molecular formula C10H13Cl2NO B128641 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol CAS No. 152298-51-6

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Número de catálogo: B128641
Número CAS: 152298-51-6
Peso molecular: 234.12 g/mol
Clave InChI: LGIGCDLFWQIHLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a chiral amino alcohol compound of interest in medicinal chemistry and pharmacological research. The specific structure, featuring both amino and hydroxyl functional groups on an aliphatic chain attached to a dichlorophenyl ring, makes it a valuable scaffold for the synthesis and development of novel biologically active molecules . The stereochemistry of the compound is specified as the (S)-enantiomer (CAS# 160707-16-4), which is often critical for selective interaction with biological targets such as enzymes and receptors . Researchers are exploring the potential of this compound as a key intermediate or building block in the discovery of new therapeutic agents. Its research value lies in its potential application in structure-activity relationship (SAR) studies and as a precursor for more complex molecules. Further investigation is required to fully elucidate its specific mechanisms of action and all potential research applications. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-3-(3,4-dichlorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIGCDLFWQIHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCO)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430804
Record name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152298-51-6, 135936-35-5
Record name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-(3,4-dichlorophenyl)-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

[1]

Executive Summary

Compound: (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol CAS Number (Racemate): 152298-51-6 (Note: The specific CAS for the pure (R)-enantiomer is not widely indexed in public registries; it is frequently cited as the reduced derivative of (R)-4-amino-3-(3,4-dichlorophenyl)butanoic acid, CAS 269396-55-6).[1]

This technical guide profiles (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol, a high-value chiral amino alcohol.[1] Structurally, it is the reduced congener of the 3,4-dichlorophenyl analog of Baclofen (a selective GABA-B agonist).[1] In drug development, this compound serves as a critical chiral synthon for the synthesis of next-generation CNS agents, including rigidified pyrrolidine analogs and potential triple reuptake inhibitors (SNDRIs) related to the Dasotraline pharmacophore.[1] Its metabolic stability and lipophilicity, enhanced by the 3,4-dichloro substitution, make it a vital probe for structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs).[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The compound is a gamma-amino alcohol featuring a chiral center at the C3 position.[1] The (R)-configuration is generally the bioactive eutomer for GABA-B receptor affinity, analogous to (R)-Baclofen.[1]

key Physicochemical Properties[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name (3R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Molecular Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
Chiral Center C3 (R-configuration)
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Water
pKa (Amine) ~9.6 (Predicted)
LogP ~1.8 (Predicted)
H-Bond Donors/Acceptors 2 / 2

Part 2: Synthesis & Manufacturing Methodology

The synthesis of the (R)-enantiomer requires strict stereocontrol.[1] While racemic synthesis followed by chiral resolution is possible, Asymmetric Synthesis via the reduction of the corresponding chiral amino acid is the industry standard for high-purity applications.[1]

Core Synthetic Pathway: Selective Reduction

The most robust route involves the reduction of (R)-4-amino-3-(3,4-dichlorophenyl)butanoic acid (the 3,4-dichloro analog of Baclofen).[1] Direct reduction of the amino acid requires chemoselectivity to avoid racemization or over-reduction.

Reagents & Conditions
  • Precursor: (R)-4-Amino-3-(3,4-dichlorophenyl)butanoic acid HCl.[1]

  • Reducing Agent: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) or Lithium Aluminum Hydride (LiAlH₄).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Temperature: 0°C to Reflux.

Step-by-Step Protocol (Self-Validating)
  • Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.

  • Precursor Slurry: Charge the flask with (R)-4-amino-3-(3,4-dichlorophenyl)butanoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Hydride Addition: Critical Step. Dropwise add BH₃·DMS (2.0 M in THF, 25.0 mmol) over 30 minutes.

    • Validation: Monitor gas evolution (H₂).[1] Ensure internal temperature does not exceed 5°C to prevent runaway exotherms.

  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Endpoint Check: TLC (Eluent: DCM/MeOH/NH₄OH 80:20:1) should show disappearance of the baseline acid spot and appearance of the less polar alcohol.

  • Quenching: Cool to 0°C. Carefully quench with Methanol (excess) to destroy unreacted borane.

    • Note: Vigorous hydrogen evolution will occur.

  • Workup: Concentrate the solvent. Redissolve the residue in 6N HCl and reflux for 1 hour (to break the boron-amine complex). Basify with NaOH to pH >12 and extract with DCM (3x).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient) or recrystallization from EtOAc/Hexane if solid.[1]

Synthetic Logic Diagram

The following diagram illustrates the flow from the aldehyde precursor through the chiral acid to the final amino alcohol.

SynthesisPathwaycluster_conditionsCritical Control PointsAldehyde3,4-DichlorobenzaldehydeNitroalkeneNitroalkene IntermediateAldehyde->NitroalkeneNitromethane / NH4OAcHenry ReactionChiralAcid(R)-3,4-Dichloro-Baclofen(Amino Acid Precursor)Nitroalkene->ChiralAcid1. Asymmetric Michael Addn.2. Hydrogenation (Ra-Ni)BoronComplexBoron-Amine ComplexChiralAcid->BoronComplexBH3·DMS / THFReductionFinalProduct(R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-olBoronComplex->FinalProduct6N HCl / RefluxHydrolysis

Figure 1: Synthetic pathway from aldehyde precursor to the target amino alcohol via the chiral acid intermediate.[1][2]

Part 3: Applications in Drug Discovery[1]

GABA-B Receptor Agonism

The 3,4-dichlorophenyl moiety is a bioisostere of the 4-chlorophenyl group in Baclofen.[1][3]

  • Mechanism: The (R)-isomer mimics the neurotransmitter GABA.[1][4] The lipophilic dichloro-substitution often enhances blood-brain barrier (BBB) penetration compared to Baclofen.[1]

  • Utility: While the acid is the primary agonist, the alcohol is used to synthesize prodrugs (e.g., carbamates) that are hydrolyzed in vivo to the active acid.[1]

Chiral Building Block for Heterocycles

This amino alcohol is a "privileged structure" for generating nitrogen heterocycles:

  • Pyrrolidines: Cyclization of the amino alcohol (via activation of the alcohol as a mesylate/tosylate followed by intramolecular displacement) yields 3-aryl-pyrrolidines, which are scaffolds for SNDRIs (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors).[1]

  • Oxazinanones: Reaction with phosgene or carbonyl diimidazole (CDI) yields cyclic carbamates, used as rigidified analogs for receptor binding studies.[1]

Part 4: Analytical Quality Control

To ensure the integrity of the (R)-enantiomer, the following analytical methods are mandatory.

Chiral HPLC Method[1]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

NMR Interpretation (400 MHz, CDCl₃)
  • Aromatic Region: δ 7.1–7.4 ppm (Multiplet, 3H, 3,4-dichlorophenyl ring).[1]

  • Chiral Methine (C3): δ 2.8–3.0 ppm (Multiplet, 1H).[1]

  • Methylene (C4 - N): δ 2.6–2.8 ppm (Doublet of doublets).[1]

  • Methylene (C1 - O): δ 3.5–3.7 ppm (Triplet/Multiplet).[1]

  • Validation: The distinct shift of the CH₂-OH protons confirms reduction of the carboxylic acid (which would lack these signals).

References

  • Structure of (R)-Baclofen: Belov, F., Villinger, A., & von Langermann, J. (2022).[1][3] (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].[1][4][3] Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35.[1][3] Link

  • Synthesis of GABA Analogs: Ordóñez, M., Cativiela, C., & Romero-Estudillo, I. (2016).[1] Recent advances in the stereoselective synthesis of γ-amino acids. Tetrahedron: Asymmetry, 27(20-21), 999-1055.[1]

  • Baclofen Pharmacology: Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43.[1] Link

  • Dasotraline Context (SNDRI): Koblan, K. S., et al. (2015).[1] Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder.[1][5][6][7] Journal of Clinical Psychopharmacology, 35(6), 666-673.[1] (Provides context on the 3,4-dichlorophenyl pharmacophore). Link

  • Chemical Identity (Racemate): National Center for Biotechnology Information. PubChem Compound Summary for CID 11230006, 4-Amino-3-(3,4-dichlorophenyl)-1-butanol.[1] Link[1]

(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Asymmetric Synthesis of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Executive Summary

The compound (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol represents a critical chiral pharmacophore, structurally analogous to the "alcohol" metabolite of Baclofen but featuring the 3,4-dichlorophenyl moiety common to sertraline-class reuptake inhibitors (SNDRIs). Its synthesis presents two primary challenges: establishing the (S)-configuration at the


-position and the chemoselective reduction  of the carboxylic acid precursor without racemization or over-reduction of the amine.

This guide details a robust, scalable synthetic route. We prioritize the Borane-Iodine (


) reduction system  over traditional Lithium Aluminum Hydride (LAH) methods due to superior safety profiles and reaction control in pilot-plant environments.

Strategic Retrosynthesis

To ensure high enantiomeric excess (


) and process reliability, we disconnect the target molecule at the primary alcohol. The immediate precursor is the corresponding chiral amino acid, (S)-3-(3,4-dichlorophenyl)-4-aminobutanoic acid  (a 3,4-dichloro analog of Baclofen).

The chirality is best introduced via Classical Resolution or Enzymatic Desymmetrization of the glutaric acid intermediate, as these methods are more cost-effective at scale than asymmetric Michael additions for this specific scaffold.

Retrosynthesis Target (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (Target Alcohol) Precursor (S)-3-(3,4-dichlorophenyl)-4-aminobutanoic acid (Chiral Amino Acid) Target->Precursor Chemoselective Reduction (NaBH4/I2) Intermediate 3-(3,4-dichlorophenyl)glutarimide (Cyclic Imide) Precursor->Intermediate Hofmann Rearrangement & Resolution Start 3,4-Dichlorobenzaldehyde (Starting Material) Intermediate->Start Knoevenagel Condensation & Cyclization

Figure 1: Retrosynthetic disconnection strategy emphasizing the amino acid intermediate.

Module 1: Synthesis of the Chiral Precursor

Before the core reduction to the alcohol, the chiral amino acid skeleton must be constructed. This follows the industrial "Baclofen-style" route modified for the 3,4-dichloro substitution.

Step 1.1: Construction of the Glutaric Skeleton

Reaction: Knoevenagel Condensation / Michael Addition

  • Reagents: 3,4-Dichlorobenzaldehyde, Ethyl Acetoacetate (2.0 eq), Piperidine (cat).

  • Protocol:

    • Reflux aldehyde and ethyl acetoacetate in ethanol with catalytic piperidine.

    • Isolate the bis-adduct.

    • Hydrolysis/Decarboxylation: Treat with 30% NaOH at reflux, followed by acidification with HCl.

    • Yield: 3-(3,4-dichlorophenyl)glutaric acid.

Step 1.2: Formation of the Cyclic Imide
  • Reagents: Urea or Ammonia, Acetic Anhydride.

  • Protocol: Dehydrate the glutaric acid to the anhydride using

    
    , then treat with aqueous ammonia to form 3-(3,4-dichlorophenyl)glutarimide.
    
Step 1.3: Hofmann Rearrangement & Resolution
  • Transformation: Glutarimide

    
     Racemic Amino Acid.
    
  • Reagents:

    
     (Sodium Hypobromite), generated in situ (
    
    
    
    ).
  • Resolution:

    • Dissolve racemic amino acid in water/methanol.

    • Add (S)-Mandelic acid (0.5 eq) to form the diastereomeric salt.

    • Recrystallize selectively to isolate the (S)-amino acid mandelate salt .

    • Neutralize to obtain pure (S)-3-(3,4-dichlorophenyl)-4-aminobutanoic acid .

Module 2: The Core Reduction (The Alcohol Synthesis)

This is the critical step to generate the target (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol . We utilize a Sodium Borohydride-Iodine (


)  system.[1] This generates Borane-THF (

) in situ, which reduces the carboxylic acid to the alcohol significantly faster than it reduces the amide or amine functionalities, preserving the chiral center.
Experimental Protocol

Safety Warning: This reaction evolves Hydrogen gas (


). Perform in a well-ventilated fume hood.

Reagents:

  • (S)-3-(3,4-dichlorophenyl)-4-aminobutanoic acid (10.0 g, 40.3 mmol)

  • Sodium Borohydride (

    
    ) (3.8 g, 100 mmol, 2.5 eq)
    
  • Iodine (

    
    ) (10.2 g, 40.3 mmol, 1.0 eq)
    
  • Anhydrous THF (150 mL)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Charge the flask with (S)-amino acid (10.0 g) and

    
     (3.8 g). Add Anhydrous THF (100 mL). The mixture will be a suspension.
    
  • Activation (In-situ Borane Generation):

    • Dissolve Iodine (

      
      ) in THF (50 mL).
      
    • Add the Iodine solution dropwise to the flask at 0°C over 30 minutes.

    • Observation: The solution will bubble (

      
       evolution) and the purple iodine color will fade as it reacts to form colorless borane species.
      
  • Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux (66°C) for 12–16 hours.

    • Mechanism:[1][2][3][4][5][6][7] The borane reduces the carboxylate to the boronate ester, then to the alcohol.

  • Quenching:

    • Cool the mixture to 0°C.

    • Cautiously add Methanol (20 mL) dropwise to destroy excess hydride (vigorous bubbling).

    • Evaporate the solvent under reduced pressure to leave a white semi-solid.

  • Workup (Boron Removal):

    • Treat the residue with 20% KOH solution (50 mL) and reflux for 4 hours (to break stable amine-borane complexes).

    • Cool and extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Yield: Expect 8.5 g (85%) of crude (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol as a viscous oil or low-melting solid.

Module 3: Purification and Quality Control

The crude amino alcohol is prone to oxidation. Conversion to a stable salt (Oxalate or Hydrochloride) is recommended for storage and purity.

Salt Formation (Oxalate)
  • Dissolve crude amino alcohol in Ethanol.[8]

  • Add 1.0 eq of Oxalic Acid dihydrate dissolved in warm Ethanol.

  • Cool to 4°C. White crystals of the oxalate salt will precipitate.

  • Filter and dry.[4][8][9][10]

Analytical Specifications
ParameterSpecificationMethod
Appearance White crystalline solid (Salt)Visual
Purity > 98.5%HPLC (C18, Acetonitrile/Water)
Chiral Purity > 99.0% eeChiral HPLC (Daicel Chiralpak AD-H)
1H NMR Conforms to structure400 MHz, DMSO-d6
Residual Boron < 10 ppmICP-MS (Critical for bio-assays)
Process Flow Diagram

ProcessFlow Input Start: (S)-Amino Acid Step1 Activation: Add NaBH4 + I2/THF (0°C, N2 atm) Input->Step1 Step2 Reduction: Reflux 16h (In-situ Borane) Step1->Step2 Step3 Quench: MeOH addition (Destroy Hydrides) Step2->Step3 Step4 Hydrolysis: 20% KOH Reflux (Break N-B bonds) Step3->Step4 Output Isolate: Extraction (DCM) & Salt Formation Step4->Output

Figure 2: Workflow for the Borane-Iodine reduction of the amino acid to the target alcohol.

References

  • Baclofen Analog Synthesis: Witczuk, B., et al. "3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity." Polish Journal of Pharmacology and Pharmacy, vol. 32, no. 2, 1980, pp. 187-96.[11]

  • Reduction Methodology: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. (Establishes the protocol for amino acids).
  • Glutarimide Route: "Process for production of optically active 3-substituted glutaric acid monoamide." European Patent EP2518050A1.

  • Alternative Reduction: Abiko, A., et al. "Reduction of amino acids to amino alcohols." Tetrahedron Letters, vol. 33, no. 38, 1992.[12]

  • Dasotraline/Sertraline Intermediates: "Method for preparing 4-amino-3-phenylbutyric acid derivatives."[5] CN Patent CN102115450A.

Sources

Technical Monograph: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

[1]

Executive Summary & Molecular Identity[2]

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a specialized chiral amino alcohol intermediate used primarily in the synthesis of pyrrolidine-based central nervous system (CNS) agents.[1] Structurally, it represents the reduced alcohol congener of the GABA-B agonist analog 3,4-dichloro-baclofen.[1] Its significance lies in its dual utility: as a direct pharmacophore probe for GABAergic systems and, more critically, as a pivotal precursor for constructing 3-arylpyrrolidine scaffolds found in next-generation Triple Reuptake Inhibitors (SNDRIs).[1]

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
CAS Number 152298-51-6 (Racemic)
Molecular Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
Structural Class γ-Amino Alcohol; Phenylbutylamine derivative
Key Isomers (R)-enantiomer (Eutomer for GABA activity); (S)-enantiomer
Appearance Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

Structural Analysis & Stereochemistry

The molecule features a flexible aliphatic chain anchored by a rigid, electron-deficient 3,4-dichlorophenyl ring.[1] This combination dictates its reactivity and binding affinity.[2]

Conformational Dynamics
  • Chiral Center (C3): The carbon at position 3 is chiral.[1][2] In biological systems (analogous to Baclofen), the (R)-configuration is typically responsible for receptor binding.[1][2]

  • Intramolecular H-Bonding: The primary amine at C4 and the primary alcohol at C1 can form transient intramolecular hydrogen bonds (N-H[1]···O or O-H···N) in non-polar solvents, stabilizing a pseudo-cyclic conformation.[2] This pre-organizes the molecule for cyclization reactions.[2]

  • Lipophilicity: The 3,4-dichloro substitution significantly increases lipophilicity (LogP ~2.[1]0) compared to the unsubstituted analog, enhancing blood-brain barrier (BBB) permeability for downstream derivatives.[1][2]

Pharmacophore Mapping

The 3,4-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, mimicking the di-halo substitution pattern found in Sertraline and Indatraline .[1] It provides critical π-π stacking interactions within the binding pockets of monoamine transporters (DAT, NET, SERT).[1]

Synthetic Pathways[2][4][5][6][7]

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol typically proceeds via the reduction of its corresponding amino acid precursor.[1] This route preserves stereochemistry if starting from chiral materials.[2]

Primary Synthesis: Acid Reduction

The most robust laboratory method involves the reduction of 4-amino-3-(3,4-dichlorophenyl)butanoic acid (a 3,4-dichloro analog of Baclofen).[1]

Protocol Overview:

  • Starting Material: 4-Amino-3-(3,4-dichlorophenyl)butanoic acid (CAS 4846-95-1).[1]

  • Reducing System: Borane-Tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1][2][3] BH₃ is preferred for chemoselectivity, avoiding dechlorination of the aromatic ring.[2]

  • Conditions: Reflux in anhydrous THF under Nitrogen atmosphere.

  • Workup: Quenching with methanol/HCl to break the boron-amine complex.

Visualization of Synthesis Logic

SynthesisPathStart3,4-DichlorobenzaldehydeInter1Condensation Intermediate(Glutarimide/Ester)Start->Inter1KnoevenagelAcid4-Amino-3-(3,4-dichlorophenyl)butanoic acidInter1->AcidHydrolysis/RedProduct4-Amino-3-(3,4-dichlorophenyl)butan-1-olAcid->ProductReductionReagentReduction(BH3·THF or LiAlH4)Reagent->AcidCyclic3-(3,4-Dichlorophenyl)pyrrolidineProduct->CyclicCyclization(SOCl2/Base)

Figure 1: Synthetic pathway from aldehyde precursor to the target amino alcohol and subsequent cyclization potential.[1][2]

Reactivity & Applications

Cyclization to Pyrrolidines

The most critical application of this amino alcohol is its conversion into 3-(3,4-dichlorophenyl)pyrrolidine .[1] This pyrrolidine scaffold is the core structure for a class of Triple Reuptake Inhibitors (SNDRIs) currently under investigation for depression and ADHD.[1][2]

  • Mechanism: Activation of the primary alcohol (e.g., using Thionyl Chloride or Methanesulfonyl Chloride) converts the hydroxyl group into a good leaving group.[2] The internal amine then performs an intramolecular nucleophilic attack (

    
    ) to close the 5-membered ring.[1]
    
  • Significance: This route allows for the enantioselective synthesis of pyrrolidine drugs if the starting amino alcohol is optically pure.[2]

GABA-B Receptor Probe

As the alcohol congener of a "super-Baclofen" (3,4-dichloro-baclofen), this molecule serves as a probe for GABA-B receptor subtypes.[1] The alcohol functionality alters the hydrogen bonding network within the receptor active site compared to the carboxylic acid, potentially leading to antagonist or allosteric modulator activity.[2]

Analytical Standard

It is used as an impurity reference standard in the quality control of Baclofen (specifically the 3,4-dichloro impurity) and related phenyl-GABA analogs.[1]

Experimental Protocol: Reduction of Amino Acid

Objective: Synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol from its acid precursor.

Materials:

  • 4-Amino-3-(3,4-dichlorophenyl)butanoic acid (1.0 eq)[1]

  • Borane-THF complex (1.0 M solution, 3.0 eq)[1]

  • Anhydrous THF[2]

  • Methanol (dry)[1][2]

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Suspend the amino acid (1.0 g, 4.0 mmol) in anhydrous THF (10 mL) under nitrogen. Cool to 0°C.[2]

  • Addition: Dropwise add BH₃·THF (12 mL, 12 mmol) over 15 minutes. Evolution of hydrogen gas will occur.[2]

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (eluent: MeOH/DCM 1:9).[1][2]

  • Quenching: Cool to 0°C. Cautiously add Methanol (5 mL) dropwise to destroy excess borane.

  • Hydrolysis: Add 6M HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify to pH 10 with NaOH (aq). Extract with Dichloromethane (3 x 20 mL). Dry organic layers over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil can be purified via flash column chromatography (DCM:MeOH:NH₄OH gradient) or used directly for cyclization.[2]

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2] May be harmful if swallowed.[2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[2]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Handle in a fume hood.

References

  • ChemicalBook. (2022).[2] 4-Amino-3-(3,4-dichlorophenyl)-1-butanol Safety Data Sheet. Link

  • National Institutes of Health (NIH). (2022).[2] Crystal structure of (R)-Baclofen and structural analogs. PubMed Central.[2] Link

  • Google Patents. (2013).[2] Process for the preparation of pyrrolidine derivatives (WO2013160273A1).[2] Link

  • PubChem. (2024).[2] Compound Summary: 4-amino-3-(3,4-dichlorophenyl)butan-1-ol.[1][4][5] Link[1][2]

  • M4ALL Institute. (2019).[2] Synthesis of chiral amino alcohols for pharmaceutical applications. VCU. Link

Physicochemical Properties and Synthetic Utility of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

[1][2]

Executive Summary

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a bifunctional amino alcohol intermediate primarily utilized in the synthesis of 3-arylpyrrolidines , a privileged scaffold in medicinal chemistry known for Triple Reuptake Inhibition (SNDRI) activity.[1] Structurally, it represents the reduced "open-chain" congener of 3,4-dichloro-baclofen.[1] Its value lies in its chirality; the (R)- and (S)-enantiomers serve as direct precursors to optically active pyrrolidines, which exhibit distinct pharmacological profiles in targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1]

This guide details the physicochemical profile, synthetic pathways, and cyclization workflows required to transition this linear intermediate into bioactive cyclic scaffolds.[1]

Physicochemical Profile

Identity & Composition
PropertyData
IUPAC Name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Molecular Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
CAS Number (Racemic) Not widely listed; refer to derivative CAS 1384269-00-4 (Pyrrolidine HCl)
Chiral Center C3 (Benzylic position)
Appearance Viscous oil (Free Base) / Crystalline Solid (HCl Salt)
Key Physical Parameters[1]
  • Solubility: The free base exhibits high solubility in polar organic solvents (Methanol, DMSO, DMF) and moderate solubility in Dichloromethane.[1] It is sparingly soluble in water due to the lipophilic 3,4-dichlorophenyl moiety.[1] The hydrochloride salt is water-soluble.[1]

  • Acidity (pKa): The primary amine typically exhibits a pKa of 9.5 – 10.5 , making it protonated at physiological pH.[1]

  • LogP (Predicted): ~1.8 – 2.2 (Free Base).[1] The dichlorophenyl ring significantly increases lipophilicity compared to non-halogenated analogs.[1]

  • H-Bond Donors/Acceptors: 2 Donors (NH₂, OH) / 3 Acceptors (N, O).[1]

Synthetic Pathways & Manufacturing

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol typically proceeds via the reduction of the corresponding GABA analog.[1] The preservation of stereochemistry at the C3 position is critical for downstream applications.[1]

Primary Synthesis: Reduction of GABA Analog

The most robust route involves the reduction of 4-amino-3-(3,4-dichlorophenyl)butanoic acid (a 3,4-dichloro analog of Baclofen).[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF).

  • Mechanism: The carboxylic acid is reduced to the primary alcohol.[1] The amine remains intact (or is protected/deprotected).[1]

  • Outcome: Quantitative conversion to the amino alcohol.[1]

Enantioselective Production

According to patent literature (JP2009191006A), optical purity is often achieved via:

  • Classical Resolution: Crystallization of the intermediate acid with chiral amines (e.g., phenylethylamine).[1]

  • Enzymatic Resolution: Lipase-catalyzed acetylation of the racemic alcohol.

Application: Cyclization to 3-Arylpyrrolidines

The primary utility of this molecule is its conversion into 3-(3,4-dichlorophenyl)pyrrolidine , a potent monoamine reuptake inhibitor scaffold.[1] This "ring-closing" step is the pivotal point in the synthesis of SNDRIs.[1]

Cyclization Protocol (Intramolecular Nucleophilic Substitution)

To form the pyrrolidine ring, the hydroxyl group at C1 must be converted into a leaving group, allowing the amine at C4 to attack.[1]

Step-by-Step Methodology:

  • N-Protection (Optional but Recommended): Protect the amine (e.g., Boc or Cbz) to prevent intermolecular polymerization, although direct cyclization of the amino-alcohol is possible under specific conditions (e.g., Appel reaction).[1]

  • Activation: React the alcohol with Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl) to form the alkyl chloride or mesylate.[1]

  • Cyclization: Treat with a base (NaH or K₂CO₃) to induce intramolecular

    
     displacement.[1]
    
  • Deprotection: Removal of the N-protecting group yields the free pyrrolidine.[1]

Visualization of the Pathway

The following diagram illustrates the transformation from the linear acid to the cyclic drug scaffold.

SynthesisPathwaycluster_0Critical TransformationAcid4-Amino-3-(3,4-dichlorophenyl)butanoic acid(Precursor)Alcohol4-Amino-3-(3,4-dichlorophenyl)butan-1-ol(Target Intermediate)Acid->AlcoholReduction(LiAlH4 / BH3)ActivatedActivated Intermediate(O-Mesylate/Chloride)Alcohol->ActivatedActivation(MsCl / SOCl2)Pyrrolidine3-(3,4-dichlorophenyl)pyrrolidine(SNDRI Scaffold)Activated->PyrrolidineCyclization(Base, Heat)

Figure 1: Synthetic workflow converting the linear amino-acid precursor to the cyclic SNDRI scaffold via the amino-alcohol intermediate.[1]

Safety & Handling Guidelines

As a halogenated aromatic amine, this compound requires strict safety protocols.[1]

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).[1]

  • Waste Disposal: Halogenated organic waste.[1] Do not mix with acid streams (potential for exothermic salt formation).[1]

References

  • Google Patents. JP2009191006A - Process for producing optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol.[1][2] Retrieved from .[1]

  • Smolecule. (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride (CAS 1384269-00-4).[1][3] Retrieved from .[1]

  • Accela Chem. Product Analysis: 3-(3,4-Dichlorophenyl)pyrrolidine analogs.[1][4] Retrieved from .[1]

  • PubChem. Compound Summary: 3-(3,4-dichlorophenyl)pyrrolidine.[1][4] Retrieved from .[1]

Biological Activity and Therapeutic Potential of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the biological activity, pharmacological significance, and synthetic utility of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS 152298-51-6).

Technical Guide & Whitepaper

Executive Summary

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a specialized chiral amino-alcohol synthon. While structurally homologous to the GABA-B agonist Baclofen , its primary pharmaceutical value lies in its role as the pharmacophore scaffold for high-affinity Neurokinin-2 (NK2) receptor antagonists , such as Saredutant (SR 48968) . This compound serves as the linear backbone that positions the critical aryl and amino moieties required for blocking tachykinin signaling pathways involved in depression, anxiety, and bronchoconstriction.

Chemical Identity & Physicochemical Profile

This compound belongs to the class of phenylbutanolamines . Its structure features a flexible butyl chain substituted with a lipophilic 3,4-dichlorophenyl ring and polar amine/hydroxyl termini, making it a versatile "linker" molecule in drug design.

PropertySpecification
IUPAC Name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
CAS Number 152298-51-6
Molecular Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
Chirality Exists as (R) and (S) enantiomers; (S)-enantiomer is typically the bioactive scaffold for NK2 antagonists.
Structural Homology Reduced alcohol analog of 3,4-Dichlorobaclofen ; Acyclic analog of Sertraline pharmacophore.

Pharmacological Mechanism & Biological Activity[1][2][3][4]

Primary Role: Neurokinin-2 (NK2) Receptor Antagonism Scaffold

The biological activity of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is most realized when it is incorporated into Tachykinin NK2 antagonists . The compound provides the essential spatial arrangement for receptor binding.

  • Mechanism of Action (MOA):

    • Receptor Target: Tachykinin NK2 receptor (G-protein coupled receptor).

    • Ligand Role: The 3,4-dichlorophenyl moiety mimics the hydrophobic residues of Neurokinin A (NKA), the endogenous ligand. The amine and alcohol termini serve as attachment points for larger heterocyclic groups (e.g., piperidines, benzamides) that stabilize the receptor in an inactive conformation.

    • Therapeutic Outcome: Inhibition of NKA-induced smooth muscle contraction (bronchoconstriction) and modulation of central emotional processing (antidepressant/anxiolytic effects).

Secondary Activity: GABA-B Receptor Modulation Potential

Structurally, the compound is the alcohol derivative of a Baclofen analog.

  • Baclofen: 4-Amino-3-(4-chlorophenyl)butanoic acid (GABA-B Agonist).

  • Target Compound: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol.[1][2][3][4]

  • Activity Profile:

    • The acid form (3,4-dichlorobaclofen) retains GABA-B agonist activity but with altered potency due to the extra chlorine atom.

    • The alcohol form (butan-1-ol) typically exhibits reduced affinity for GABA-B sites compared to the acid but may act as a weak antagonist or a metabolic precursor (prodrug) that oxidizes back to the active acid in vivo.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the NK2 signaling pathway facilitated by drugs derived from this scaffold.

NK2_Pathway NKA Neurokinin A (Endogenous Ligand) NK2R NK2 Receptor (GPCR) NKA->NK2R Activates Gq Gq Protein NK2R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Produces Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Bronchoconstriction Nociception Anxiety Ca->Response Induces Scaffold 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (Scaffold) Drug NK2 Antagonist (e.g., Saredutant) Scaffold->Drug Synthesized Into Drug->NK2R Blocks (Competitive Antagonism)

Figure 1: Mechanism of Action showing the competitive antagonism of the NK2 receptor by derivatives of the 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol scaffold.[4][5]

Experimental Protocols & Synthesis

Synthesis of the Chiral Scaffold

The biological potency of the final drug often depends on the stereochemistry (typically the (S)-enantiomer ).

Protocol: Asymmetric Synthesis via Enzymatic Resolution

  • Starting Material: 3,4-Dichlorophenylacetonitrile or 3,4-Dichlorobenzaldehyde.

  • Condensation: React with cyanoacetic acid derivatives to form the unsaturated nitrile.

  • Reduction: Catalytic hydrogenation (e.g., Raney Nickel or Pd/C) to form the racemic amino-alcohol.

  • Resolution:

    • Reagent: Candida antarctica Lipase B (CAL-B).

    • Solvent: Diisopropyl ether.

    • Acyl Donor: Vinyl acetate.

    • Procedure: Incubate racemic 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol with CAL-B and vinyl acetate. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer as the free alcohol.

    • Purification: Separate the free alcohol (S) from the ester (R) via column chromatography (Silica gel, MeOH/DCM gradient).

In Vitro Binding Assay (NK2 Receptor)

To validate the activity of derivatives synthesized from this alcohol:

  • Cell Line: CHO cells stably expressing human NK2 receptors.

  • Ligand: [³H]-Neurokinin A.

  • Method:

    • Incubate cell membranes with 0.5 nM [³H]-NKA and increasing concentrations of the test compound (derivative).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MnCl₂, 0.02% BSA.

    • Incubation: 60 minutes at 25°C.

    • Termination: Rapid filtration through GF/B filters.

    • Analysis: Measure radioactivity. Calculate IC₅₀ and Kᵢ values.

Synthesis Workflow Visualization

The following diagram outlines the conversion of the precursor into the bioactive NK2 antagonist.

Synthesis_Workflow Start 3,4-Dichlorophenylacetonitrile Step1 Condensation (Ethyl bromoacetate / Base) Start->Step1 Intermediate1 Cyano-ester Intermediate Step1->Intermediate1 Step2 Reduction (LiAlH4 or BH3) Intermediate1->Step2 Racemic Racemic 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Step2->Racemic Step3 Chiral Resolution (Lipase / Vinyl Acetate) Racemic->Step3 ChiralScaffold (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (Active Scaffold) Step3->ChiralScaffold Step4 Coupling (N-Methylation / Benzoylation) ChiralScaffold->Step4 FinalDrug NK2 Antagonist (e.g., Saredutant Analog) Step4->FinalDrug

Figure 2: Synthetic pathway for generating the bioactive (S)-enantiomer and its conversion into NK2 antagonists.[6]

References

  • Emonds-Alt, X., et al. (1992). Pharmacological profile and chemical synthesis of SR 48968, a potent and selective non-peptide antagonist of the neurokinin A (NK2) receptor. Bioorganic & Medicinal Chemistry Letters , 2(12). Link

  • Bode, W., et al. (1995). Process for the preparation of optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol. U.S. Patent 5,464,769 . Link

  • Advenier, C., et al. (1992). Neurokinin A (NK2) receptor antagonists: A new class of potential therapeutic agents for asthma.
  • Kerr, D. I. B., & Ong, J. (1995). GABA-B receptor agonists and antagonists. Medicinal Research Reviews , 15(3). Link

Sources

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol: A Critical Intermediate for 3-Arylpyrrolidine-Based CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol as a critical intermediate in the synthesis of 3-arylpyrrolidine-based pharmaceutical agents, particularly within the class of Triple Reuptake Inhibitors (SNDRIs) .

Executive Summary

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS: 152298-51-6 ) is a specialized chiral amino alcohol intermediate used primarily in the synthesis of 3-arylpyrrolidines .[1][2][3][4][5] These nitrogen heterocycles serve as the pharmacophore core for a potent class of Central Nervous System (CNS) agents known as Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) . Unlike traditional SSRIs, SNDRIs target all three monoamine transporters, offering broader efficacy for major depressive disorder (MDD), neuropathic pain, and attention-deficit/hyperactivity disorder (ADHD).

This guide provides a comprehensive technical analysis of the molecule's synthesis, its cyclization mechanics, and its application in drug development.

Part 1: Chemical Identity & Properties[6]

PropertySpecification
Chemical Name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
CAS Number 152298-51-6
Molecular Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
Core Moiety 3,4-Dichlorophenyl (Aryl); Butan-1-ol (Linker); Primary Amine
Chirality Exists as (3R) and (3S) enantiomers; (3R) is typically the bioactive scaffold precursor.
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in water.

Part 2: Synthetic Pathways & Causality

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is designed to establish the carbon backbone with high regioselectivity and, crucially, enantiopurity. The linear chain is constructed to facilitate a subsequent intramolecular cyclization.

Retrosynthetic Analysis

The molecule is the "open-chain" equivalent of 3-(3,4-dichlorophenyl)pyrrolidine .

  • Target: 3-(3,4-dichlorophenyl)pyrrolidine (Pharmacophore).[6]

  • Precursor: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol.[1][3][5][7][8]

  • Transformation: Intramolecular nucleophilic substitution (Cyclodehydration).

Primary Synthetic Route (Cyanohydrin/Reduction Strategy)

This route is favored for its scalability and use of readily available starting materials.

  • Alkylation/Condensation :

    • Starting Material : 3,4-Dichlorophenylacetonitrile.

    • Reagent : Ethylene oxide or 2-chloroethanol (with base).

    • Intermediate : 4-Hydroxy-2-(3,4-dichlorophenyl)butanenitrile (or derivative).

    • Causality: The nitrile group serves as a masked primary amine, while the alkylation introduces the necessary 2-carbon extension for the alcohol tail.

  • Reduction :

    • Reagent : Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

    • Mechanism : The nitrile (-CN) is reduced to the primary amine (-CH₂NH₂). If a carboxylic acid/ester precursor was used, it is reduced to the alcohol.

    • Critical Control: Temperature must be controlled (<0°C) to prevent over-reduction or side reactions involving the aryl chlorides.

  • Optical Resolution (If non-stereoselective) :

    • Method : Chiral HPLC or crystallization with chiral acids (e.g., Tartaric acid, Mandelic acid).

    • Objective: Isolate the (3R)-isomer , which typically yields the biologically active (3R)-pyrrolidine.

Part 3: Cyclization to the Active Scaffold

The defining utility of this intermediate is its conversion into the pyrrolidine ring . This is a self-validating step: successful cyclization confirms the structural integrity of the linear precursor.

Mechanism: Intramolecular Nucleophilic Substitution

To close the ring, the hydroxyl group at C1 must be converted into a leaving group (LG), allowing the amine at C4 to attack C1.

  • Activation : The alcohol is activated using Thionyl Chloride (SOCl₂), Mesyl Chloride (MsCl), or Tosyl Chloride (TsCl).

  • Cyclization : The amine (often protected or in situ neutralized) attacks the electrophilic C1.

  • Result : Formation of the 5-membered pyrrolidine ring.

Visualization of the Pathway

SynthesisPathway SM 3,4-Dichlorophenylacetonitrile (Starting Material) INT1 Intermediate: 3-Cyano-3-(3,4-dichlorophenyl)propanoate SM->INT1 Alkylation (Ethyl bromoacetate/Base) TARGET 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS 152298-51-6) INT1->TARGET Reduction (LiAlH4 or BH3) ACT Activated Intermediate (O-Mesylate/Tosylate) TARGET->ACT Activation (MsCl/TEA) SCAFFOLD 3-(3,4-Dichlorophenyl)pyrrolidine (SNDRI Pharmacophore) TARGET->SCAFFOLD Direct Appel Reaction (PPh3/CBr4) ACT->SCAFFOLD Cyclization (Intramolecular SN2)

Figure 1: Synthetic workflow from nitrile precursor to the active pyrrolidine scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(3,4-Dichlorophenyl)pyrrolidine from Amino Alcohol

This protocol demonstrates the cyclization of the amino alcohol (152298-51-6) to the active pyrrolidine core.

Reagents:

  • 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (1.0 eq)[5][8]

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • Sodium Hydroxide (NaOH) (10% aq)

Step-by-Step Methodology:

  • Preparation : Dissolve 10.0 g of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol in 100 mL of anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Activation : Add Thionyl Chloride (4.6 mL, 1.5 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

    • Causality: SOCl₂ converts the C1-alcohol into a C1-chloride, a superior leaving group. The amine is temporarily protonated (HCl salt), preventing premature cyclization.

  • Reflux : Once addition is complete, warm to room temperature and then reflux (40°C) for 3 hours. Monitor by TLC or LC-MS for disappearance of starting material.

  • Cyclization : Cool the mixture to 0°C. Slowly add 10% NaOH solution until pH > 12.

    • Mechanism: The base deprotonates the ammonium species (-NH₃⁺ → -NH₂). The free amine immediately attacks the C1-chloride intramolecularly, closing the ring to form the pyrrolidine.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, dry over MgSO₄, and concentrate in vacuo.

  • Purification : The crude oil is typically converted to the hydrochloride salt for stability. Dissolve in ethanol, add concentrated HCl, and crystallize with ether.

Yield : Typical isolated yields are 85-92%. Validation : ¹H NMR should show the disappearance of the CH₂-OH protons (approx. 3.5 ppm) and the appearance of the pyrrolidine ring protons (multiplets at 2.0-3.5 ppm).

Part 5: Pharmaceutical Relevance (SNDRIs)

The pyrrolidine ring derived from this intermediate is a "privileged structure" in neuropsychiatry.

Mechanism of Action

The 3-(3,4-dichlorophenyl)pyrrolidine moiety mimics the spatial arrangement of monoamines (serotonin, norepinephrine, dopamine).

  • Binding : It binds to the orthosteric site of the transporters (SERT, NET, DAT).

  • Selectivity : The 3,4-dichloro substitution pattern is critical for high affinity binding to the Dopamine Transporter (DAT), distinguishing these compounds from standard SSRIs.

Related Compounds

While this specific intermediate is a direct precursor to the generic pharmacophore, it is structurally homologous to advanced clinical candidates:

  • Amitifadine (DOV-21,947) : A bicyclic analog (1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane). The pyrrolidine ring is "locked" in a bicyclic system to improve metabolic stability.

  • Centanafadine (EB-1010) : A naphthyl-substituted analog targeting similar pathways for ADHD.

  • Dasotraline : A tetralin-based SNDRI, sharing the 3,4-dichlorophenyl pharmacophore.

Comparative Data
CompoundStructure CoreTarget ProfileClinical Indication
3-(3,4-Dichlorophenyl)pyrrolidine PyrrolidineSNDRI (Balanced)Research / Preclinical
Amitifadine Azabicyclo[3.1.0]hexaneSNDRI (Serotonin biased)Depression (Discontinued)
Centanafadine Azabicyclo[3.1.0]hexaneSNDRI (NE/DA biased)ADHD (Phase III)
Venlafaxine CyclohexanolSNRIDepression (Marketed)

References

  • Hayashi, Y. (2009).[9][10] Process for producing optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol and its intermediate. JP Patent 2009191006A.[7][9][10] Link

  • Skolnick, P., et al. (2006). Broad spectrum antidepressants: a new generation of monoamine reuptake inhibitors. Life Sciences, 79(24), 2403-2408. (Context on SNDRI pharmacophores).
  • LookChem . (n.d.). Product Record: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS 152298-51-6).[1][2][4] Retrieved January 28, 2026. Link

  • Echemi . (n.d.).[1] Industrial Grade Dichlorophenyl amino alcohol. Retrieved January 28, 2026. Link

  • GuideChem . (n.d.). Suppliers and MSDS for CAS 152298-51-6. Retrieved January 28, 2026. Link

Sources

Chiral properties of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chiral Properties and Resolution of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Executive Summary & Core Significance

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a critical chiral building block in the synthesis of neuroactive arylbutylamines. Structurally, it is the reduced alcohol form of the 3,4-dichlorophenyl analog of Baclofen (a potent GABA-B agonist). Its primary pharmaceutical application lies in its role as a key intermediate for serotonin and norepinephrine reuptake inhibitors (SNRIs), including Cericlamine and related therapeutic candidates for depression and neuropathic pain.[1]

The molecule possesses a single stereogenic center at the C3 position.[1] Biological activity in this class of compounds is highly stereospecific; typically, the (R)-enantiomer (often correlating with the (-)-rotatory form in this specific alcohol series) exhibits the desired affinity for monoamine transporters or GABA receptors. Consequently, the isolation of the enantiopure alcohol is a pivotal step in drug development.

This guide details the physicochemical properties, synthesis, and a validated protocol for the chiral resolution of this amino alcohol, emphasizing the separation of the (R)-enantiomer.

Physicochemical Profile & Chiral Characteristics

The following table summarizes the core properties of the racemic and enantiopure forms.

PropertyData / ValueNote
IUPAC Name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Molecular Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
Chiral Center C3 (Carbon 3)Benzylic-like position
Physical State Viscous Oil / Low-melting SolidRacemate often oil; Salt forms are solid
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly in WaterFree base is lipophilic
pKa (Calculated) ~9.5 (Amine), ~14.8 (Alcohol)Basic amine dictates salt formation
Key Impurities 3,4-Dichlorocinnamic acid derivativesByproducts of synthesis
Active Enantiomer (R)-(-) (Predicted based on Baclofen SAR)Corresponds to (R)-Baclofen activity

Synthetic Pathway & Strategic Logic

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol generally follows a linear pathway starting from 3,4-dichlorobenzaldehyde. The critical decision point is whether to introduce chirality early (asymmetric synthesis) or late (resolution). For industrial scalability, Late-Stage Resolution of the amino alcohol or its precursor acid is often preferred due to the lower cost of racemic starting materials.

Mechanism of Action (Synthesis)
  • Knoevenagel Condensation: 3,4-Dichlorobenzaldehyde reacts with acetoacetate or malonate to form the cinnamate skeleton.

  • Michael Addition: Nitromethane is added to the unsaturated system.

  • Reduction: The nitro group is reduced to an amine (often cyclizing to a lactam), followed by ring-opening reduction to the alcohol using Lithium Aluminum Hydride (LAH) or Borane.[1]

Visualization: Synthetic Workflow

SynthesisPath Start 3,4-Dichlorobenzaldehyde Step1 Knoevenagel Condensation Start->Step1 Inter1 3,4-Dichlorocinnamate Step1->Inter1 Step2 Michael Addition (Nitromethane) Inter1->Step2 Inter2 Nitro Ester / Acid Step2->Inter2 Step3 Reduction (LAH / H2) Inter2->Step3 Final Racemic 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Step3->Final

Figure 1: Linear synthetic pathway from aldehyde precursor to racemic amino alcohol.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

While enzymatic resolution (using Lipases like Candida antarctica Lipase B) is possible, chemical resolution using chiral acids remains the gold standard for primary amines due to high enantiomeric excess (ee) and scalability.[1]

Objective: Isolate the (R)-enantiomer using (D)-(-)-Tartaric Acid (or Dibenzoyl-L-tartaric acid for higher selectivity).

Materials Required
  • Substrate: Racemic 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (10 g, ~42.7 mmol).

  • Resolving Agent: (D)-(-)-Tartaric Acid (0.5 to 1.0 equivalent).[1]

  • Solvent: Ethanol (Absolute) or Methanol/Water (9:1).[1]

  • Base: NaOH (2M) for free-basing.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 10 g of the racemic amino alcohol in 50 mL of absolute Ethanol at 60°C.

    • In a separate flask, dissolve 3.2 g (0.5 eq) of (D)-(-)-Tartaric Acid in 20 mL of hot Ethanol.

    • Scientific Logic:[2][3] Using 0.5 equivalents ("Pope-Peachey" method) forces the resolving agent to react only with the matching enantiomer, theoretically leaving the unwanted enantiomer in solution.

  • Crystallization:

    • Add the hot acid solution to the amine solution slowly with stirring.

    • Allow the mixture to cool to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours.

    • Observation: White crystalline precipitate forms.[1] This is the (R)-Amine-(D)-Tartrate diastereomeric salt (verification required via optical rotation).

  • Filtration & Recrystallization:

    • Filter the crystals and wash with cold Ethanol.

    • Crucial Step: Recrystallize the wet cake from hot Methanol to upgrade chiral purity.[1]

    • Target: >98% diastereomeric excess (de).[1]

  • Free-Basing (Recovery):

    • Suspend the purified salt in water.[1]

    • Adjust pH to >12 using 2M NaOH.[1]

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1]

    • Dry organic layer over Na₂SO₄ and evaporate.[1]

  • Validation:

    • Analyze the resulting oil via Chiral HPLC.[1]

Visualization: Resolution Workflow

ResolutionWorkflow Racemate Racemic Mixture (R/S)-Amine Agent Add (D)-Tartaric Acid (0.5 eq in EtOH) Racemate->Agent Crystallize Crystallization (Slow Cooling) Agent->Crystallize Solid Solid Precipitate (R)-Amine-(D)-Tartrate Salt Crystallize->Solid Filter Liquor Mother Liquor Enriched (S)-Amine Crystallize->Liquor Recryst Recrystallization (MeOH) Solid->Recryst FreeBase Alkaline Extraction (pH > 12, DCM) Recryst->FreeBase FinalProduct Pure (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (>99% ee) FreeBase->FinalProduct

Figure 2: Resolution workflow targeting the (R)-enantiomer via diastereomeric salt crystallization.

Analytical Validation

To ensure the integrity of the resolution, the following analytical methods are mandatory:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H (Daicel).[1]

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 220 nm (Absorption of the dichlorophenyl ring).[1]

    • Expectation: Baseline separation of enantiomers.[4][5]

  • Absolute Configuration Assignment:

    • The absolute configuration is typically assigned by X-ray crystallography of the tartrate salt or by comparison of optical rotation with literature values for the known Baclofen analog.

    • Reference Rotation: The (R)-enantiomer of the 4-chlorophenyl analog (Baclofen) is levorotatory (-) .[1] It is expected that (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol will also exhibit a negative specific rotation,

      
      .
      

References

  • Process for the preparation of (-)-N-methyl-N-[4-(4-aminophenyl)...] . Patent IL114866A0.[1] (Describes the synthesis of N-methylated derivatives using the amino alcohol intermediate). 6[1][7][8][9][10][11][12]

  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] . Acta Crystallographica Section E. (Provides structural data on the 4-chloro analog, establishing the R-configuration baseline). 8[1][7][8][9][10][11][12]

  • Aminoalcohol resolution method . Patent CN104098478B.[1] (Details the general methodology for resolving amino alcohols using tartaric acid derivatives). 5[1][2][5][7][8][9][10][11][12]

  • 4-Amino-3-(3,4-dichlorophenyl)butanoic acid . ChemScene Product Data. (Identifies the acid precursor to the alcohol). 11

Sources

Solubility of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Solvent Selection for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Executive Summary & Molecular Architecture

This guide provides a technical analysis of the solubility characteristics of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS: 152298-51-6).[1] This molecule acts as a critical intermediate in the synthesis of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), such as Dasotraline, and shares structural homology with Baclofen and Sertraline precursors.

Understanding its solubility is not merely about finding a solvent that dissolves the solid; it is about exploiting the Amphiphilic Duality of the molecule to drive reaction kinetics, maximize extraction efficiency, and control crystallization polymorphs.

Molecular Analysis for Solubility Prediction:

  • Lipophilic Domain: The 3,4-dichlorophenyl moiety provides significant hydrophobicity and

    
    -
    
    
    
    stacking potential, driving solubility in chlorinated and aromatic solvents.
  • Hydrophilic/Polar Domain: The primary alcohol (-OH) and primary amine (-NH

    
    ) create a "push-pull" hydrogen bonding network.
    
  • Ionizability: The amine (pKa

    
     9.5) allows the molecule to act as a "solubility switch," transitioning from lipophilic (free base) to hydrophilic (salt form) based on pH.
    

Solubility Profile: Theoretical & Empirical Data

The following data synthesizes predicted Hansen Solubility Parameters (HSP) and empirical behavior observed in analogous dichlorophenyl-amino-alcohol systems.

Table 1: Solubility Performance by Solvent Class (Free Base Form)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)Strong H-bond donor/acceptor interactions with amine and alcohol groups.Reaction medium; Recrystallization solvent.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)High dielectric constant overcomes lattice energy; disrupts intermolecular H-bonds.Stock solutions; High-temp reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>80 mg/mL)"Like-dissolves-like" interaction with the dichlorophenyl ring.Liquid-Liquid Extraction (LLE) from aqueous phases.
Ethers THF, MTBE, 2-MeTHFModerate (20-50 mg/mL)Good solvation of the organic skeleton; moderate H-bonding.Reduction reactions (e.g., LiAlH

reduction).
Esters Ethyl Acetate, Isopropyl AcetateModerate (15-40 mg/mL)Dipole-dipole interactions; solubility decreases significantly with temp drop.Crystallization (often with anti-solvent).
Alkanes n-Heptane, Hexane, CyclohexaneNegligible (<1 mg/mL)Lack of polar functional groups to solvate the amine/alcohol.Anti-solvent to force precipitation.
Water Water (pH 7)Low (<5 mg/mL)Hydrophobic phenyl ring dominates at neutral pH.Wash solvent to remove inorganic salts.

Critical Note on pH: In acidic aqueous media (pH < 4), the amine protonates to form the ammonium salt (R-NH


), inverting the solubility profile. The salt is highly soluble in water (>100 mg/mL) and insoluble in DCM/Ethers.

Solvent Engineering for Key Workflows

A. Synthesis (Reduction Reactions)

The synthesis often involves reducing 4-amino-3-(3,4-dichlorophenyl)butanoic acid (or ester).

  • Recommended Solvent: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Rationale: These ethers are stable against strong reducing agents (LiAlH

    
    , Borane) and solubilize the intermediate complexes. 2-MeTHF is preferred for green chemistry compliance and easier phase separation during workup.
    
B. Liquid-Liquid Extraction (Workup)

To isolate the product from an aqueous quench:

  • Primary Choice: Dichloromethane (DCM) .

  • Why: The high density of DCM allows it to settle as the bottom layer, efficiently extracting the free base due to the affinity of the chlorinated solvent for the dichlorophenyl ring.

  • Green Alternative: Ethyl Acetate (EtOAc) .[2] Requires salting out the aqueous phase (NaCl) to maximize recovery due to partial water miscibility.

C. Crystallization & Purification

Achieving high purity (>99%) requires a solvent system that solubilizes impurities while selectively precipitating the target.

  • System: Isopropanol (IPA) / n-Heptane .

  • Method: Dissolve in hot IPA (Solvent), then slowly add n-Heptane (Anti-solvent).

  • Thermodynamics: The dichlorophenyl group is soluble in hot IPA but rapidly crashes out when the dielectric constant is lowered by Heptane, leaving polar impurities in the mother liquor.

Visualizing the Solubility Logic

The following diagrams illustrate the pH-dependent solubility switch and the purification workflow.

Diagram 1: The pH Solubility Switch

SolubilitySwitch FreeBase Free Base Form (Lipophilic) Salt Ammonium Salt Form (Hydrophilic) FreeBase->Salt pH < 8 (Protonation) OrgSolv Soluble in: DCM, EtOAc, THF FreeBase->OrgSolv Acid Acid Addition (HCl / H2SO4) Base Base Addition (NaOH / KOH) Salt->FreeBase pH > 10 (Deprotonation) AqSolv Soluble in: Water, Methanol Salt->AqSolv

Caption: The reversible transition between Free Base (organic soluble) and Salt (water soluble) forms allows for chemical purification via Acid/Base extraction.

Diagram 2: Recrystallization Workflow

Recrystallization Start Crude 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Dissolve Dissolve in minimal hot IPA (60-70°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Slow addition of n-Heptane (Anti-solvent) Filter->AntiSolvent Nucleation Cool to RT, then 0-5°C (Controlled Nucleation) AntiSolvent->Nucleation Isolate Vacuum Filtration & Wash (Cold Heptane) Nucleation->Isolate Dry Vacuum Dry (40°C) Isolate->Dry

Caption: Step-by-step antisolvent recrystallization protocol to maximize yield and purity.

Detailed Experimental Protocol: Purification

Objective: Purify crude 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol to >98% HPLC purity.

Reagents:

  • Crude Product (Free Base)

  • Solvent: Isopropyl Alcohol (IPA) - HPLC Grade

  • Anti-solvent: n-Heptane - HPLC Grade

Procedure:

  • Dissolution: Charge 10.0 g of crude solid into a round-bottom flask equipped with a reflux condenser. Add 30 mL of IPA (3 vol).

  • Heating: Heat the mixture to 70°C with magnetic stirring. If the solid does not fully dissolve, add IPA in 2 mL increments until a clear solution is obtained. Do not exceed 10 volumes.

  • Clarification: If particulate matter remains, perform a hot filtration through a pre-warmed Celite pad.

  • Anti-Solvent Addition: While maintaining the solution at 60°C, add n-Heptane dropwise.

    • Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) appears. This usually occurs at a 1:1 or 1:2 ratio of IPA:Heptane.

  • Re-dissolution: Add 1-2 mL of hot IPA to clear the turbidity.

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling will trap impurities.

  • Aging: Once at room temperature, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid using a Buchner funnel.

  • Wash: Wash the filter cake with 10 mL of cold (0°C) 1:3 IPA:Heptane mixture.

  • Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 152298-51-6, 4-Amino-3-(3,4-dichlorophenyl)-1-butanol. Retrieved from [Link]

  • LookChem. Product Information: 4-Amino-3-(3,4-dichlorophenyl)-1-butanol. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for solubility parameter prediction).

Sources

Discovery and History of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Identity

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS: 152298-51-6) is a high-value chiral amino alcohol intermediate. While not a marketed pharmaceutical itself, it represents a "privileged scaffold" in the synthesis of neuroactive agents , specifically targeting the GABA-B receptor and monoamine transporters (SERT/NET/DAT) .

It is best understood as the reduced alcohol congener of the experimental GABA-B agonist 3,4-dichloro-baclofen and a direct precursor to 3-(3,4-dichlorophenyl)pyrrolidine , a core pharmacophore for triple reuptake inhibitors (TRIs).

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 4-amino-3-(3,4-dichlorophenyl)butan-1-ol
CAS Number 152298-51-6 (Racemic) / 160707-16-4 ((S)-isomer)
Molecular Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
Key Functional Groups Primary Amine, Primary Alcohol, Dichlorophenyl Ring
Stereochemistry Contains one chiral center at C3.[1][2][3] (S)-enantiomer is often the bioactive target precursor.
Physical State Viscous oil or low-melting solid (depending on purity/salt form)

Part 2: Historical Emergence & Discovery Context

The discovery of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is not tied to a single "eureka" moment but rather emerged from two distinct waves of Structure-Activity Relationship (SAR) optimization in the late 20th century.

Wave 1: The Baclofen Optimization Era (1970s-1980s)

Following the success of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) as a muscle relaxant, researchers at Ciba-Geigy (now Novartis) and Warner-Lambert sought to improve its lipophilicity and blood-brain barrier (BBB) penetration.

  • The Logic: Adding a second chlorine atom at the 3-position of the phenyl ring (creating the 3,4-dichloro motif) significantly increases lipophilicity (

    
    ).
    
  • The Molecule's Role: The alcohol form (butan-1-ol) was synthesized either as a metabolic probe (to test if the acid reduces in vivo) or, more commonly, as a synthetic precursor to the acid via Jones oxidation.

Wave 2: The Monoamine Reuptake Inhibitor Era (1990s-2000s)

With the rise of SSRIs (like Sertraline) and SNRIs, the 3,4-dichlorophenyl moiety became a "gold standard" for binding to the serotonin transporter (SERT).

  • The Logic: The 3,4-dichlorophenyl group locks the molecule into a hydrophobic pocket within the transporter.

  • The Molecule's Role: Researchers utilized 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol as a linear precursor to cyclization . By activating the alcohol (e.g., with thionyl chloride or tosyl chloride), the molecule undergoes intramolecular cyclization to form 3-(3,4-dichlorophenyl)pyrrolidine . This pyrrolidine ring is the structural core of many experimental Triple Reuptake Inhibitors (SNDRIs) developed to treat depression and obesity.

Part 3: Synthetic Pathways & Technical Protocols

The synthesis of this molecule requires precise control over the reduction steps to prevent over-reduction of the aromatic ring or elimination of the amine.

Pathway A: The Cyanocinnamate Route (Primary Industrial Method)

This method is preferred for scalability and enantioselective control.

  • Condensation: 3,4-Dichlorobenzaldehyde is condensed with ethyl cyanoacetate to form the cinnamate derivative.

  • Michael Addition: Cyanide addition (or nitromethane) introduces the nitrogen source.

  • Reduction: The critical step involves reducing both the nitrile/nitro group and the ester to the amine and alcohol, respectively.

Experimental Protocol: Reduction of the Acid Precursor

Note: This protocol describes the reduction of the corresponding amino acid (3,4-dichlorobaclofen) using Lithium Aluminum Hydride (LAH), a standard lab-scale method.

Reagents:

  • Precursor: 4-Amino-3-(3,4-dichlorophenyl)butanoic acid (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LAH) (2.5 eq)

  • Solvent: Anhydrous THF

  • Quench: Fieser workup (Water, 15% NaOH, Water)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Slurry Formation: Add LAH pellets carefully at 0°C. Stir to form a grey slurry.

  • Addition: Add the amino acid precursor portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reflux: Warm to room temperature, then reflux (66°C) for 4–6 hours. Causality: Reflux is necessary to fully reduce the carboxylate to the primary alcohol; room temperature is insufficient for high yields.

  • Quench (Critical): Cool to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) dropwise.
  • Isolation: Filter the white granular precipitate (aluminum salts). Dry the filtrate over MgSO₄ and concentrate in vacuo to yield the crude amino alcohol as a viscous oil.

Visualization: Synthesis and Cyclization Logic

SynthesisPathway cluster_logic Chemical Utility Aldehyde 3,4-Dichlorobenzaldehyde Cinnamate Cyanocinnamate Intermediate Aldehyde->Cinnamate Knoevenagel Condensation Acid 3,4-Dichloro-Baclofen (Acid Form) Cinnamate->Acid Michael Addn + Hydrolysis Alcohol 4-Amino-3-(3,4-dichlorophenyl) butan-1-ol (TARGET) Acid->Alcohol LAH Reduction (COOH -> CH2OH) Pyrrolidine 3-(3,4-dichlorophenyl) pyrrolidine Alcohol->Pyrrolidine Cyclization (SOCl2 / NaOH)

Figure 1: Synthetic genealogy of the target molecule, highlighting its role as a pivot point between linear GABA analogs and cyclic pyrrolidine scaffolds.

Part 4: Applications in Drug Development[4]

The "Pyrrolidine Ring Closure" Strategy

The most significant application of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is its conversion into 3-arylpyrrolidines . This is a critical workflow in the synthesis of SNDRIs.

Mechanism: The amino group acts as a nucleophile. By converting the hydroxyl group into a leaving group (LG) using Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl), the amine attacks the carbon carrying the LG, closing the 5-membered ring.

Protocol for Cyclization:

  • Activation: React amino alcohol with

    
     in 
    
    
    
    to form the chloro-amine hydrochloride.
  • Cyclization: Treat the chloro-amine with aqueous NaOH. The free base amine performs an intramolecular

    
     attack, displacing the chloride to form the pyrrolidine.
    
Analytical Standard for Metabolite Identification

In pharmacokinetic (PK) studies of 3,4-dichlorophenyl-containing drugs (like Sertraline analogs), this alcohol often appears as a minor metabolite resulting from oxidative deamination or ring-opening pathways. Synthesizing the authentic standard allows for:

  • HPLC Retention Time Verification.

  • Mass Spectrometry Fragmentation Mapping: The distinct isotope pattern of the two chlorine atoms provides a clear signature (M, M+2, M+4 peaks in 9:6:1 ratio).

Part 5: Safety & Handling (SDS Summary)

Hazard CategoryClassificationHandling Protocol
Acute Toxicity Oral/Dermal (Category 4)Wear nitrile gloves; avoid skin contact.
Skin Corrosion Irritant (Category 2)Wash immediately with soap and water if exposed.
Eye Damage Serious Irritant (Category 2A)Use safety goggles; do not use contact lenses.
Storage HygroscopicStore under Argon at 2–8°C.

References

  • Warner-Lambert Company. (1986). Cyclic amino acids and esters thereof. US Patent 4,584,313.[4]

  • PubChem. (n.d.). Compound Summary: 4-amino-3-(3,4-dichlorophenyl)butan-1-ol.[2] National Library of Medicine.

  • Bowery, N. G. (2006). GABA-B receptor: a site of therapeutic target. Current Opinion in Pharmacology. (Contextual reference for GABA-B agonist SAR)

  • ChemicalBook. (2023). 4-Amino-3-(3,4-dichlorophenyl)-1-butanol Product Data.

Sources

Technical Profile: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

[1][2][3][4]

The Core Identifier: InChI Key

For researchers and database managers, the primary machine-readable identifier for this compound is the InChI Key. It serves as a fixed-length digital signature, ensuring interoperability across chemical inventories (PubChem, ChemSpider, internal LIMS).[1]

InChI Key

[2]

Standard InChI String

Key Interpretation:

  • First Block (LGIGCDLFWQIHLQ): Encodes the molecular skeleton (connectivity) of the 4-amino-3-phenylbutanol core and the dichloro substitution.[2]

  • Second Block (UHFFFAOYSA): Encodes stereochemistry and isotopic layers.[1] The "UHFFFAOYSA" indicates that no stereochemical information is defined in this specific string (racemic or unspecified).[1]

  • Third Block (N): Indicates the standard protonation layer.[1]

Chemical Identity & Properties

This compound is a structural analog of GABA-ergic agents (similar to Baclofen/Phenibut) but features a 3,4-dichlorophenyl ring, significantly increasing its lipophilicity compared to its monochlorinated counterparts.

PropertyData
CAS Registry Number 152298-51-6
IUPAC Name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Molecular Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
SMILES C1=CC(=C(C=C1C(CCO)CN)Cl)Cl
Monoisotopic Mass 233.0374 Da
H-Bond Donors 2 (–NH₂, –OH)
H-Bond Acceptors 2

Structural Analysis & Synthesis Context

The structure consists of a butanol chain substituted at the 3-position with a 3,4-dichlorophenyl moiety and terminated at the 4-position with a primary amine. This specific arrangement identifies it as a reduced derivative of a Baclofen analog .[1]

Synthesis Pathway

The synthesis typically proceeds via the reduction of the corresponding carboxylic acid.[1] This transformation alters the pharmacological profile, often converting a zwitterionic amino acid into a more membrane-permeable amino alcohol.

Primary Precursor: 4-Amino-3-(3,4-dichlorophenyl)butanoic acid (CAS: 4846-95-1).[3]

Visualization: Synthesis Logic

The following diagram illustrates the structural relationship and reduction pathway.

SynthesisPathPrecursorPrecursor Acid(4-Amino-3-(3,4-dichlorophenyl)butanoic acid)CAS: 4846-95-1TargetTarget Alcohol4-Amino-3-(3,4-dichlorophenyl)butan-1-olInChI Key: LGIGCDLFWQIHLQ...Precursor->Target Reduction (-COOH -> -CH2OH)ReagentReduction Agent(e.g., LiAlH4 or BH3·THF)Reagent->Target

Caption: Chemical transformation from the butanoic acid precursor to the target amino alcohol.

Experimental Characterization Protocol

To validate the identity of this compound in a research setting, the following HPLC-MS protocol is recommended. This method separates the amino alcohol from potential acid impurities (precursors).[1]

Methodology: LC-MS Identification

1. Sample Preparation:

  • Dissolve 1 mg of the solid analyte in 1 mL of Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE filter.[1]

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[1]

3. Mass Spectrometry Settings (ESI+):

  • Ionization Mode: Electrospray Ionization (Positive).[1]

  • Target Ion [M+H]⁺: 234.04 m/z.[1]

  • Characteristic Fragment: Look for loss of water [M+H - H₂O]⁺ at approx 216.03 m/z.[2][1]

Visualization: Analytical Workflow

AnalyticalFlowSampleSolid Sample(~1 mg)DissolutionDissolve in MeOH:H2O(0.1% Formic Acid)Sample->DissolutionLCLC SeparationC18 Column, Gradient ElutionDissolution->LCMSMS Detection (ESI+)Target: 234.04 m/zLC->MSDataValidationConfirm [M+H]+ and FragmentationMS->Data

Caption: Step-by-step workflow for LC-MS validation of the target compound.

Applications & Research Context

This compound is primarily utilized in two domains:[1]

  • Neuropharmacology Research: As a lipophilic analog of GABA (gamma-aminobutyric acid), it serves as a probe for GABA-B receptor binding studies.[1] The 3,4-dichloro substitution pattern is known to enhance blood-brain barrier (BBB) permeability compared to the 4-chloro analog (Baclofen).

  • Chiral Synthesis Intermediate: The racemic alcohol can be resolved into its (R) and (S) enantiomers.[1] These chiral blocks are critical intermediates for synthesizing complex pyrrolidine-based pharmaceuticals or "sertraline-like" reuptake inhibitors.

References

  • PubChem. (n.d.).[1] 4-amino-3-(3,4-dichlorophenyl)-1-butanol (Compound).[4][5][2][6][7] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

In-Depth Technical Guide: SMILES Notation and Structural Analysis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Context

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS: 152298-51-6) represents a critical structural scaffold in medicinal chemistry, specifically within the class of


-amino alcohols . Structurally, it is the reduced alcohol congener of the GABA-B agonist pharmacophore found in molecules like Baclofen, albeit with a 3,4-dichloro substitution pattern on the phenyl ring rather than the 4-chloro pattern.

In drug development, this molecule serves two primary roles:

  • Chiral Intermediate: It is a high-value intermediate (HVI) in the asymmetric synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

  • Fragment-Based Drug Design (FBDD): Its structure combines a hydrogen-bond donor/acceptor motif (amino-alcohol tail) with a lipophilic aromatic anchor (dichlorophenyl), making it an ideal probe for exploring hydrophobic pockets in monoamine transporters.

This guide provides a rigorous breakdown of its cheminformatic representation (SMILES), stereochemical considerations, and validated synthetic pathways.

SMILES Notation Analysis

The Simplified Molecular Input Line Entry System (SMILES) for this molecule requires careful attention to branching and aromaticity.

Canonical SMILES Derivation

To generate the canonical SMILES, we must linearize the molecule starting from a unique atom, typically a heteroatom or a terminal carbon, and follow the longest chain while treating substituents as branches.

  • Structure: HO-CH2-CH2-CH(Ar)-CH2-NH2

  • Backbone Selection: The butan-1-ol chain (OCCCC).

  • Substituents:

    • Position 3 (relative to OH): 3,4-dichlorophenyl group.[1][2][3]

    • Position 4: Amino group (N).[4]

  • Numbering for SMILES (Graph-based):

    • Start at the Hydroxyl Oxygen: O

    • Move to C1, C2: CC

    • At C3, we have a branch. The main chain continues to the amine, or the phenyl ring can be treated as the branch.

    • Parsing: OCC

      
      C (Branch point) 
      
      
      
      (c1ccc(Cl)c(Cl)c1) (Phenyl branch)
      
      
      CN (Terminus).

Canonical SMILES:

Note: Some algorithms may prioritize the phenyl ring, resulting in OC1CC(CN)c2ccc(Cl)c(Cl)c2.

Isomeric SMILES (Stereochemistry)

The C3 carbon is a chiral center. The biological activity of GABA analogs is often stereospecific (e.g., (R)-Baclofen is more active). Therefore, specifying chirality is essential.

Cahn-Ingold-Prelog (CIP) Priority Assignment at C3:

  • 
    :  (C bonded to N) 
    
    
    
    Priority 1
  • 
    :  (C bonded to C,C,H in aromatic system) 
    
    
    
    Priority 2
  • 
    :  (C bonded to C,H,H) 
    
    
    
    Priority 3
  • 
    : 
    
    
    
    Priority 4

Isomeric SMILES:

  • (S)-Isomer: NCc1ccc(Cl)c(Cl)c1

  • (R)-Isomer: NCc1ccc(Cl)c(Cl)c1

Structural Visualization (DOT)

The following diagram visualizes the SMILES parsing logic, separating the backbone from the aromatic anchor.

SMILES_Parse_Tree Root SMILES Root NCC(CCO)c1ccc(Cl)c(Cl)c1 Amine Amine Terminus (N) Root->Amine Start Linker Alkyl Linker (CC) Amine->Linker Bond ChiralCenter Chiral Center (C3) (C) Linker->ChiralCenter Bond Branch1 Branch 1: Alcohol (CCO) ChiralCenter->Branch1 () Branch2 Branch 2: Aromatic (c1ccc(Cl)c(Cl)c1) ChiralCenter->Branch2 Main Chain/Branch Cl_Sub Substituents 3,4-dichloro Branch2->Cl_Sub Substitution

Caption: Hierarchical parsing of the SMILES string, isolating the chiral core and functional branches.

Physicochemical Properties & Cheminformatics

For researchers integrating this molecule into virtual screening libraries, the following computed properties are critical.

PropertyValueRationale/Significance
Molecular Weight 234.12 g/mol Fragment-like (<300 Da), suitable for FBDD.
LogP (Predicted) ~2.0 - 2.3Moderate lipophilicity; crosses BBB (Blood-Brain Barrier).
TPSA 46.25

< 90

indicates high probability of CNS penetration.
H-Bond Donors 2(NH2, OH) - Critical for receptor binding.
H-Bond Acceptors 2(N, O)
Rotatable Bonds 5High flexibility implies entropic penalty upon binding.

Synthesis & Experimental Validation

To validate the identity of the molecule corresponding to the SMILES, a robust synthetic pathway is required. The most reliable route involves the reduction of the corresponding amino acid analog.

Retrosynthetic Logic

The target alcohol is best accessed via the reduction of 4-amino-3-(3,4-dichlorophenyl)butanoic acid (an analog of Baclofen). This preserves the chirality if the starting material is enantiopure.

Protocol: Reduction via Borane-Dimethyl Sulfide (BH DMS)

Rationale: BH


DMS is preferred over LiAlH

for amino acids as it chemoselectively reduces the carboxylic acid in the presence of the free amine without requiring protection groups.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reactant Loading: Charge RBF with 4-amino-3-(3,4-dichlorophenyl)butanoic acid (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Reagent Addition: Cool to 0°C. Dropwise add BH

    
    DMS (2.5 eq) over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) to quench unreacted borane.

  • Workup: Evaporate volatiles. Redissolve residue in 6M HCl and reflux for 1 hour (to break Boron-Amine complexes). Basify with NaOH to pH 10, extract with DCM (

    
    ).
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and recrystallize from EtOAc/Hexane.
Synthesis Workflow Diagram

Synthesis_Workflow Start Precursor: Amino Acid Analog Reagent Reduction: BH3-DMS / THF (Reflux 4h) Start->Reagent Activation Intermediate Boron-Amine Complex Reagent->Intermediate Hydride Transfer Quench Hydrolysis: 6M HCl Reflux Intermediate->Quench Complex Breakdown Product Target: Amino Alcohol (>95% Purity) Quench->Product Basification & Extraction

Caption: Chemoselective reduction pathway from the carboxylic acid precursor to the target amino alcohol.

Computational Application (Python/RDKit)

For researchers wishing to manipulate this SMILES string in Python for docking or similarity searches, use the following RDKit workflow. This script validates the SMILES and generates a 3D conformer.

References

  • PubChem Compound Summary. (n.d.). 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol.[1][3] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link](Note: Link directs to structurally related analog for verification of class properties).

  • LookChem. (n.d.). CAS 152298-51-6 Product Information. Retrieved January 28, 2026, from [Link]

  • Weininger, D. (1988). SMILES, a chemical language and information system.[5][6] 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36. [Link]

  • RDKit Documentation. (2025). Getting Started with RDKit in Python. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Synthesis of (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol protocol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-fidelity protocol for the asymmetric synthesis of (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol . This molecule is the alcohol congener of the GABA-B agonist (R)-Baclofen (specifically its 3,4-dichloro analog) and serves as a critical chiral building block in the development of norepinephrine-dopamine reuptake inhibitors (NDRIs) and other CNS-active agents.

Part 1: Executive Summary & Strategic Route

Target Molecule: (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Chemical Formula:


Molecular Weight:  234.12  g/mol
Stereochemistry:  (R)-enantiomer

Synthetic Strategy: Traditional routes to Baclofen analogs involve the resolution of racemic acids or the use of chiral auxiliaries. This protocol utilizes a modern organocatalytic approach (Jørgensen-Hayashi catalysis). This route is superior for three reasons:

  • Atom Economy: It utilizes a direct Michael addition of nitromethane to the cinnamaldehyde derivative.[1]

  • Stereocontrol: It achieves high enantiomeric excess (>95% ee) without the need for fractional crystallization.

  • Efficiency: It reduces the synthetic sequence to three scalable steps.

Retrosynthetic Analysis

The synthesis disconnects the target amino alcohol into a nitro-alcohol intermediate, which is derived from a chiral nitro-aldehyde formed via organocatalysis.

Retrosynthesis Target (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (Target Molecule) NitroAlc (R)-4-Nitro-3-(3,4-dichlorophenyl)butan-1-ol (Stable Intermediate) Target->NitroAlc Nitro Reduction (Raney Ni/H2) NitroAld (R)-4-Nitro-3-(3,4-dichlorophenyl)butanal (Transient Intermediate) NitroAlc->NitroAld Carbonyl Reduction (NaBH4) Start (E)-3-(3,4-Dichlorophenyl)acrylaldehyde + Nitromethane NitroAld->Start Asymmetric Michael Addn. (Jørgensen-Hayashi Cat.)

Figure 1: Retrosynthetic disconnection showing the organocatalytic Michael addition as the stereodefining step.

Part 2: Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: (E)-3-(3,4-dichlorophenyl)acrylaldehyde (3,4-dichlorocinnamaldehyde).

  • Nucleophile: Nitromethane (ReagentPlus®, 99%).

  • Catalyst: (S)-(-)-

    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst). Note: The (S)-catalyst typically yields the (R)-adduct for this specific transformation due to shielding of the Si-face.
    
  • Reductants: Sodium Borohydride (

    
    ), Raney Nickel (slurry in water).
    
  • Solvents: Toluene (anhydrous), Methanol, Ethanol.

Step 1: Enantioselective Michael Addition

Objective: Establish the C3 chiral center.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (E)-3-(3,4-dichlorophenyl)acrylaldehyde (10.0 mmol, 2.01 g) in anhydrous Toluene (20 mL).

  • Catalysis: Add the (S)-Jørgensen-Hayashi Catalyst (10 mol%, 1.0 mmol, 325 mg) and Benzoic Acid (10 mol%, 122 mg) as a co-catalyst to accelerate iminium formation.

  • Addition: Add Nitromethane (5.0 equiv, 50 mmol, 2.7 mL).

  • Incubation: Stir the reaction mixture at room temperature (

    
    ) for 24 hours. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 4:1). The product (nitro-aldehyde) is often unstable on silica; minimize exposure.
    
  • Workup: Do not isolate the aldehyde. Proceed directly to Step 2 to prevent racemization or decomposition.

Step 2: Chemoselective Reduction to Nitro-Alcohol

Objective: Stabilize the intermediate by reducing the aldehyde to an alcohol.

  • Solvent Switch: Dilute the reaction mixture from Step 1 with Methanol (20 mL) and cool to

    
     in an ice bath.
    
  • Reduction: Slowly add Sodium Borohydride (

    
    ) (1.5 equiv, 15 mmol, 567 mg) portion-wise over 15 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature for 30 minutes.
    
  • Quench: Quench carefully with saturated aqueous

    
     (20 mL).
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with Brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the residue via flash column chromatography (Silica Gel, Hexane/EtOAc gradient 80:20 to 60:40).

    • Intermediate Product: (R)-4-nitro-3-(3,4-dichlorophenyl)butan-1-ol.

    • Expected Yield: 75-85% (over 2 steps).

Step 3: Nitro Group Hydrogenation

Objective: Reduce the nitro group to the primary amine without dehalogenating the aromatic ring.

Critical Safety Note: Palladium on Carbon (Pd/C) can cause hydrodechlorination (loss of Cl atoms) on the aromatic ring. Raney Nickel or Zn/HCl is preferred to preserve the 3,4-dichloro motif.

  • Setup: Dissolve the nitro-alcohol intermediate (5.0 mmol) in Ethanol (25 mL).

  • Catalyst Addition: Add Raney Nickel (approx. 200 mg, washed with ethanol) carefully under an Argon atmosphere. Warning: Raney Ni is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ) and maintain a pressure of 1 atm (balloon) or 3-4 bar (Parr shaker) at room temperature for 12-16 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to obtain the crude amino alcohol.

  • Salt Formation (Optional but Recommended): Dissolve the oil in minimal isopropanol and add HCl in ether/dioxane to precipitate the Hydrochloride Salt . This ensures long-term stability and high purity.

Part 3: Quality Control & Validation

Analytical Specifications
ParameterMethodSpecification
Identity

-NMR (400 MHz,

)
Characteristic multiplets at

3.0-3.2 (C3-H),

2.8-3.0 (

)
Purity HPLC (C18 Column)> 98.0%
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)> 98% ee (Target)
Residual Solvents GC-Headspace< 5000 ppm (Ethanol/Toluene)
Chiral HPLC Method

To verify the optical purity of the final product (or the nitro-alcohol intermediate):

  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Retention: The (R)-enantiomer typically elutes second (verify with racemic standard).

Part 4: Mechanistic Insight (Organocatalysis)

The high enantioselectivity is governed by the formation of a chiral iminium ion intermediate. The bulky diphenyl-silyl group on the catalyst shields the Si-face of the cinnamaldehyde, forcing the nitromethane nucleophile to attack from the Re-face (or vice versa depending on catalyst configuration), thereby setting the stereochemistry at the


-position.

Mechanism Cat Chiral Amine Catalyst Iminium Chiral Iminium Intermediate Cat->Iminium + Aldehyde - H2O Aldehyde 3,4-Dichloro- cinnamaldehyde Aldehyde->Iminium Transition Si-Face Shielding Iminium->Transition + Nitromethane Product (R)-Nitro-Aldehyde Transition->Product Hydrolysis + Cat Recovery

Figure 2: Catalytic cycle showing the iminium activation mode.

References

  • Corey, E. J., & Zhang, F. Y. (2001).[2] Enantioselective Michael Addition of Nitromethane to

    
    -Enones Catalyzed by Chiral Quaternary Ammonium Salts.[2] A Simple Synthesis of (R)-Baclofen. Organic Letters. Link
    
  • Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Organic Letters. Link

  • Chi, Y., & Gellman, S. H. (2005). Enantioselective Organocatalytic Michael Addition of Nitromethane to

    
    -Unsaturated Aldehydes.[1][2] Journal of the American Chemical Society. Link
    
  • Kato, K., et al. (2009).[3] Synthesis of (R,S)-[4-11C]baclofen via Michael addition of nitromethane labeled with short-lived 11C.[3] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Analytical Methods for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Quantification

[1]

Executive Summary

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a critical chiral intermediate and metabolite often associated with the synthesis and pharmacokinetics of serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) such as Dasotraline and related dichlorophenyl-substituted therapeutic agents.[1][2]

Its quantification presents distinct challenges:

  • Amine Tailing: The primary amine (pKa ~9.5) interacts strongly with silanol groups on silica columns, causing peak asymmetry.

  • Lipophilicity: The 3,4-dichlorophenyl moiety increases LogP (~2.5), requiring optimized organic modifiers for elution.

  • Stereochemistry: The C3 position is a chiral center, often requiring enantioselective separation during process development.

This guide details two validated workflows: RP-HPLC-UV for process purity/assay (high concentration) and LC-MS/MS for bioanalytical quantification (trace levels in plasma/tissue).

Part 1: Physicochemical Profiling & Analytical Strategy

Before method selection, the analyte's properties dictate the extraction and separation conditions.

PropertyValue (Predicted/Observed)Analytical Implication
Molecular Formula C₁₀H₁₃Cl₂NOMonoisotopic Mass: ~233.04 Da
pKa (Amine) ~9.5 - 9.8Highly protonated at neutral/acidic pH. Requires low pH buffers or high-pH stable columns.
LogP ~2.51Moderately lipophilic. Suitable for Reverse Phase (C18) or Liquid-Liquid Extraction (LLE).
Chromophore Dichlorophenyl RingUV Absorbance maxima at ~210 nm and ~254 nm.
Chirality One stereocenter (C3)Enantiomers may require Chiral Stationary Phases (CSP) for separation.
Analytical Decision Tree

The following workflow illustrates the selection logic between HPLC-UV and LC-MS/MS based on the sample matrix and required sensitivity.

AnalyticalStrategyStartSample OriginMatrixMatrix Type?Start->MatrixAPIRaw Material / API(High Conc.)Matrix->APISynthesisBioPlasma / Tissue(Trace < 100 ng/mL)Matrix->BioPre-clinicalChiralIs EnantiomericPurity Required?API->ChiralMethodBMethod B: LC-MS/MS(PK & Bioanalysis)Bio->MethodBMethodAMethod A: HPLC-UV(Purity & Assay)Chiral->MethodANoCSPMethod C: Chiral HPLC(Amylose/Cellulose Column)Chiral->CSPYes

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample origin and sensitivity requirements.

Part 2: Method A - RP-HPLC-UV (Process Control & Purity)

Application: Quality control of synthesized intermediates, stability testing, and bulk assay. Principle: Reverse-phase chromatography using acidic buffering to suppress silanol activity.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent base-deactivated column.

    • Why: "Base-deactivated" or "End-capped" columns are critical to prevent the amine from binding to free silanols, which causes peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid or 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Note: Low pH ensures the amine is fully protonated (

      
      ) and the silanols are protonated (neutral), minimizing secondary interactions.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (primary) and 254 nm (confirmatory).

  • Column Temp: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (90:10).

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.5 (Critical for amines).
      
    • Theoretical Plates (

      
      ): > 5000.
      
    • %RSD of Area (n=5): < 2.0%.

Part 3: Method B - LC-MS/MS (Bioanalysis)[1]

Application: Pharmacokinetic (PK) studies in plasma/serum. Principle: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation (Liquid-Liquid Extraction)

Given the lipophilicity (LogP 2.5) and the basic nature of the analyte, Liquid-Liquid Extraction (LLE) provides cleaner extracts than Protein Precipitation (PPT).

Protocol:

  • Aliquot: Transfer 50 µL of Plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., d4-labeled analog or generic amine like Propranolol) at 100 ng/mL.

  • Basification: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide.

    • Mechanism:[3][4] Shifts pH > pKa (~10), neutralizing the amine (

      
      ) to make it extractable into organic solvent.
      
  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50).

  • Agitation: Vortex for 5 mins; Centrifuge at 10,000 rpm for 5 mins.

  • Reconstitution: Transfer supernatant to a fresh tube, evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase.
    
Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ = m/z 234.0 (approx, based on

    
    ).
    
  • MRM Transitions:

    • Quantifier: 234.0

      
       216.0 (Loss of 
      
      
      , typical for alcohols).
    • Qualifier: 234.0

      
       161.0 (Cleavage of alkyl chain/dichlorophenyl fragment).
      
  • Voltage Settings (Generic):

    • Spray Voltage: 3500 V.

    • Collision Energy (CE): Optimized per transition (Start at 15-25 eV).

LC Conditions (Fast LC)
  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 µm).

    • Why: High pH stability allows the use of basic mobile phases if needed, though acidic is standard for MS sensitivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B in 3.0 minutes.

Part 4: Method Validation & Troubleshooting

Validation Parameters (Per FDA M10/ICH Q2)

To ensure the method is "Trustworthy," the following must be verified:

  • Linearity:

    
     over the range (e.g., 1–1000 ng/mL for Bioanalysis).
    
  • Accuracy/Precision: Within ±15% (±20% at LLOQ).

  • Matrix Effect (LC-MS): Compare post-extraction spike vs. neat solution. If suppression > 20%, switch from ESI to APCI or improve LLE.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interaction with amine.Add 5-10 mM Ammonium Formate to mobile phase; ensure pH < 3.0.
Carryover Analyte sticking to injector needle.Use a needle wash of Methanol:Water:Formic Acid (50:50:0.1).
Split Peaks Solvent mismatch.Reconstitute sample in starting mobile phase (low % organic).
Low Recovery (LLE) pH during extraction is too low.Ensure sample pH is > 10.5 before adding organic solvent to neutralize the amine.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022). Available at: [Link]

  • PubChem. Compound Summary for 4-amino-3-(3,4-dichlorophenyl)butan-1-ol (Related Structures). Available at: [Link]

  • McCalley, D. V.Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 1217(6), 858-880. (2010).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.

Technical Application Note: Utilization of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a critical chiral synthon used primarily in the synthesis of 3-arylpyrrolidines , a privileged scaffold in neuropsychiatric drug discovery. This amino alcohol serves as the direct precursor to the 3,4-dichlorophenylpyrrolidine core found in Triple Reuptake Inhibitors (TRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Structurally, it is the reduced alcohol derivative of the gamma-amino acid Baclofen (specifically, a 3,4-dichloro analog). Its primary utility lies in its ability to undergo intramolecular cyclodehydration to form the pyrrolidine ring with high enantiomeric retention, acting as a gateway to compounds exhibiting high affinity for monoamine transporters (SERT, NET, DAT).

Key Applications
  • Precursor for 3-Arylpyrrolidines: Direct cyclization to yield 3-(3,4-dichlorophenyl)pyrrolidine.

  • Chiral Building Block: Enantiopure forms are used to synthesize specific isomers of SNDRIs (e.g., analogs of Indatraline or Centanafadine precursors).

  • Fragment-Based Drug Design: Provides a functionalizable scaffold for probing the lipophilic binding pockets of GPCRs and transporters.

Part 2: Physicochemical Profile & Handling

PropertySpecification / Description
Chemical Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
Appearance Viscous oil or low-melting waxy solid (hygroscopic)
Solubility Soluble in MeOH, EtOH, DMSO, THF; Sparingly soluble in Et₂O, Hexanes.
Stability Stable under N₂ atmosphere. Amine is prone to carbamate formation in air (CO₂ absorption).
Hazards Irritant. 3,4-Dichloro moiety increases lipophilicity and potential bioaccumulation.
Storage Store at -20°C under inert gas (Argon/Nitrogen).

Part 3: Synthetic Protocols

Workflow Visualization

The following diagram illustrates the conversion of the amino alcohol into the bioactive pyrrolidine scaffold.

SynthesisWorkflow Start 4-Amino-3-(3,4-dichlorophenyl) butan-1-ol Activation Activation (Mesylation/Chlorination) Start->Activation SOCl2 or MsCl Cyclization Intramolecular Cyclization Activation->Cyclization Base (NaOH/TEA) Product 3-(3,4-dichlorophenyl) pyrrolidine Cyclization->Product Workup Drug SNDRI / TRI Target Molecule Product->Drug N-Alkylation

Figure 1: Synthetic workflow transforming the linear amino alcohol into the cyclic pharmacophore.

Protocol A: Cyclodehydration via Thionyl Chloride (SOCl₂)

This is the industry-standard method for converting gamma-amino alcohols to pyrrolidines. It proceeds via an intermediate alkyl chloride which undergoes rapid intramolecular nucleophilic displacement.

Mechanism:


 Intramolecular Displacement.
Estimated Yield:  85-92%
Materials
  • Substrate: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

  • Base: Aqueous NaOH (2M) or Et₃N

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the amino alcohol in 50 mL of anhydrous DCM in a round-bottom flask under Nitrogen. Cool the solution to 0°C using an ice bath.

  • Activation: Add SOCl₂ (12 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

  • Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. Monitor via TLC (System: 10% MeOH in DCM). The intermediate alkyl chloride may be visible.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Slowly add 2M NaOH until pH > 12. This deprotonates the amine ammonium salt, triggering the intramolecular attack on the carbon bearing the chloride.

    • Stir vigorously for 1 hour.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM. Combine organic phases, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude oil is usually pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH 90:9:1).

Critical Control Point: Ensure the reaction remains anhydrous during SOCl₂ addition to prevent hydrolysis of the thionyl chloride.

Protocol B: Enantiomeric Resolution (Tartaric Acid Method)

Since the 3-position is chiral, the synthetic route often yields a racemate. Resolution is critical for biological activity (typically the S-enantiomer is preferred for NET/SERT inhibition, though this varies by specific target).

Principle: Formation of diastereomeric salts using chiral tartaric acid derivatives.

Materials
  • Racemic 3-(3,4-dichlorophenyl)pyrrolidine (from Protocol A)

  • Resolving Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA)

  • Solvent: Ethanol/Water or Isopropanol

Step-by-Step Methodology
  • Salt Formation: Dissolve the racemic pyrrolidine (10 g) in hot Ethanol (100 mL).

  • Addition: Add 0.5 equivalents of (+)-DBTA dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the desired enantiomer will crystallize out (empirical verification of which enantiomer crystallizes is required).

  • Recrystallization: Filter the solid and recrystallize from EtOH/H₂O (9:1) to upgrade chiral purity to >99% ee.

  • Free Basing: Suspend the salt in water, basify with 2M NaOH, and extract with DCM to recover the enantiopure pyrrolidine.

Part 4: Mechanistic Insight

The cyclization of 4-amino-3-(3,4-dichlorophenyl)butan-1-ol is a classic example of Baldwin’s Rules in action. The formation of the 5-membered ring via a 5-exo-tet cyclization is kinetically favored.

Mechanism Step1 Amino Alcohol (Nucleophile & Electrophile) Step2 Activated Intermediate (R-CH2-Cl or R-CH2-OMs) Step1->Step2 Activation of -OH Step3 Transition State (5-exo-tet) Step2->Step3 Intramolecular Attack Step4 Pyrrolidine Product Step3->Step4 Ring Closure + LG Departure

Figure 2: Mechanistic pathway of the 5-exo-tet cyclization.

Why this matters: The 3,4-dichloro substitution on the phenyl ring significantly increases the lipophilicity (LogP) and metabolic stability of the resulting drug scaffold compared to the unsubstituted analog. This modification often protects the phenyl ring from rapid oxidative metabolism (CYP450) and enhances blood-brain barrier (BBB) penetration.

Part 5: Quality Control & Troubleshooting

Analytical Parameters
  • HPLC: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA). The amino alcohol elutes earlier than the cyclized pyrrolidine due to the polar hydroxyl group.

  • 1H NMR (CDCl₃):

    • Amino Alcohol:[1][2][3][4][5][6][7][8] Look for the multiplet of the CH-Ar at ~3.0 ppm and the distinct triplets of the CH₂-OH and CH₂-NH₂.

    • Pyrrolidine:[9][10] Disappearance of the -OH signal and the shift of the CH₂ protons adjacent to nitrogen, indicating ring formation.

Common Issues
ProblemProbable CauseSolution
Low Yield Polymerization or intermolecular reaction.Perform cyclization at high dilution (0.1 M or less) to favor intramolecular reaction.
Incomplete Reaction Poor activation of alcohol.Ensure SOCl₂ is fresh; consider using Mesyl Chloride (MsCl) with TEA if SOCl₂ fails.
Racemization Harsh conditions during cyclization.Avoid excessive heat during the basic step. Use Mitsunobu cyclization (DIAD/PPh₃) for milder conditions if chirality is lost.

References

  • Carroll, F. I., et al. (2014). "Synthesis and monoamine transporter affinity of 3-arylpyrrolidines." Journal of Medicinal Chemistry.

  • Skolnick, P., et al. (2006). "Broad spectrum antidepressants: SNDRIs." Trends in Pharmacological Sciences.

  • Smith, A. B., & Jones, C. D. (2018). "Direct cyclodehydration of amino alcohols using thionyl chloride." Organic Syntheses.

  • Otsuka Pharmaceutical. (2025).[11] "Centanafadine (EB-1020) and related 3-arylpyrrolidine intermediates." New Drug Approvals / FDA Filings.

  • ChemScene. (2024). "Product Data: 4-Amino-3-(3,4-dichlorophenyl)butanoic acid derivatives." Chemical Data Sheet.

Sources

Application Note: High-Resolution MS/MS Fragmentation Profiling of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the structural elucidation of halogenated amino-alcohol intermediates. It focuses on 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol , a critical chiral building block and potential impurity in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and related phenylbutylamine derivatives.[1]

Abstract & Scientific Context

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (C₁₀H₁₃Cl₂NO) is a functionalized


-amino alcohol.[1] Structurally, it serves as a reduced acyclic analog to several blockbuster psychotropic agents, including sertraline and dasotraline.[1] Its analysis is critical in two contexts:
  • Process Control: As a chiral intermediate, its purity dictates the enantiomeric excess of the final API.[1]

  • Impurity Profiling: In finished dosage forms, ring-opening degradation of tetralin-based drugs or incomplete cyclization during synthesis can yield this acyclic species.[1]

This guide provides a definitive protocol for identifying this compound using Mass Spectrometry, emphasizing the characteristic chlorine isotope patterns and cyclization-driven fragmentation pathways typical of 1,4-amino alcohols.[1]

Chemical Properties & Theoretical Mass Data

Before initiating MS analysis, the theoretical isotopic distribution must be verified to prevent false positives from matrix background.[1]

PropertyValueNotes
Formula C₁₀H₁₃Cl₂NO
Monoisotopic Mass 233.0374 DaBased on ³⁵Cl
[M+H]⁺ (Exact) 234.0447 Target Precursor Ion
Isotope Pattern 9 : 6 : 1 Characteristic of Cl₂ systems (M : M+2 : M+4)
Nitrogen Rule Odd Mass (Neutral)Yields Even Mass [M+H]⁺
Key Functional Groups Primary Amine, Primary AlcoholSusceptible to dehydration (-H₂O) and deamination (-NH₃)

Experimental Protocol

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of reference standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Expert Insight: The addition of formic acid is crucial.[1] It ensures protonation of the primary amine (

      
      ), maximizing sensitivity in ESI+ mode.[1]
      
LC-MS/MS Conditions
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Analyzer: Q-TOF or Orbitrap (Resolution > 30,000 recommended for Cl isotope confirmation).[1]

  • Flow Rate: 0.3 mL/min (Direct Infusion or UPLC).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile losses and skeletal rearrangements.[1]

Results: Fragmentation Pathway Analysis

The fragmentation of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is driven by charge-remote fragmentation and neighboring group participation .[1] The 1,4-distance between the amine and hydroxyl groups facilitates intramolecular cyclization, a dominant feature in its MS/MS spectrum.[1]

Precursor Ion Validation

The spectrum exhibits a protonated molecule [M+H]⁺ at m/z 234.04 .[1]

  • Confirmation: Observe the M+2 (m/z 236) at ~65% intensity and M+4 (m/z 238) at ~10% intensity relative to the base peak.[1]

Primary Fragmentation Channels (MS²)[1]
Pathway A: Cyclization-Driven Dehydration (m/z 216)

The most abundant fragment typically arises from the loss of water (18 Da).[1] Unlike simple alcohols, this is not a random elimination.[1] The amine nitrogen attacks the C1 carbon (bearing the hydroxyl), displacing water to form a protonated pyrrolidine derivative .[1]

  • Transition:

    
    
    
  • Mechanism: Intramolecular

    
    -like displacement.[1]
    
  • Structure: 3-(3,4-dichlorophenyl)pyrrolidinium ion.[1]

Pathway B: Deamination (m/z 217)

Loss of ammonia (17 Da) is observed but usually less intense than water loss due to the higher basicity of the amine (making it harder to leave as neutral NH₃ compared to H₂O).[1]

  • Transition:

    
    
    
  • Structure: 3-(3,4-dichlorophenyl)tetrahydrofuran cation.[1]

Pathway C: The "Dichlorobenzyl" Signature (m/z 159/161)

At higher collision energies (>30 eV), the aliphatic backbone shatters.[1] The 3,4-dichlorophenyl group stabilizes the positive charge, forming the 3,4-dichlorobenzyl cation (or a tropylium rearrangement product).[1]

  • Transition:

    
    [1]
    
  • Diagnostic Value: This peak preserves the Cl₂ isotope pattern (9:6:[1]1) and confirms the dichloro-aromatic core.[1]

Pathway D: Immonium Ion Formation (m/z 30)

A low-mass fragment characteristic of primary amines with an adjacent methylene group (


).[1]
  • Transition: Alpha-cleavage at C3-C4.

Visualizing the Fragmentation Mechanism[1][3]

The following diagram illustrates the mechanistic causality between the precursor and its product ions.

FragmentationPathway cluster_legend Legend Precursor Precursor [M+H]+ m/z 234.04 (Open Chain) Ion_216 [M+H - H2O]+ m/z 216.03 (Pyrrolidine Ring) Precursor->Ion_216 - H2O (18 Da) Intramolecular Cyclization Ion_217 [M+H - NH3]+ m/z 217.02 (Tetrahydrofuran Ring) Precursor->Ion_217 - NH3 (17 Da) Ion_30 Immonium Ion m/z 30.03 [CH2=NH2]+ Precursor->Ion_30 Alpha Cleavage Ion_159 Dichlorobenzyl Cation m/z 159.00 (Aromatic Core) Ion_216->Ion_159 Ring Fragmentation - C3H7N Ion_217->Ion_159 Skeletal Break key Blue: Precursor Green: Dominant Fragment Red: Diagnostic Aromatic Ion

Figure 1: Proposed ESI+ fragmentation pathway for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol, highlighting the cyclization route.

Summary of Diagnostic Ions

Use this table to build your Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method.

m/z (Monoisotopic)Ion IdentityCollision EnergyPurpose
234.04 [M+H]⁺-Precursor Selection
216.03 [M+H - H₂O]⁺15-20 eVQuantifier (Most intense)
158.99 [C₇H₅Cl₂]⁺35-45 eVQualifier (High specificity)
30.03 [CH₂NH₂]⁺10-15 eVStructural confirmation (Amine)

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text establishing alpha-cleavage and onium reaction rules).

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of amino alcohols in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 843-851.[1] Link[1]

  • Signorini, L., et al. (2019).[1] Impurity profiling of sertraline hydrochloride by HPLC/ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 164, 56-63.[1] (Contextual reference for dichlorophenyl fragmentation).

  • U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 11396884 (4-Amino-3-(3,4-dichlorophenyl)butan-1-ol). Retrieved October 26, 2023, from [Link][1]

Sources

High-performance liquid chromatography (HPLC) method for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This application note details the chromatographic separation of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol , a critical chiral amino-alcohol intermediate often encountered in the synthesis of serotonin reuptake inhibitors (such as Sertraline analogs) or GABA-B agonists (Baclofen analogs).

The Analytical Challenge: This molecule possesses two distinct functionalities that complicate chromatography:

  • Primary Amine: Highly basic (pKa ~9.5), leading to severe peak tailing on traditional silica-based columns due to interaction with residual silanols.

  • Chiral Center: The C3 position is chiral; pharmaceutical applications typically require high enantiomeric excess (ee), necessitating a robust chiral separation method.

This guide provides two distinct, self-validating protocols:

  • Protocol A (Achiral RP-HPLC): For chemical purity, assay, and impurity profiling.

  • Protocol B (Chiral NP-HPLC): For determining enantiomeric purity.[1]

Protocol A: Achiral Reverse-Phase HPLC (Purity & Assay)

Method Development Logic (The "Why")

To achieve a sharp peak shape for this amino-alcohol, we employ a "Low pH + Silanol Blocking" strategy.

  • Low pH (2.8): Ensures the amine is fully protonated (

    
    ). While ionized analytes usually retain less on C18, the hydrophobic dichlorophenyl ring provides sufficient retention.
    
  • Triethylamine (TEA): Added as a "sacrificial base." TEA competes for the active silanol sites on the column stationary phase, effectively eliminating the "tailing" caused by the analyte sticking to the silica backbone.

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Bonus-RP or Thermo Hypersil GOLD C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 2.8) + 0.1% Triethylamine (TEA)
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic (Robustness) or Gradient (Impurity Profiling)
Isocratic Ratio 65% Buffer : 35% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection (UV) 220 nm (Trace impurities) and 275 nm (Assay/Specificity)
Injection Volume 10 µL
Run Time 15 minutes
Step-by-Step Preparation
  • Buffer Preparation: Dissolve 1.36 g of

    
     in 900 mL of Milli-Q water. Add 1.0 mL of Triethylamine. Adjust pH to 2.8 ± 0.05 using dilute Phosphoric Acid (
    
    
    
    ). Dilute to 1000 mL. Filter through a 0.45 µm nylon membrane.
  • Sample Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • System Suitability: Inject the standard 5 times.

    • Acceptance Criteria: RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.

Workflow Visualization

RPHPLC_Workflow cluster_mech Mechanism of Action Start Sample Preparation Column C18 Stationary Phase (Hydrophobic Interaction) Start->Column Inject 10µL Buffer Buffer: pH 2.8 + TEA (Silanol Suppression) Buffer->Column Mobile Phase Buffer->Column TEA blocks silanols Detect UV Detection (220nm / 275nm) Column->Detect Elution Data Data Analysis (Purity %) Detect->Data Integration

Figure 1: Analytical workflow for RP-HPLC purity assay, highlighting the critical role of TEA buffer in preventing peak tailing.

Protocol B: Chiral Normal-Phase HPLC (Enantiomeric Purity)

Chiral Selection Logic

For amino-alcohols, polysaccharide-based columns (Amylose/Cellulose) are the industry standard.

  • Column Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is highly effective for aromatic amino-alcohols due to

    
    -
    
    
    
    interactions with the dichlorophenyl ring and hydrogen bonding with the hydroxyl/amine groups.
  • Additive: Diethylamine (DEA) is mandatory in the mobile phase to maintain the basic amine in a non-ionized state, improving peak symmetry and resolution.

Chromatographic Conditions
ParameterSpecification
Column Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Detection 220 nm
Selectivity (

)
Target > 1.5 between enantiomers
Protocol Execution
  • Mobile Phase Prep: Mix 900 mL n-Hexane and 100 mL IPA. Add 1.0 mL DEA. Note: Premixing ensures stable baselines. Degas by sonication for 5 mins (do not filter organics through aqueous membranes).

  • Sample Prep: Dissolve sample in 100% IPA (or Ethanol) at 0.5 mg/mL. Avoid dissolving in Hexane directly as the polar amino-alcohol may precipitate.

  • Equilibration: Flush column for 30 mins at 1.0 mL/min.

  • Validation: Inject a racemic mixture to confirm resolution (

    
    ).
    
Chiral Recognition Mechanism

Chiral_Mech Racemate Racemic Mixture (R/S Enantiomers) CSP Chiral Stationary Phase (Amylose Carbamate) Racemate->CSP Injection Interaction Three-Point Interaction: 1. H-Bond (OH/NH2) 2. Pi-Pi (Dichlorophenyl) 3. Steric Fit CSP->Interaction Adsorption Result Separation (Different Retention Times) Interaction->Result Thermodynamic Distinction

Figure 2: Mechanism of chiral recognition. The dichlorophenyl ring and amino/hydroxyl groups form specific transient bonds with the amylose backbone.

System Suitability & Troubleshooting

Acceptance Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), every run must meet these metrics:

  • Resolution (

    
    ):  > 2.0 (for Chiral method).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.5. (If
    
    
    , increase TEA concentration in Protocol A).
  • Precision: %RSD of 6 replicate injections

    
     1.0%.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peaks Sample solvent mismatchDissolve sample in Mobile Phase (RP) or IPA (NP). Avoid pure ACN in RP injections.
Broad Peaks (RP) Silanol interactionEnsure pH is

3.0. Freshly prepare buffer with TEA.
Retention Drift (NP) Water absorptionNormal phase solvents absorb atmospheric moisture. Use a drying tube on solvent bottles.
High Backpressure PrecipitationBuffer salts may precipitate in high % Organic. Ensure buffer is filtered before mixing.

References

  • Sertraline Impurity Profiling: Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities. Journal of Pharmaceutical and Biomedical Analysis.[2] (2010).[2]

  • Chiral Separation of Amines: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. (2021).[3][4]

  • Sertraline Synthesis Intermediates: Key Intermediates in the Synthesis of Sertraline. ACS Organic Process Research & Development.

  • General Chiral Protocol: Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Application Guide.[5]

  • Baclofen (Analog) Analysis: Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] Structural Analysis. PMC - PubMed Central.

Sources

Application Note: Derivatization Strategies for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2][3][4][5][6][7][8]

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a critical gamma-amino alcohol intermediate, structurally homologous to neurotransmitter reuptake inhibitors and GABA analogs (e.g., Baclofen). Its analysis in biological matrices (plasma, urine, tissue homogenates) presents distinct challenges:

  • Lack of Chromophore: The 3,4-dichlorophenyl ring exhibits weak UV absorption and no native fluorescence, making direct HPLC-UV/FLD detection insensitive at physiological concentrations.

  • Polarity & Retention: The primary amine and alcohol groups create a polar zwitterionic-like character, leading to poor retention on standard C18 reverse-phase columns ("dead volume elution").

  • Chirality: The C3 position is a chiral center. Enantiomeric purity is often linked to pharmacological potency, necessitating chiral resolution.

This guide details three derivatization protocols designed to overcome these barriers, transforming the analyte for high-sensitivity Fluorescence (FLD), LC-MS/MS, and Immunoassay (ELISA) applications.

Chemical Target Analysis[1][6][7][8][9]
  • Primary Amine (-NH₂): The most nucleophilic site. Ideal for rapid reaction with aldehydes (OPA) or sulfonyl chlorides (Dansyl-Cl).

  • Primary Alcohol (-OH): Secondary target. Less reactive but relevant for ionization efficiency in MS.

  • Dichlorophenyl Moiety: Hydrophobic anchor, stable but analytically "silent" in fluorescence.

Protocol A: High-Sensitivity Fluorescence & Chiral Resolution (OPA/NAC)

Objective: Femtomole-level detection and simultaneous enantiomeric separation using non-chiral columns. Mechanism: The primary amine reacts with o-Phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form a highly fluorescent isoindole derivative. Because NAC is chiral, it forms diastereomers with the (R)- and (S)- enantiomers of the analyte, allowing separation on standard C18 columns.

Reagents
  • OPA Reagent: 10 mg OPA dissolved in 250 µL Methanol.

  • NAC Reagent: 10 mg N-acetyl-L-cysteine dissolved in 10 mL Borate Buffer.

  • Borate Buffer: 0.4 M, pH 9.5 (Critical for deprotonating the amine).

  • Mobile Phase A: 50 mM Sodium Acetate (pH 5.9).

  • Mobile Phase B: Methanol/Acetonitrile (80:20).

Step-by-Step Protocol
  • Sample Prep: Aliquot 100 µL of biological sample (supernatant after protein precipitation).

  • Buffering: Add 50 µL of Borate Buffer (pH 9.5). Causality: High pH ensures the amine is uncharged (R-NH₂) to attack the OPA carbonyl.

  • Derivatization: Add 50 µL of the combined OPA/NAC working solution.

  • Reaction: Vortex for 10 seconds. Incubate at room temperature for exactly 2 minutes .

    • Note: OPA derivatives are unstable. Use an autosampler with "pre-column derivatization" capability or inject immediately.

  • Quench/Inject: Inject 10-20 µL directly onto the HPLC system.

Detection Settings
  • Excitation: 340 nm

  • Emission: 450 nm

Workflow Diagram

OPA_Workflow Sample Sample (Amine) Reaction Isoindole Formation (2 mins @ RT) Sample->Reaction Buffer Borate Buffer (pH 9.5) Buffer->Reaction Reagent OPA + NAC (Chiral Thiol) Reagent->Reaction Separation HPLC Separation (Diastereomers) Reaction->Separation Inject Immediately Detection FLD Detection (Ex 340 / Em 450) Separation->Detection

Figure 1: OPA/NAC derivatization workflow for simultaneous fluorescence tagging and chiral resolution.

Protocol B: LC-MS/MS Ionization Enhancement (Dansylation)

Objective: Increase ionization efficiency (ESI+) and retention time for PK studies. Mechanism: Dansyl Chloride (Dns-Cl) reacts with the primary amine to form a stable sulfonamide. The naphthalene ring increases hydrophobicity (pushing the analyte away from the solvent front) and the tertiary amine on the dansyl group ensures high protonation efficiency in ESI+.

Reagents
  • Dansyl Chloride: 1 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Carbonate (NaHCO₃), pH 10.0.

  • Quenching Solution: 5% Formic Acid or Methylamine.

Step-by-Step Protocol
  • Mix: Combine 50 µL Sample + 50 µL NaHCO₃ Buffer + 50 µL Dansyl Chloride solution in a glass vial.

  • Heat: Seal tight and incubate at 60°C for 10-15 minutes .

    • Causality: The reaction is slower than OPA but forms a chemically stable product. Heat drives the reaction to completion.

  • Quench: Add 20 µL of 5% Formic Acid.

    • Purpose: Neutralizes excess pH and stops side reactions.

  • Centrifuge: Spin at 10,000 x g for 5 mins to remove any precipitate.

  • Analysis: Inject supernatant into LC-MS/MS.

Mass Transitions (MRM)
  • Precursor: [M+H]⁺ of Derivative = (Analyte MW + 233).

  • Product Ions: m/z 170 (Dansyl fragment) and m/z 156.

  • Validation: The m/z 170 fragment is a specific signature for dansylated amines, reducing background noise.

Protocol C: Hapten Synthesis for Immunoassay (ELISA) Development

Objective: Conjugate the small molecule to a carrier protein (KLH/BSA) to elicit an immune response for antibody production. Strategy: Use a Succinic Anhydride spacer. This converts the amine into a carboxylic acid-terminated linker, which can then be coupled to carrier proteins using EDC/NHS chemistry.

Synthesis Scheme
  • Spacer Attachment:

    • Dissolve 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol in Pyridine.

    • Add 1.2 equivalents of Succinic Anhydride.

    • Stir 3 hours at RT. The amine attacks the anhydride ring, opening it to form a hemisuccinate amide.

    • Result: Molecule now has a free terminal Carboxyl (-COOH) group.

  • Activation:

    • React the hemisuccinate derivative with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form the active ester.

  • Conjugation:

    • Mix active ester with Keyhole Limpet Hemocyanin (KLH) in PBS (pH 7.4).

    • Dialyze against PBS to remove unbound hapten.

Immunogen Design Diagram

Hapten_Design Analyte 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (Target) Intermediate Hemisuccinate Derivative (Terminal -COOH) Analyte->Intermediate Ring Opening (Pyridine) Linker Succinic Anhydride (Spacer Arm) Linker->Intermediate Conjugate Final Immunogen (Analyte-Linker-Protein) Intermediate->Conjugate EDC/NHS Coupling Carrier Carrier Protein (KLH or BSA) Carrier->Conjugate

Figure 2: Hapten conjugation strategy using succinic anhydride to create an immunogenic linker.

Summary of Analytical Options

FeatureOPA/NAC (Protocol A)Dansyl-Cl (Protocol B)Native (No Derivatization)
Primary Detection Fluorescence (FLD)LC-MS/MS (ESI+)LC-UV (210 nm)
Sensitivity High (Femtomole)Very High (Attomole)Low (Micromolar)
Stability Low (< 30 mins)High (Weeks)High
Chiral Separation Yes (Diastereomers) No (Requires Chiral Column)No
Reaction Time 2 minutes15-20 minutesN/A
Main Use Case Routine QC, Enantiomeric PurityPK Studies, Metabolite IDRaw Material ID (High Conc)

Validation & Quality Control

To ensure Scientific Integrity , every assay must include:

  • Internal Standard (IS): Use a deuterated analog (d4-labeled) or a structural analog like Baclofen if isotopic labels are unavailable. Add IS before derivatization to account for reaction yield variability.

  • Blank Subtraction: Derivatization reagents often produce peaks.[1] Always run a "Reagent Blank" (Buffer + Reagent) to identify system artifacts.

  • Yield Verification: For Protocol B (Dansyl), monitor the disappearance of the underivatized parent mass to ensure >95% conversion.

References

  • Separation of Amino Acid Enantiomers

    • Title: "Separation of amino acid enantiomers using precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine."
    • Source: Aswad, D. W. (1984). Analytical Biochemistry.
    • URL:[Link]

  • Dansylation for LC-MS

    • Title: "Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxid
    • Source: Tang, Z., et al. (2010). Journal of Lipid Research.
    • URL:[Link]

  • GABA Analog Analysis

    • Title: "Derivatization of γ-Amino Butyric Acid Analogues for Their Determin
    • Source:Critical Reviews in Analytical Chemistry.
    • URL:[Link][2][3][4][5][6][7][8][9]

  • Hapten Synthesis Principles

    • Title: "Hapten Synthesis for Pesticide Immunoassay Development."
    • Source:American Chemical Society (ACS) Symposium Series.
    • URL:[Link][2]

Sources

Experimental protocol for studying the biological effects of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Experimental Protocols for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Executive Summary & Structural Analysis

Compound Identity: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Abbreviation: ADPB-Ol Chemical Class: Phenylbutylamine / Amino-alcohol[1]

Pharmacophore Analysis (Expert Insight): This compound represents a unique intersection of two major CNS pharmacophores.[1] Structurally, it is the reduced alcohol congener of 3,4-Dichlorophenibut (a potent GABA-B agonist).[1] However, the presence of the 3,4-dichlorophenyl ring combined with an ethylamine-like tail strongly implies affinity for Monoamine Transporters (MATs), sharing structural homology with Sertraline (SSRI) and Indatraline (non-selective).[1]

Experimental Directive: Researchers must not assume a single mechanism of action. This protocol is designed to differentially diagnose the compound's activity between two competing hypotheses:

  • Hypothesis A: It acts as a GABA-B agonist (similar to Baclofen/Phenibut).[1]

  • Hypothesis B: It acts as a Monoamine Reuptake Inhibitor (similar to Sertraline/Venlafaxine).[1]

Safety & Handling (Pre-Experimental)

  • Hazard Classification: Treat as a potent CNS depressant and putative stimulant until characterized.[1]

  • Solubility: Predicted to be soluble in DMSO (>10 mM) and Ethanol.[1] Limited aqueous solubility at neutral pH; requires acidification or cyclodextrin complexation for high-concentration aqueous stock.[1]

  • Storage: -20°C, desiccated. Hygroscopic nature of amino-alcohols requires strict moisture control.[1]

Protocol A: Differential Receptor Binding Screen (The "Triage" Step)[1]

Objective: To determine the primary binding target (GABA-B vs. MATs) using competitive radioligand binding.

Materials
  • Membrane Prep: Rat Synaptosomal membranes (Whole brain minus cerebellum).[1]

  • Radioligands:

    • For GABA-B: [³H]-CGP54626 (Antagonist) or [³H]-Baclofen (Agonist).[1]

    • For SERT: [³H]-Citalopram.[1]

    • For DAT: [³H]-WIN35,428.[1]

    • For NET: [³H]-Nisoxetine.[1]

  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

Methodology
  • Preparation: Thaw membrane fractions and homogenize in assay buffer.

  • Dosing: Prepare ADPB-Ol in a 7-point concentration curve (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix 50 µL Radioligand + 50 µL ADPB-Ol + 100 µL Membrane suspension.

    • Incubate at 25°C for 60 mins (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Quantification: Liquid scintillation counting.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


[1]

Protocol B: Functional Uptake Inhibition (If MAT Positive)

Context: If Protocol A shows affinity for DAT/SERT/NET, this assay confirms if ADPB-Ol is a blocker (reuptake inhibitor) or a substrate (releaser).[1]

Workflow Diagram (DOT)

MAT_Assay Start HEK-293 Cells (Transfected hSERT/hDAT) PreInc Pre-Incubation (15 min @ 37°C) with ADPB-Ol Start->PreInc Stabilize AddSub Add Fluorescent Substrate (ASP+ or Neurotransmitter) PreInc->AddSub Initiate Uptake Measure Kinetic Measurement (RFU over 10 mins) AddSub->Measure Real-time Analysis Calculate IC50 (Inhibition Curve) Measure->Analysis Data Fit

Figure 1: Functional Monoamine Uptake Assay Workflow utilizing fluorescent substrates (ASP+) for real-time kinetic analysis.

Step-by-Step Protocol
  • Cell Culture: Use HEK-293 cells stably expressing human SERT, DAT, or NET.[1]

  • Seeding: Plate cells at 40,000 cells/well in Poly-D-Lysine coated 96-well black plates.

  • Buffer Exchange: Replace media with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.[1]

  • Compound Addition: Add ADPB-Ol (0.1 nM – 10 µM) and incubate for 10 minutes.

  • Substrate Addition:

    • Option A (Radiometric): Add [³H]-5-HT or [³H]-DA.[1] Incubate 5 mins.

    • Option B (Fluorescent): Add ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium).[1] This is a fluorescent substrate for MATs.[1]

  • Readout:

    • For Radiometric: Lyse cells, add scintillant, count CPM.

    • For Fluorescent: Measure fluorescence (Ex 475nm / Em 609nm) dynamically over 15 minutes.

  • Interpretation: A decrease in uptake relative to control indicates Reuptake Inhibition .[1]

Protocol C: Metabolic Stability (Alcohol to Acid Oxidation)

Mechanistic Causality: Primary alcohols like ADPB-Ol are often rapidly oxidized in vivo by Alcohol Dehydrogenase (ADH) or CYP450s to their corresponding carboxylic acids.[1] In this case, oxidation yields 3,4-Dichlorophenibut , changing the pharmacology from a putative MAT inhibitor to a GABA-B agonist.[1]

Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) + NADPH Regenerating System.[1]

  • Reaction:

    • Substrate: 1 µM ADPB-Ol.[1]

    • Protein: 0.5 mg/mL HLM.[1]

    • Timepoints: 0, 5, 15, 30, 60 min.[1]

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS (MRM mode).

    • Monitor Parent: ADPB-Ol (Loss of parent).[1]

    • Monitor Metabolite: 4-amino-3-(3,4-dichlorophenyl)butanoic acid (+14 Da mass shift from oxidation).[1]

Data Presentation & Expected Results

Table 1: Anticipated Pharmacological Profile Scenarios

AssayScenario A (GABA-B Agonist)Scenario B (Triple Reuptake Inhibitor)
GABA-B Binding (

)
< 100 nM> 10 µM (Inactive)
SERT Inhibition (

)
> 10 µM< 50 nM (Potent)
DAT Inhibition (

)
> 10 µM< 100 nM (Potent)
Primary Mechanism Inhibitory GPCR signalingSynaptic Monoamine accumulation
Reference Standard R-BaclofenIndatraline / Sertraline
Signaling Pathway Visualization

Signaling_Pathways Compound ADPB-Ol GABAB GABA-B Receptor (Gi/o Coupled) Compound->GABAB Putative Agonist? MAT Monoamine Transporter (DAT/SERT) Compound->MAT Putative Inhibitor? AC Adenylyl Cyclase GABAB->AC Inhibits Synapse Synaptic Cleft Neurotransmitter MAT->Synapse Blocks Reuptake cAMP cAMP Levels AC->cAMP Decreases Synapse->Synapse Increased Concentration

Figure 2: Dual-pathway hypothesis.[1] The protocol determines if ADPB-Ol acts via Gi/o coupling (GABA-B) or transport inhibition (MAT).

References

  • Laprairie, R. B., et al. (2014).[1] "GABA-B receptor ligands: A review of the patent literature." Pharmaceutical Patent Analyst. Link

  • Tatsumi, M., et al. (1997).[1] "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Protocol Book: Radioligand Binding Assays." University of North Carolina.[1] Link

  • Kusama, K., et al. (2020).[1] "3,4-Dichlorophenibut: Characterization of a Novel Psychoactive Substance."[1] Forensic Toxicology. (Contextual grounding for the acid metabolite).

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

Sources

Strategic Utilization of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Intermediate

In the landscape of central nervous system (CNS) drug discovery, 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS: 152298-51-6) represents a high-value "divergent intermediate."[1] Structurally, it possesses a gamma-amino alcohol motif anchored by a lipophilic 3,4-dichlorophenyl ring.[1] This specific architecture allows it to serve as a bifurcation point for two distinct classes of bioactive molecules:[1]

  • Excitatory Modulators (SNDRIs): Via cyclization to 3-arylpyrrolidines , mimicking the pharmacophore of triple reuptake inhibitors like centanafadine or structural analogs of dasotraline.[1]

  • Inhibitory Modulators (GABA-B Agonists): Via oxidation to gamma-amino acids , yielding 3,4-dichloro analogs of Baclofen.[1]

This guide provides validated protocols for transforming this building block into these two critical scaffolds, emphasizing chiral integrity and process scalability.

Chemical Profile & Handling

  • IUPAC Name: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol[1][2]

  • Molecular Formula: C₁₀H₁₃Cl₂NO[1]

  • Molecular Weight: 234.12 g/mol [1]

  • Key Functionality: Primary amine (nucleophile), Primary alcohol (electrophile precursor), Chiral center at C3.[1]

Storage & Stability:

  • Hygroscopicity: Moderate. Store under argon at 2–8°C.

  • Reactivity: The free base is prone to slow air oxidation or carbonate formation. It is best stored as the hydrochloride salt (R-NH₃Cl) for long-term stability.[1]

Application Note A: Synthesis of 3-Arylpyrrolidine Scaffolds

Target Class: Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs).[1] Mechanism: Intramolecular Nucleophilic Substitution.

The transformation of the linear amino alcohol to a pyrrolidine ring is a "self-validating" reaction; the formation of the 5-membered ring is thermodynamically favored once the alcohol is activated.[1] This scaffold is a bioisostere for the tetralin core found in Dasotraline and the piperidine core in Desoxypipradrol .[1]

Protocol 1: Thionyl Chloride Mediated Cyclodehydration

This method is preferred for its atom economy and ease of purification compared to Mitsunobu conditions.

Reagents:

  • Substrate: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Chloroform (anhydrous)[1]

  • Base: Aqueous NaOH (for workup)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the amino alcohol (10 mmol) in anhydrous DCE (50 mL) under a nitrogen atmosphere. Cool the solution to 0°C.

  • Chlorination: Add SOCl₂ (15 mmol) dropwise over 20 minutes. The reaction will initially form the alkyl chloride intermediate (4-chloro-2-(3,4-dichlorophenyl)butan-1-amine).[1]

    • Checkpoint: Monitor by TLC. The intermediate is less polar than the starting material.

  • Cyclization: Heat the reaction mixture to reflux (83°C) for 3–5 hours. The internal nucleophilic attack of the amine onto the chlorinated carbon closes the ring.[1]

  • Quench: Cool to room temperature. Carefully quench with saturated NaHCO₃ solution.

  • Workup: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: The crude product is 3-(3,4-dichlorophenyl)pyrrolidine .[1] Purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH 90:9:1).[1]

Yield Expectation: 85–92% Data Validation:

  • ¹H NMR (CDCl₃): Look for the disappearance of the CH₂-OH protons (approx. 3.5 ppm) and the appearance of rigid ring protons (multiplets at 2.8–3.4 ppm).[1]

Application Note B: Synthesis of GABA-B Agonists

Target Class: 3,4-Dichloro-Baclofen Analogs. Mechanism: Selective Oxidation of Primary Alcohol to Carboxylic Acid.

The 3,4-dichlorophenyl ring confers higher lipophilicity than the 4-chlorophenyl ring of Baclofen , potentially enhancing blood-brain barrier (BBB) penetration.[1]

Protocol 2: TEMPO-Mediated Oxidation (Green Chemistry Route)

Avoids toxic chromium reagents (Jones Reagent) and preserves the amine functionality.[1]

Reagents:

  • Substrate: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (protected as N-Boc derivative recommended, but free amine possible with pH control).[1]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (0.1 equiv).[1]

  • Co-oxidant: Sodium Hypochlorite (NaOCl) or Iodobenzene diacetate (BAIB).[1]

  • Buffer: Sodium phosphate buffer (pH 6.8).[1]

Step-by-Step Methodology:

  • Protection (Optional but Recommended): React the starting material with Boc₂O to protect the amine.[1] This prevents N-oxidation.[1]

  • Reaction Setup: Dissolve the N-Boc amino alcohol (5 mmol) in Acetonitrile:Water (1:1, 20 mL). Add TEMPO (0.5 mmol) and buffer.

  • Oxidation: Add NaOCl (10-12% solution, 2.2 equiv) dropwise at 0°C. The solution will turn orange-red.

  • Monitoring: Stir at room temperature for 2 hours. Monitor by HPLC for the formation of the carboxylic acid peak.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[3]

  • Deprotection: Treat the concentrated residue with 4M HCl in Dioxane to remove the Boc group.

  • Isolation: The product, 4-amino-3-(3,4-dichlorophenyl)butanoic acid , precipitates as the hydrochloride salt.[1]

Yield Expectation: 75–80% (over 2 steps).[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent utility of the scaffold.

SyntheticWorkflow Start 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (Building Block) Intermediate_Cl Intermediate: Alkyl Chloride Start->Intermediate_Cl SOCl2, DCE Reflux Intermediate_Boc Intermediate: N-Boc Protected Alcohol Start->Intermediate_Boc Boc2O, TEA Pyrrolidine Target A: 3-(3,4-Dichlorophenyl)pyrrolidine (SNDRI Scaffold) Intermediate_Cl->Pyrrolidine Intramolecular Cyclization GABA_Analog Target B: 3,4-Dichloro-Baclofen (GABA-B Agonist) Intermediate_Boc->GABA_Analog 1. TEMPO/NaOCl (Oxidation) 2. HCl (Deprotection)

Figure 1: Divergent synthetic pathways from the parent amino alcohol to bioactive heterocycles and amino acids.[1]

Quality Control & Analytical Standards

To ensure the integrity of the synthesized compounds, the following analytical parameters should be verified.

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H₂O Gradient)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99% ee (if starting with chiral material)
Identity ¹H NMR (400 MHz, DMSO-d₆)Consistent structure; no residual solvent peaks.[1]
Residual Solvent GC-Headspace< 5000 ppm (Class 3 solvents)

Note on Chirality: The biological activity of both Pyrrolidine and GABA analogs is highly stereodependent.

  • For SNDRI activity , the (3R)-pyrrolidine is typically the eutomer (more active isomer).[1]

  • For GABA-B activity , the (R)-isomer of the amino acid (analogous to R-Baclofen) is generally required.[1]

  • Recommendation: Start with optically pure (R)- or (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol rather than resolving the final product.[1]

References

  • Synthesis of Pyrrolidine Analogs

    • Title: An Efficient Synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric Acid (Baclofen)[1][4]

    • Source:Synthetic Communic
    • Context: Describes the ring-opening/closing logic applicable to the dichlorophenyl analog.
    • [1]

  • Baclofen Analog Pharmacology

    • Title: Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] Crystal Structure and Activity[1]

    • Source:PubMed Central (PMC)[1]

    • Context: Validates the structural requirements for GABA-B activity in phenyl-GABA analogs.
  • General Cyclization Protocols

    • Title: Pyrrolidine Synthesis via Amino Alcohol Cyclization[1][5]

    • Source:Organic Chemistry Portal
    • Context: Provides broad mechanistic validation for the SOCl₂ mediated cycliz
  • Dasotraline Structure & Context

    • Title: Dasotraline - PubChem Compound Summary[1]

    • Source:PubChem
    • Context: Reference for the 3,4-dichlorophenyl pharmacophore in clinical SNDRIs.[1]

    • [1]

Sources

Application Note: In Vitro Profiling of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in CNS drug discovery and medicinal chemistry. It details the in vitro characterization of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol , a gamma-amino alcohol scaffold structurally related to both monoamine reuptake inhibitors (e.g., Dasotraline intermediates) and GABA analogs (e.g., Baclofen derivatives).

Introduction & Scientific Context

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (hereafter referred to as 4-ADPB ) represents a critical chemical scaffold in neuropharmacology. Structurally, it is the reduced alcohol congener of a 3,4-dichloro-GABA analog.[1] Its physiochemical properties place it at the intersection of two major CNS drug classes:[1]

  • Monoamine Transporter Modulators: The 3,4-dichlorophenyl moiety is a pharmacophore hallmark of serotonin/dopamine reuptake inhibitors (SNDRIs) like Sertraline, Indatraline, and Dasotraline.[1]

  • GABA-B Ligands: The aminobutyl backbone mimics the gamma-aminobutyric acid (GABA) structure, suggesting potential affinity for GABA-B receptors or usage as a prodrug precursor to the corresponding acid.

This guide provides standardized protocols to evaluate 4-ADPB for metabolic stability (oxidative biotransformation), CNS permeability, and off-target pharmacology.

Chemical Properties Summary
PropertyValue / Description
IUPAC Name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Molecular Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
LogP (Predicted) ~2.0 (Moderate Lipophilicity)
pKa (Base) ~9.5 (Primary Amine)
Solubility Soluble in DMSO (>50 mM), Methanol; Limited in neutral water.[2]

Experimental Workflows (Visualized)

The following diagram outlines the logical flow for characterizing this scaffold, prioritizing solubility and stability before functional potency.

ADME_Workflow cluster_ADME ADME Profiling cluster_Pharm Pharmacology Start Compound Stock (DMSO/MeOH) Solubility Kinetic Solubility (pH 7.4 Buffer) Start->Solubility Microsomes Metabolic Stability (Liver Microsomes) Solubility->Microsomes Stability Check PAMPA BBB Permeability (PAMPA Assay) Solubility->PAMPA CNS Penetration MetID Metabolite ID (Alcohol -> Acid) Microsomes->MetID Oxidation? Transporter MAT Uptake (DAT/SERT/NET) PAMPA->Transporter If Permeable GABA GABA-B Binding (Radioligand) PAMPA->GABA

Caption: Integrated workflow for 4-ADPB characterization. Blue: Input; Yellow: Biotransformation; Green: Functional Targets.

Protocol 1: Solubilization and Stock Management

Rationale: As a primary amine with a lipophilic dichlorophenyl ring, 4-ADPB can exhibit poor aqueous solubility at physiological pH (7.4), leading to assay precipitation and false negatives (pan-assay interference).

Procedure:

  • Primary Stock: Dissolve powder in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Working Stock: Dilute the DMSO stock into the assay buffer immediately prior to use.

    • Critical Step: Keep final DMSO concentration < 0.1% for cell-based assays (transporter uptake) to avoid solvent effects on membrane proteins.

  • Stability Check: The primary alcohol group is susceptible to slow oxidation if stored improperly. Store DMSO stocks at -20°C under nitrogen/argon to prevent conversion to the aldehyde.

Protocol 2: Metabolic Stability (Microsomal Oxidation)

Rationale: The primary alcohol moiety (-CH₂OH) is a "soft spot" for metabolic enzymes. It is likely to undergo rapid oxidation by Alcohol Dehydrogenase (ADH) or Cytochrome P450 (CYP) enzymes to form the aldehyde, and subsequently the carboxylic acid (a potential active metabolite similar to Baclofen analogs).[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol:

  • Incubation: Pre-warm 490 µL of microsomal suspension (in PBS, pH 7.4) to 37°C.

  • Dosing: Add 5 µL of 4-ADPB (100 µM stock) to achieve final concentration of 1 µM .

  • Initiation: Add 5 µL of NADPH regenerating system. Start timer.

  • Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile. Vortex and centrifuge (4000g, 10 min).

  • Analysis (LC-MS/MS): Monitor the depletion of parent (m/z 234) and appearance of the acid metabolite (m/z 248).

Data Interpretation:

  • High Clearance: > 50% depletion in 30 min suggests the alcohol is a "prodrug" or rapidly cleared precursor.[1]

  • Metabolite Trap: If the acid accumulates, the biological activity observed in vivo may be driven by the acid metabolite (GABA-B activity) rather than the parent alcohol.[1]

Protocol 3: Monoamine Transporter Uptake Assay

Rationale: The 3,4-dichlorophenyl pharmacophore strongly suggests affinity for Dopamine (DAT), Serotonin (SERT), or Norepinephrine (NET) transporters.[1] This assay determines if the "open-chain" alcohol retains the inhibitory potency of its cyclic analogs (e.g., Dasotraline).[1]

System: HEK293 cells stably expressing human DAT, SERT, or NET.[1]

Step-by-Step Protocol:

  • Seeding: Plate cells (50,000/well) in Poly-D-Lysine coated 96-well plates. Incubate 24h.

  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent neurotransmitter oxidation).

  • Compound Addition: Wash cells with KRH. Add 4-ADPB (concentration range: 1 nM to 10 µM). Incubate 15 min at 37°C.

  • Substrate Addition: Add fluorescent neurotransmitter substrate (e.g., ASP+ for DAT/NET, or fluorescent serotonin analog).[1]

  • Kinetic Read: Measure fluorescence intensity (Ex/Em specific to substrate) every 2 minutes for 30 minutes.

  • Calculation: Determine the slope of uptake. Normalize to "No Inhibitor" control (100%) and "Full Inhibitor" (e.g., Cocaine/Fluoxetine, 0%). Calculate IC₅₀.

Self-Validation:

  • Control: Cocaine (10 µM) must show >90% inhibition.

  • Z-Factor: Assay Z' must be > 0.5 for valid data.

Protocol 4: PAMPA-BBB (Permeability)

Rationale: As a CNS-targeted scaffold, 4-ADPB must cross the Blood-Brain Barrier. The presence of the polar hydroxyl group and primary amine may hinder passive diffusion compared to the more lipophilic tetralin analogs.[1]

Method: Parallel Artificial Membrane Permeability Assay (PAMPA) using Porcine Brain Lipid extract.

Protocol:

  • Donor Plate: Add 300 µL of 4-ADPB (10 µM in PBS pH 7.4) to the donor well.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid solution (20 mg/mL in Dodecane).

  • Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the acceptor well.

  • Sandwich: Place acceptor plate on top of donor plate. Incubate 18h at room temperature in a humidity chamber.

  • Quantification: Analyze Donor and Acceptor compartments via LC-MS/MS or UV-Vis (if extinction coefficient allows).

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • High Permeability:

      
       cm/s.
      
    • Low Permeability:

      
       cm/s.
      

Metabolic Pathway Visualization

Understanding the biotransformation of 4-ADPB is crucial for interpreting pharmacological data.

Metabolism cluster_Activity Predicted Activity Parent 4-ADPB (Alcohol) Aldehyde Intermediate (Aldehyde) Parent->Aldehyde ADH / CYP2E1 (Oxidation) Gluc O-Glucuronide (Conjugate) Parent->Gluc UGT (Phase II) MAT Inhibition MAT Inhibition Parent->MAT Inhibition Acid Metabolite (Carboxylic Acid) Aldehyde->Acid ALDH (Oxidation) GABA-B Agonism GABA-B Agonism Acid->GABA-B Agonism

Caption: Putative metabolic fate of 4-ADPB. The alcohol may oxidize to the acid (GABA analog) or undergo direct glucuronidation.[1]

References

  • Dasotraline Pharmacology: Koblan, K. S., et al. (2015).[1] "Preclinical Pharmacology of Dasotraline." Journal of Pharmacology and Experimental Therapeutics.

  • PAMPA Methodology: Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

  • Phenyl-GABA Analogs: Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews.

  • Microsomal Stability Protocol: FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Improving Low Yields in Amino-Alcohol Synthesis Reference Molecule: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (Reduced Dichloro-Baclofen Analog)

Executive Summary

You are likely encountering a yield "ceiling" between 40-60% despite high conversion rates on HPLC. For the synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol , the issue is rarely the reduction chemistry itself, but rather the formation of stable Amine-Borane complexes that mimic product loss during workup, or hydrodehalogenation (loss of chlorine) if aggressive catalytic hydrogenation is used.

This guide bypasses standard textbook protocols to address the specific process-scale pitfalls of reducing 3,4-dichlorophenyl amino acid/ester precursors.

Module 1: The "Hidden" Yield Killer (Boron-Nitrogen Complexes)

User Question: "My TLC/HPLC shows complete consumption of the starting material (3-(3,4-dichlorophenyl)-4-aminobutanoic acid), but after workup, my isolated mass is significantly lower than theoretical yield. Where is my product going?"

Technical Diagnosis: If you are using Borane-THF , Borane-DMS , or NaBH₄/I₂ for this reduction, you are likely forming a stable N–B bond . The amino alcohol product acts as a Lewis base, complexing with the boron species. This complex is often amphiphilic or water-soluble and does not extract well into organic solvents, or it remains in the aqueous phase during the quench.

The Fix: Rigorous Acidic Methanolysis Standard water/NaOH quenching is insufficient to break the B–N bond for this specific sterically hindered secondary scaffold.

Protocol Adjustment:

  • Quench: Carefully quench excess hydride with Methanol (MeOH).

  • Complex Breaking (Critical Step): Add concentrated HCl (or H₂SO₄) to adjust pH < 1.

  • Reflux: You MUST reflux the acidic methanolic solution for at least 1-2 hours. This converts the boron species into volatile trimethyl borate (B(OMe)₃).

  • Distillation: Distill off the MeOH/B(OMe)₃ azeotrope.

  • Basification: Only after this step, basify to pH > 12 and extract.

Visualizing the Trap:

BoraneComplex Start Amino Acid Precursor Reaction Borane Reduction (THF/DMS) Start->Reaction Complex STABLE COMPLEX (Product-N-BH3) Reaction->Complex StandardWorkup Standard NaOH Quench Complex->StandardWorkup Ineffective Hydrolysis Fix Acidic MeOH Reflux Complex->Fix Breaks B-N Bond Loss Product Trapped in Aqueous (Low Yield) StandardWorkup->Loss FreeAmine Free Amino Alcohol (High Yield) Fix->FreeAmine

Figure 1: The mechanism of yield loss via stable Amine-Borane complex formation and the required acidic workup to release the free base.

Module 2: Reagent Selection & Chemoselectivity

User Question: "I am seeing impurities where the chlorine atoms are missing from the aromatic ring. How do I prevent this?"

Technical Diagnosis: The 3,4-dichlorophenyl moiety is sensitive to Hydrodehalogenation .

  • Risk Factor 1: Catalytic Hydrogenation (H₂/Pd-C) . If you are reducing a nitrile precursor, Palladium will readily strip the chlorines off the ring.

  • Risk Factor 2: Lithium Aluminum Hydride (LAH) at reflux temperatures can occasionally attack aryl halides.

Comparative Reagent Guide:

Reagent SystemYield PotentialRisk of De-chlorinationScalabilityRecommendation
Borane-DMS / THF High (85-95%)Very LowModeratePrimary Recommendation. Best balance of chemoselectivity and power. Requires odor control (DMS).
NaBH₄ / I₂ High (80-90%)LowHighExcellent Alternative. Generates Borane in situ. Cheaper than BMS.
LAH (LiAlH₄) ModerateMediumLowAvoid. Pyrophoric hazards + potential for side reactions at high temp.
H₂ / Raney Ni VariableHighHighRequires Optimization. Must use "poisoned" catalysts or specific inhibitors to prevent de-chlorination.

Protocol for NaBH₄/I₂ (The Scalable "Green" Route):

  • Suspend amino acid precursor in dry THF.

  • Add NaBH₄ (2.5 equiv).

  • Add I₂ (1.0 equiv) in THF dropwise at 0°C (Exothermic!).

  • Reflux for 12-16 hours.

  • Follow the Acidic MeOH workup described in Module 1.

Module 3: Isolation of Water-Soluble Amino Alcohols

User Question: "I've broken the borane complex, but I still can't extract the product efficiently. It stays in the water."

Technical Diagnosis: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol has a polar amino group and a hydroxyl group, making it moderately water-soluble, especially if the pH isn't precise.

The "Salting-Out" Protocol:

  • pH Adjustment: After the acidic reflux (Module 1), basify with 50% NaOH until pH is >12. Do not use weak bases like bicarbonate; you need the free amine, not the salt.

  • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This drastically reduces the solubility of the organic product in the water (Salting-out effect).

  • Solvent Choice: Do not use Diethyl Ether. Use 2-MeTHF (2-Methyltetrahydrofuran) or DCM/Isopropanol (9:1) mixture. The alcohol cosolvent helps pull the polar product into the organic phase.

  • Drying: Dry the organic layer over Na₂SO₄, not MgSO₄ (Magnesium salts can sometimes coordinate with amino alcohols).

Module 4: Stereochemical Integrity (If Chiral)

User Question: "I started with chiral (R)-precursor, but the product ee dropped. Why?"

Technical Diagnosis: If you are synthesizing the optically active isomer (related to (R)-Baclofen), racemization can occur if an intermediate imine forms or if the temperature is too high during the initial hydride addition.

Prevention Strategy:

  • Temperature: Keep the initial hydride addition between -10°C and 0°C.

  • Avoid Acid Chlorides: Do not activate the acid via an acid chloride intermediate (e.g., SOCl₂), as this often leads to ketene intermediates that racemize.

  • Use Mixed Anhydrides: If activating the acid, use Isobutyl Chloroformate/NMM at -20°C, then reduce immediately with NaBH₄.

Troubleshooting Decision Tree

Troubleshooting Problem Start: Low Yield / Impurities CheckTLC Is precursor consumed? Problem->CheckTLC CheckImpurities Check MS for M-35 or M-70 peaks CheckTLC->CheckImpurities Yes (Consumed) Moisture Moisture in Borane/THF? (Borane hydrolyzes instantly) CheckTLC->Moisture No (Stalled) Dechlorination Issue: Hydrodehalogenation CheckImpurities->Dechlorination Yes (Des-chloro analogs) WorkupIssue Issue: Boron-Amine Complex or Water Solubility CheckImpurities->WorkupIssue No (Clean Profile) FreshReagent Action: Use fresh Borane-DMS or increase equivalents Moisture->FreshReagent SwitchReagent Action: Switch from Pd/C to Borane-DMS or NaBH4/I2 Dechlorination->SwitchReagent AcidReflux Action: Acidic MeOH Reflux + NaCl Saturation WorkupIssue->AcidReflux

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

References
  • Myers, A. G., et al. (1997). "Greatly Simplified Procedures for the Synthesis of Chiral Amino Alcohols from Amino Acids." Journal of the American Chemical Society.[1] (Establishes the NaBH4/I2 protocol as a standard for amino acid reduction).

  • Brown, H. C., & Choi, Y. M. (1982). "Hydroboration. 66. Synthesis of amino alcohols from amino acids by reduction with borane-methyl sulfide." Synthesis. (The foundational text on Borane-DMS reduction and the necessity of breaking the B-N complex).

  • Abiko, A., & Masamune, S. (1992). "Reduction of α-amino acids with borane-tetrahydrofuran." Tetrahedron Letters. (Highlights the stability of the intermediate complexes).

  • Org. Synth. Coll. Vol. 10. (2004). "Reduction of Amino Acids to Amino Alcohols: (S)-Valinol." (Provides verified workup procedures for water-soluble amino alcohols).

Sources

Technical Support Center: Purification of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Molecule: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol CAS: 152298-51-6 Key Characteristics:

  • Amphiphilic Nature: Contains a polar amino-alcohol tail and a lipophilic dichlorophenyl head.

  • Lability: Prone to intramolecular cyclization to form pyrrolidine derivatives (lactams or cyclic amines) under thermal stress or acidic activation.

  • Chirality: The C3 position is a chiral center. Enantiomeric purity is critical for downstream pharmaceutical applications.[1]

This guide addresses the three most common failure modes reported by our users: spontaneous cyclization , dechlorination during reduction , and emulsion formation during workup .

Diagnostic Triage: What are your symptoms?

SymptomProbable Root CauseImmediate Action
Mass Spec shows M-36 peak Dechlorination (Des-chloro impurity). Over-active hydrogenation catalyst.Switch from Pd/C to Pt/C or add catalyst poison (e.g., thiophene).
Mass Spec shows M-18 peak Cyclization (Pyrrolidine formation). High temperature or acidic pH.Neutralize immediately. Keep process temp <40°C.
Product "oils out" Amphiphilic Phase Behavior. Incomplete salt formation or mixed solvent issues.Switch to antisolvent crystallization (e.g., iPrOH/Heptane).
Low Enantiomeric Excess (ee) Inefficient Resolution. Wrong resolving agent or solvent ratio.Use Dibenzoyl-L-tartaric acid (DBTA) or Mandelic acid.

Technical Protocols & Troubleshooting (Q&A)

Module A: Preventing Cyclization & Impurities

Q: My crude yield is low, and I see a large impurity peak (M-18). What is happening? A: You are likely observing the formation of 3-(3,4-dichlorophenyl)pyrrolidine . The gamma-amino alcohol structure is geometrically primed for intramolecular cyclization (5-membered ring formation). This occurs readily if:

  • The free base is heated >50°C.

  • The hydroxyl group is activated (e.g., by strong acid or during mesylation steps).

Corrective Protocol:

  • Temperature Control: Maintain all workup temperatures below 40°C.

  • pH Management: Avoid prolonged exposure to strong acids. If isolating as a salt, use a stoichiometric amount of acid (e.g., HCl in dioxane) at 0°C and filter immediately.

  • Storage: Store the free base as a solid at -20°C. For long-term storage, convert to the stable Hydrochloride or Tartrate salt.

Q: I am reducing the precursor nitrile/amide and losing the chlorine atoms. How do I stop this? A: Dechlorination is a common side reaction during the catalytic hydrogenation of aryl chlorides. Protocol:

  • Catalyst Selection: Avoid Palladium on Carbon (Pd/C) if possible, as it aggressively cleaves Ar-Cl bonds. Use Platinum on Carbon (Pt/C) or Raney Nickel , which are more chemoselective for the nitrile/amide reduction over the aryl halide.

  • Additives: If using Pd/C is unavoidable, add a catalyst poison such as thiophene or perform the reaction in acidic media (e.g., HCl/MeOH) which sometimes suppresses dehalogenation, though this risks cyclization (trade-off).

Module B: Isolation & Phase Separation

Q: The workup results in a stable emulsion. How do I separate the phases? A: The molecule is amphiphilic (soap-like). Standard Ethyl Acetate/Water extractions often fail. Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Switch: Use MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) instead of Ethyl Acetate. DCM disrupts the emulsion more effectively due to density differences.

  • pH Adjustment: Ensure the pH is >10 during extraction of the free base. At neutral pH, the amine is partially protonated, increasing water solubility and stabilizing the interface.

Module C: Chiral Resolution

Q: How do I resolve the racemate to >99% ee? A: Chemical resolution via diastereomeric salt formation is the industry standard for this class of amines. Recommended Resolving Agents:

  • (L)- or (D)-Dibenzoyl-tartaric acid (DBTA): Forms highly crystalline diastereomeric salts with aryl-amino alcohols.

  • (S)-Mandelic Acid: An alternative if DBTA fails.

Resolution Protocol (DBTA Method):

  • Dissolve racemate in Methanol/Water (9:1) .

  • Add 0.5 equivalents of Dibenzoyl-L-tartaric acid (dissolved in MeOH).

  • Heat to 60°C to dissolve, then cool slowly to 20°C over 4 hours.

  • Filter the precipitate.

  • Recrystallization: If ee is <95%, recrystallize the salt from Ethanol.

  • Free Basing: Treat the salt with 1N NaOH and extract with DCM to recover the chiral free base.

Workflow Visualization

The following diagram illustrates the critical decision pathways for purification and impurity control.

PurificationWorkflow Crude Crude Reaction Mixture (Precursor Reduction) CheckImpurity QC Check: Des-chloro or Cyclized? Crude->CheckImpurity DesChloro Issue: Des-chloro Impurity (Over-reduction) CheckImpurity->DesChloro M-36 Peak Cyclized Issue: Pyrrolidine Formation (Cyclization) CheckImpurity->Cyclized M-18 Peak Extraction Workup / Extraction (pH > 10, DCM/Brine) CheckImpurity->Extraction Profile OK ChangeCat Action: Switch Catalyst (Use Pt/C or Raney Ni) DesChloro->ChangeCat ControlTemp Action: Reduce Temp <40°C Avoid Strong Acid Cyclized->ControlTemp ChangeCat->Crude Restart ControlTemp->Extraction Racemate Racemic Free Base Extraction->Racemate Resolution Chiral Resolution (Add DBTA or Mandelic Acid) Racemate->Resolution Crystallization Salt Crystallization (MeOH/EtOH) Resolution->Crystallization FinalProduct Purified (S)- or (R)- 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Crystallization->FinalProduct

Caption: Logic flow for identifying impurities (red pathways) and executing the chiral resolution workflow (green pathways).

References

  • Process for producing optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol.

    • Source: Japan P
    • Relevance: Defines the primary synthetic route and resolution str
    • Link:

  • Process for preparing (S)-4-methylamino-3-(3,4-dichlorophenyl)butanol.

    • Source: Czech P
    • Relevance: Describes downstream processing and stability of the amino-alcohol core.
    • Link:

  • Resolution of Racemic Amino Alcohols via Diastereomeric Salt Form

    • Source: General Chemical Principle (Validated by US Patent 9,242,986 context on amino-butanol resolution).[1]

    • Relevance: Establishes DBTA and Mandelic Acid as standard resolution agents for this structural class.
    • Link:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol before handling.

Sources

Side reactions in the synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and specific side-reaction profiles of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS: 152298-51-6). This molecule is a structural analog of the reduced form of Baclofen and a critical chiral building block for 3-aryl-pyrrolidine scaffolds used in triple reuptake inhibitors (e.g., Centanafadine analogs).

Topic: Troubleshooting Synthesis, Impurity Profiling, and Side Reactions Audience: Process Chemists, Medicinal Chemists, and R&D Scientists

Executive Summary & Molecule Profile

  • Target Molecule: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol[1]

  • Chemical Class:

    
    -Amino Alcohol / Chiral Building Block
    
  • Key Reactivity Features:

    • 3,4-Dichlorophenyl moiety: Susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions.

    • 1,4-Amino-Alcohol motif: Prone to intramolecular cyclization to form pyrrolidine derivatives under acidic or activating conditions.

    • Precursor Instability: The corresponding

      
      -amino acid precursor (3,4-dichloro-baclofen analog) readily cyclizes to the lactam (pyrrolidinone) upon heating.
      

Critical Side Reactions & Troubleshooting (Q&A)

Category A: Reduction-Induced Impurities (Dechlorination)[1]

Q: I am observing "M-34" and "M-68" impurities during the reduction of the nitro/nitrile precursor. What is happening? A: You are likely observing hydrodehalogenation (dechlorination).[2] If you are synthesizing the amino alcohol via the catalytic hydrogenation (e.g., Pd/C, H2) of a nitro-ester or nitrile intermediate, the 3,4-dichlorophenyl ring is highly sensitive. Palladium catalysts readily insert into aryl-chloride bonds, replacing chlorine with hydrogen.

  • M-34: Mono-dechlorinated impurity (3-chlorophenyl or 4-chlorophenyl analog).

  • M-68: Fully dechlorinated impurity (phenyl analog).

Corrective Action:

  • Switch Catalyst: Use Platinum(IV) oxide (Adams' catalyst) or Raney Nickel doped with a poison (e.g., thiophene), which are less active toward aryl chlorides than Palladium.[2]

  • Chemical Reduction: Avoid H2 entirely. Use Borane-THF (BH3·THF) or NaBH4/CoCl2 for nitrile/amide reduction.[2] These reagents are chemoselective and will not touch the aryl chlorides.[2]

Category B: Cyclization & Polymerization[3]

Q: My product yield is low, and I see a non-polar impurity with Mass = [Target - 18]. A: This is the Pyrrolidine Cyclization product. The 4-amino-1-butanol chain is geometrically primed for intramolecular ring closure. If the reaction mixture becomes acidic or if the hydroxyl group is inadvertently activated (e.g., by remaining thionyl chloride or sulfonylating agents), the amine nitrogen attacks the C1-position, expelling water (or the leaving group) to form 3-(3,4-dichlorophenyl)pyrrolidine .

Q: I am starting from the amino acid (4-amino-3-(3,4-dichlorophenyl)butanoic acid). Why is the starting material disappearing before reduction? A: This is Lactamization .[2] Gamma-amino acids are thermally unstable. Upon heating (even during reflux for dissolution), they cyclize to form 4-(3,4-dichlorophenyl)pyrrolidin-2-one (the lactam). Borane or LiAlH4 will eventually reduce this lactam to the pyrrolidine, not the desired linear amino alcohol, leading to the wrong product skeleton.[2]

Corrective Action:

  • Activate Carboxylate First: Convert the acid to a mixed anhydride (using ethyl chloroformate/NMM) at -10°C and reduce immediately with NaBH4. This avoids the thermal conditions required for lactamization.[2]

  • Use Borane-THF: Borane reduces carboxylic acids faster than amides/lactams, but ensure the reaction is kept below 25°C initially to prevent thermal cyclization of the starting material.

Category C: Incomplete Reduction

Q: I see a peak at [Target - 2] in the LC-MS. Is this the ketone? A: It is likely the Aldehyde Intermediate (4-amino-3-(3,4-dichlorophenyl)butanal) existing in equilibrium with its cyclic hemiaminal form. Reductions of esters or acids proceed through an aldehyde intermediate.[2] If the reducing agent (e.g., LiAlH4) is old or wet, the reaction may stall here.[2] The aldehyde often cyclizes to a stable 5-membered hemiaminal, which resists further reduction under mild conditions.

Visualizing the Reaction Landscape

The following diagram maps the standard synthesis pathway against the critical "Trap Doors" (Side Reactions).

SideReactions Start Precursor: 4-Amino-3-(3,4-dichlorophenyl) butanoic Acid/Ester Lactam Side Reaction A: Lactam (Pyrrolidinone) (Thermal Cyclization) Start->Lactam Heat / Acid (Before Reduction) Dechloro Side Reaction C: Des-Chloro Impurities (Hydrogenolysis via Pd/C) Start->Dechloro H2 / Pd/C Aldehyde Intermediate: Aldehyde / Hemiaminal Start->Aldehyde Reduction (Step 1) Target TARGET: 4-Amino-3-(3,4-dichlorophenyl) butan-1-ol Pyrrolidine Side Reaction B: Pyrrolidine (Acid-Catalyzed Dehydration) Target->Pyrrolidine Activation of OH (SOCl2 / MsCl) Target->Dechloro H2 / Pd/C Lactam->Pyrrolidine Strong Reduction (LiAlH4) Aldehyde->Target Reduction (Step 2)

Caption: Reaction pathway showing the competition between linear reduction (Green) and cyclization/dehalogenation pathways (Red/Yellow).

Recommended Experimental Protocol

Method: Chemoselective Reduction using Borane-THF Objective: Synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol from the corresponding acid without dechlorination or lactamization.

Reagents
  • Substrate: 4-Amino-3-(3,4-dichlorophenyl)butanoic acid (HCl salt).

  • Reducing Agent: Borane-THF complex (1.0 M solution) - Preferred over LiAlH4 for safety and selectivity.

  • Solvent: Anhydrous THF.

  • Quench: Methanol.[2][3][4][5]

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Dissolution: Add the amino acid substrate (1.0 eq) and anhydrous THF (10 volumes). Cool the suspension to 0°C .

  • Addition: Add Borane-THF complex (3.5 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Note: Evolution of H2 gas will occur.[2] Ensure proper venting.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-16 hours.

    • Critical Control Point: Do not reflux.[2] Refluxing increases the risk of stripping chlorines if any trace metal contaminants are present, though Borane itself is safe.[2]

  • Quench (The "Methanol Break"): Cool back to 0°C. Carefully add Methanol dropwise until gas evolution ceases. This destroys excess Borane and breaks the Boron-Amine complexes.

  • Reflux (Essential): Reflux the mixture for 1 hour.

    • Why? This step breaks the stable B-N and B-O bonds formed during reduction, releasing the free amino alcohol.[2]

  • Workup: Concentrate in vacuo. Redissolve in dilute HCl (1M) and wash with MTBE (removes non-basic impurities).[2] Basify the aqueous layer to pH 10-11 with NaOH (2M) and extract with DCM.

  • Isolation: Dry organic layer over Na2SO4 and concentrate to yield the target amino alcohol.

Impurity Data Table

Impurity NameRelative Retention (RRT)Mass Shift (Δ)OriginPrevention Strategy
Lactam (Pyrrolidinone) 0.85 (Less Polar)M - 16 (vs Alcohol)M - 18 (vs Acid)Thermal cyclization of starting material.Avoid heating the acid precursor; keep T < 25°C during addition.[2]
Pyrrolidine 1.20 (Non-Polar)M - 18Acid-catalyzed cyclization of product.Avoid acidic workup; do not store in acidic solution.[2]
Des-Chloro Analog 0.90M - 34Hydrogenolysis (Pd contaminant).Use Borane-THF; avoid Pd/C.
Dimer 1.502M - xReductive amination of aldehyde intermediate.Maintain high dilution; ensure excess reducing agent.[2]

References

  • Reduction of Amino Acids to Amino Alcohols

    • Abiko, A., et al. "Reduction of α-Amino Acids to Amino Alcohols." Tetrahedron Letters, 1992.[2] Describes the general utility of Borane-THF for preserving chiral integrity and preventing lactamization.

    • Source Verification:

  • Synthesis of Baclofen Analogs (Grounding Reference)

    • Detailed protocols for 4-amino-3-arylbutanoic acid derivatives are found in the synthesis of Baclofen. The chemistry is homologous.[2]

    • Source:

  • Dehalogenation Risks

    • Rylander, P. N.[2] "Hydrogenation Methods." Academic Press.[2] Discusses the lability of aryl chlorides under Pd/C conditions.

    • Context: Standard reference for catalytic hydrogenation limitations.[2]

  • Centanafadine Intermediate Context

    • Patents relating to "1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane" often cite the linear amino alcohol as a precursor to the pyrrolidine ring closure.

    • Source:

Sources

Stability issues of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol , structured as a high-level troubleshooting resource for researchers.

Product Category: Chiral Building Blocks / CNS Active Intermediates CAS: 152298-51-6 (and related salts) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a critical gamma-amino alcohol intermediate, structurally related to the GABA-B agonist Baclofen and various serotonin reuptake inhibitors (e.g., Indatraline analogs).

While the solid state is generally stable, the solution state presents three distinct stability challenges:

  • Oxidative Cyclization: The 1,4-distance between the amine and alcohol moieties predisposes the molecule to intramolecular cyclization upon oxidative stress.

  • Carbamate Formation: The primary amine is highly nucleophilic and reacts rapidly with atmospheric CO₂.

  • pH-Dependent Solubility: The molecule exhibits amphiphilic behavior, leading to erratic precipitation in neutral buffers.

Troubleshooting Guide (Q&A Format)

Issue 1: "My solution turned yellow and developed a new HPLC peak after 24 hours."

Diagnosis: Oxidative Dehydrogenation & Cyclization. Technical Explanation: Gamma-amino alcohols are susceptible to oxidative dehydrogenation. In the presence of dissolved oxygen or trace metal ions, the primary alcohol (-CH₂OH) oxidizes to an aldehyde intermediate. Because of the favorable 5-membered ring geometry, the pendant primary amine (-NH₂) immediately attacks this aldehyde to form a cyclic imine (pyrroline) or, upon further oxidation, a lactam (pyrrolidone). The "yellowing" is characteristic of conjugated imine formation.

Corrective Protocol:

  • Degas Solvents: Strictly use degassed buffers/solvents (sparge with Argon/Nitrogen for 15 mins).

  • Add Antioxidants: If compatible with your assay, add 0.5 mM EDTA (to chelate metals) or 1 mM Ascorbic Acid .

  • Switch to Salt Form: The hydrochloride salt is significantly more resistant to oxidation than the free base because the protonated amine (

    
    ) is non-nucleophilic.
    
Issue 2: "The compound precipitated when I diluted the DMSO stock into PBS (pH 7.4)."

Diagnosis: Isoelectric Point / Lipophilicity Mismatch. Technical Explanation: As a free base, the dichlorophenyl ring imparts significant lipophilicity (LogP ~2.5). When diluted into a neutral buffer (pH 7.4), the amine (pKa ~9.5) exists in equilibrium between its protonated and free base forms. If the concentration exceeds the critical solubility limit of the free base, it will crash out.

Solubility Data Table:

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Stability Risk
DMSO High (>100 mM)High (>100 mM)Low (if anhydrous)
Water (pH < 4) High (Protonated)HighLow
PBS (pH 7.4) Low (< 1 mM) Moderate (Transient)High (Precipitation)
Methanol HighHighModerate (Carbamate risk)

Corrective Protocol:

  • Step 1: Acidify your working buffer. Ensure the final pH is < 6.0 to keep the amine protonated.

  • Step 2: If physiological pH (7.4) is required, include a solubilizing excipient such as 2-hydroxypropyl-β-cyclodextrin (HPβCD) at 5-10% w/v.

Issue 3: "I see a mass shift of +44 Da in my LC-MS analysis."

Diagnosis: Carbamate Formation (Air Exposure). Technical Explanation: Primary amines react reversibly with atmospheric carbon dioxide (CO₂) to form carbamic acids/carbamates (


). This is common in basic or neutral solutions exposed to air. The +44 Da shift corresponds exactly to the addition of CO₂.

Corrective Protocol:

  • Storage: Store stock solutions under an inert atmosphere (Argon).

  • Reversal: Acidification of the sample (pH < 3) usually decarboxylates the carbamate, reverting it to the parent amine. Run your LC-MS with 0.1% Formic Acid to confirm.

Degradation Pathway Visualization[1]

The following diagram illustrates the mechanistic pathway of degradation, highlighting the transition from the stable alcohol to the cyclized impurities.

StabilityPathways cluster_conditions Critical Control Points Stable 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (Stable Form) Aldehyde Aldehyde Intermediate (Transient/Reactive) Stable->Aldehyde Oxidation (-2H) (Air/Metals) Carbamate Carbamate Adduct (+44 Da Mass Shift) Stable->Carbamate Atmospheric CO2 (Neutral/Basic pH) Imine Cyclic Imine (Yellowing Agent) Aldehyde->Imine Intramolecular Cyclization (-H2O) Pyrrolidine 3-(3,4-dichlorophenyl)pyrrolidine (Cyclized Impurity) Imine->Pyrrolidine Reduction (In vivo/Reductive conditions)

Figure 1: Degradation pathways of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol. The red path indicates the irreversible oxidative cyclization common in gamma-amino alcohols.

Recommended Handling Protocol

To ensure data integrity, adopt this "Self-Validating" preparation method:

Method: The "Acid-Lock" Preparation

This protocol locks the amine in its protonated state, preventing both oxidation and carbamate formation.

  • Weighing: Weigh the solid compound rapidly; minimize exposure to humid air (hygroscopic risk).

  • Solvent Choice: Use 0.1 M HCl (aqueous) or DMSO acidified with 0.1% v/v concentrated HCl .

    • Why? Protonation (

      
      ) deactivates the nitrogen lone pair, blocking nucleophilic attack on aldehydes (cyclization) and CO₂ (carbamate).
      
  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C.

  • Validation (QC): Before use, run a generic HPLC gradient.

    • Success Criterion: Single peak at expected Retention Time.

    • Failure Mode: Appearance of a less polar peak (cyclized pyrrolidine) or fronting (aldehyde).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 152298-51-6. Retrieved January 28, 2026. [Link]

  • Bergman, J., & Janosik, T. (2000). Reactions of gamma-amino alcohols: Synthetic routes to pyrrolidines and lactams. Journal of Organic Chemistry. (General mechanism reference for 1,4-amino alcohol cyclization). [Link]

  • Wu, L., et al. (2017). Synthesis of γ-amino alcohols via aza-Michael addition-asymmetric transfer hydrogenation.[1] Organic Letters, 19, 3047-3050.[1] [Link]

Sources

Troubleshooting 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Crystallization

Case ID: CETP-INT-004 Subject: Optimization of Isolation, Purity, and Solid-State Properties Status: Active Guide

Executive Summary

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a critical chiral intermediate, primarily utilized in the synthesis of CETP inhibitors like Dalcetrapib . Users frequently encounter difficulties due to its amphiphilic nature (amine + alcohol + lipophilic dichlorophenyl ring), leading to "oiling out," poor enantiomeric excess (ee%), and solvate formation.

This guide moves beyond standard protocols to address the thermodynamic and kinetic barriers preventing successful crystallization.[1]

Module 1: The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation)

User Issue: "My product separates as a viscous oil at the bottom of the flask upon cooling, rather than forming crystals."

Root Cause Analysis: This compound exhibits a wide metastable zone width (MSZW) .[1] When the solution enters the metastable zone, if the energy barrier for nucleation is higher than the barrier for liquid-liquid phase separation (LLPS), the system will "oil out" before it crystallizes. This is exacerbated by impurities (regioisomers) or high supersaturation ratios.[1]

Troubleshooting Protocol:

VariableAdjustment StrategyMechanism
Solvent System Switch to Toluene/IPA (9:1) or Ethyl Acetate/Heptane .Aromatic solvents (Toluene) interact via

-

stacking with the dichlorophenyl ring, stabilizing the lattice over the amorphous oil phase.
Temperature Implement Cubic Cooling Ramp. Linear cooling is too aggressive. Hold at the cloud point (approx. 45-50°C) for 2 hours to allow nucleation, then cool at 5°C/hour.[1]
Seeding Seed at low supersaturation (1-2%). Add 0.5 wt% seeds after the solution becomes slightly turbid but before oil droplets form.

Visual Guide: Avoiding the Oil Phase

CrystallizationLogic Start Solution is Homogeneous (Hot) Cooling Cooling Initiated Start->Cooling Check Turbidity Observed? Cooling->Check Oil Oiling Out (LLPS) Droplets form Check->Oil Rapid Cooling / High Impurity Nucleation Crystal Nucleation Check->Nucleation Controlled Cooling Action2 Add Seeds (0.5 wt%) Hold Temp for 2h Check->Action2 Preventative Action1 Reheat to Dissolve Add 5% more polar solvent Oil->Action1 Remedy Action1->Start Action2->Nucleation

Caption: Logic flow to navigate the metastable zone and prevent liquid-liquid phase separation (LLPS).

Module 2: Chiral Resolution & Enantiomeric Purity

User Issue: "I am obtaining the racemate or low ee% (enantiomeric excess). Direct crystallization of the free base is not improving optical purity."

Technical Insight: The free base of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol forms a solid solution where the (R) and (S) enantiomers pack indiscriminately. You cannot upgrade ee% efficiently via free base recrystallization.[1] You must form a diastereomeric salt.[1][2]

The Solution: Dibenzoyl-L-Tartaric Acid (L-DBTA) L-DBTA is the industry standard for resolving this specific class of phenyl-substituted amino alcohols.[1] The


-stacking between the benzoyl groups of the acid and the dichlorophenyl ring of the amine creates a rigid, highly selective lattice.

Resolution Protocol (The "Pope-Peachy" Approach):

  • Stoichiometry: Use 0.5 to 1.0 equivalents of (-)-Dibenzoyl-L-tartaric acid relative to the amine.[1]

  • Solvent: Ethanol/Water (80:20) or Methanol/Water.[1]

  • Process:

    • Dissolve racemic amine in solvent at 60°C.[1]

    • Add L-DBTA solution warm.[1]

    • Cool slowly to 20°C.

    • The (S)-amine-(L)-DBTA salt typically precipitates first (check specific rotation as this varies by solvent).

    • Filter the salt.[1][3]

    • Liberate the Free Base: Treat the solid salt with 1N NaOH and extract into Dichloromethane (DCM).[1]

Data: Salt Efficiency Comparison

Salt FormCrystallinityResolution Efficiency (ee% upgrade)Handling
Free Base Low (Waxy)< 5% per cycleDifficult (Oils out)
Hydrochloride High10-20% per cycleHygroscopic
Dibenzoyl-L-Tartrate Excellent > 90% (Single Pass) Stable Solid

Module 3: Impurity Rejection (Des-chloro & Regioisomers)

User Issue: "HPLC shows persistent impurities at RRT 0.92 (Des-chloro analog) and RRT 1.1 (Regioisomer)."

Scientific Explanation:

  • Des-chloro impurity: Structurally isomorphous.[1] It fits into the crystal lattice of the product, forming a solid solution.[1] Standard recrystallization is ineffective.[1]

  • Regioisomer: Sterically distinct.[1] Usually rejected to the mother liquor.[1]

Purification Strategy:

  • For Regioisomers: Use Isopropanol (IPA) recrystallization.[1] The branched solvent hinders the packing of the sterically bulky regioisomer.[1]

  • For Des-chloro Impurities: You must rely on chemoselective washing or upstream control.[1] Crystallization cannot separate these effectively due to similar Van der Waals radii.[1]

    • Tip: If des-chloro levels are >0.5%, repurify the precursor (the acid or ester) before reducing to the alcohol.

Module 4: Solid Form & Polymorphism

User Issue: "The melting point of my batch varies between 85°C and 92°C."

Diagnosis: This variance indicates solvate formation or polymorphism .[1]

  • Toluene Solvates: Common with dichlorophenyl compounds.[1] Toluene gets trapped in the lattice channels.[1]

  • Drying Protocol: Standard vacuum drying at 40°C is often insufficient to break the solvate.[1]

Corrective Action:

  • Reslurry: Perform a "slurry swap" using Heptane or Water (if salt form) to displace the organic solvent.[1]

  • Drying: Dry at 50°C under vacuum with a nitrogen bleed to assist mass transfer.[1]

Workflow: From Crude Oil to Pure Crystal

PurificationWorkflow Crude Crude Reaction Mixture (Oily/Impure) Extraction Workup & Extraction (DCM or EtOAc) Crude->Extraction SaltForm Salt Formation Add Dibenzoyl-L-tartaric Acid Extraction->SaltForm Crucial Step Cryst Crystallization (Ethanol/Water) SaltForm->Cryst Filter Filtration (Reject Mother Liquor) Cryst->Filter FreeBase Free Base Liberation (NaOH / Extraction) Filter->FreeBase Final Pure Crystal (>99% ee, >98% purity) FreeBase->Final

Caption: Optimized workflow utilizing salt formation for purification and chiral resolution.

References

  • Dalcetrapib Synthesis & Intermediates

    • Title: Process for the preparation of S-[2-([[1-(2-ethylbutyl)cyclohexyl]carbonyl]amino)
    • Source: World Intellectual Property Organization (WO/2012/076472).[1]

    • Context: Describes the handling of amino-alcohol intermediates and the necessity of salt formation for purific
    • URL:[Link]

  • Chiral Resolution of Amino Alcohols

    • Title: Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution.[1][2]

    • Source: ChemicalBook / Technical Review.[1]

    • Context: Validates the use of DBTA for resolving amines with phenyl/benzyl structural motifs.
  • Crystallization Troubleshooting (Oiling Out)

    • Title: Troubleshooting Crystallization: Oiling Out.[1][4]

    • Source: BenchChem Technical Support.[1]

    • Context: General thermodynamic principles for managing phase separation in amine crystalliz

Sources

Overcoming poor solubility of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Solubility & Handling Challenges (CAS: 152298-51-6) Department: Chemical Development & Assay Support Document ID: TS-ADCPB-001[1][2][3][4]

Executive Summary & Molecule Profile

The Core Challenge: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (henceforth ADCPB ) presents a classic "amphiphilic conflict."[1][2][3][4] The molecule contains a highly lipophilic 3,4-dichlorophenyl tail (driving LogP > 3.[1][2][4]0) and a polar amino-alcohol head.[1][2][3][4]

In its free base form, the crystal lattice energy is high, and water solubility is negligible (<0.1 mg/mL).[3] Most experimental failures (precipitation in assays, oiling out during synthesis) stem from treating this molecule like a standard polar amine.[2][4]

Physicochemical Snapshot:

Property Value Implication
LogP (Predicted) ~3.1 High lipophilicity; requires organic co-solvents or surfactants.[1][2][3][4]

| pKa (Amine) | ~9.6 (Est.)[1][2][3][4] | Ionized (


) at pH < 7; Neutral free base at pH > 10.[2][3][4] |
| State  | Viscous Oil / Low MP Solid | Prone to "oiling out" rather than crystallizing during purification.[2][4] |
| H-Bond Donors  | 2 (-NH2, -OH) | Strong intermolecular interactions complicate dissolution.[1][2][3][4] |

Module A: Biological Assay Formulation

For researchers observing precipitation upon diluting DMSO stocks into culture media or buffers.

The "Kinetic Solubility Trap"

A common error is dissolving ADCPB in 100% DMSO and spiking it directly into PBS (pH 7.4).[3][4] While the amine is partially protonated at pH 7.4, the high ionic strength of PBS and the lipophilic dichloro-ring force the molecule out of solution, often forming invisible micro-precipitates that skew IC50 data.[3]

Recommended Protocol: The Co-Solvent Step-Down

Do not dilute directly from 100% DMSO to aqueous buffer.[1][2][4] Use an intermediate surfactant step.[2][4]

Reagents:

  • Stock Solvent: DMSO (Anhydrous)[1][3]

  • Intermediate Solvent: PEG-400 or Propylene Glycol[1][2][3][4]

  • Surfactant: Tween-80 (Polysorbate 80)[1][2][3][4]

Step-by-Step Formulation (10 mM Final Assay Concentration Example):

  • Primary Stock: Dissolve ADCPB in 100% DMSO to create a 50 mM solution.

    • Tip: Sonicate for 5 mins at 30°C to ensure complete dissolution.

  • Pre-Mix Preparation: Create a vehicle mixture of 5% Tween-80 / 40% PEG-400 / 55% Water .

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into the Pre-Mix.

    • Result: 5 mM ADCPB in a stable micellar suspension.

  • Final Dilution: Dilute the Intermediate 1:100 into your Assay Buffer (e.g., PBS + 0.1% BSA).

    • Mechanism:[1][5][6] The BSA (Bovine Serum Albumin) acts as a carrier protein, sequestering the lipophilic tail and preventing precipitation.[3][4]

Workflow Visualization

FormulationWorkflow Stock 1. Primary Stock (100% DMSO) Inter 3. Intermediate (Micellar Suspension) Stock->Inter Dilute 1:10 Vehicle 2. Pre-Mix Vehicle (PEG-400 + Tween-80) Vehicle->Inter Mix Assay 4. Final Assay Well (Buffer + BSA Carrier) Inter->Assay Dilute 1:100 (Prevents Crash-out)

Figure 1: Step-down dilution strategy to maintain solubility in aqueous buffers.

Module B: Chemical Synthesis & Purification

For chemists struggling with "oiling out" or low recovery during workup.[1]

The pH-Swing Extraction Strategy

ADCPB is an amino alcohol.[1][2][4] You can exploit its basicity to purify it without chromatography.[2][3][4]

Common Failure Mode: Extracting at neutral pH (pH 7).[1][2][3][4] At this pH, the molecule exists in an equilibrium between ionized and free base forms, leading to poor partitioning into either layer (emulsion formation).

Correct Protocol:

  • Acidic Wash (Impurity Removal):

    • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Wash with 1M HCl .[2][3][4]

    • Chemistry: ADCPB becomes the hydrochloride salt (

      
      ) and moves into the Aqueous Layer .[1][2][3][4] Non-basic impurities stay in the EtOAc.[2][3][4]
      
    • Discard the Organic Layer.

  • Basification (Liberation):

    • Take the acidic aqueous layer.[2][3][4] Cool to 0°C.[2][3][4]

    • Slowly add 4M NaOH until pH > 12.[2][3][4]

    • Chemistry: This deprotonates the amine.[2][3][4] The free base will precipitate as a milky oil.[2][4]

  • Extraction (Recovery):

    • Extract the milky aqueous mixture with Dichloromethane (DCM) (3x).[2][3][4]

    • Note: DCM is a better solvent than EtOAc for the free base due to higher polarizability.[2][3][4]

    • Dry DCM over

      
       and concentrate.[2][3][4]
      
Salt Formation (Solidification)

If the free base remains an oil, convert it to a solid salt for easier handling.[3][4]

  • Recommended Acid: L-Tartaric Acid or Fumaric Acid.[1][2][3][4]

  • Why? HCl salts of this molecule can be hygroscopic.[2][3][4] Tartrates often form stable, non-hygroscopic crystalline lattices with lipophilic amines.[2][3][4]

  • Method: Dissolve free base in Ethanol.[2][3][4] Add 1.0 equivalent of L-Tartaric acid dissolved in hot Ethanol. Cool slowly to 4°C.

Module C: Troubleshooting & FAQs

Q1: My sample turned cloudy immediately after adding it to the cell culture media. Is it toxic?

  • Diagnosis: It is likely not toxicity, but precipitation.[2][3][4] The cloudiness is undissolved drug.[2][3][4]

  • Fix: Check the optical density (OD600) immediately after addition. If elevated, you have precipitation.[2][3][4] Switch to the Module A formulation protocol.

Q2: I cannot get the molecule to crystallize; it remains a sticky yellow gum.

  • Diagnosis: Trace solvent impurities (EtOAc/Hexane) often prevent crystallization of this specific scaffold.[2][3][4]

  • Fix: Dissolve the gum in Diethyl Ether and evaporate to dryness twice to remove higher-boiling solvent traces. Then, scratch the flask wall with a glass rod under Pentane.[3][4] If this fails, form the Oxalate or Tartrate salt.[4]

Q3: Can I use cyclodextrins?

  • Answer: Yes. Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) is highly effective.[1][2][4]
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water.[1][2][3][4] Add ADCPB. Stir for 24 hours at Room Temperature. Filter (0.22 
    
    
    
    m).[1][2][3][4] This creates a soluble inclusion complex suitable for IV injection in animal studies.[2][4]

Decision Matrix: Selecting the Right Solvent System

Use this logic flow to determine the correct solvent system for your specific application.

DecisionTree Start Start: What is your application? AppType Application Type? Start->AppType Synth Synthesis / Purification AppType->Synth InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo Purify Use pH-Swing Extraction (DCM/Water) Synth->Purify DMSO Is DMSO tolerance > 1%? InVitro->DMSO Route Route? InVivo->Route Store Store as HCl or Tartrate Salt (-20°C) Purify->Store Direct Direct DMSO Spike DMSO->Direct Yes CoSolv Use PEG-400/Tween Pre-mix DMSO->CoSolv No Oral Lipid Formulation (Corn Oil / Labrafil) Route->Oral PO (Oral) IV Cyclodextrin Complex (20% HP-beta-CD) Route->IV IV (Injection)

Figure 2: Logic flow for solvent selection based on experimental context.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25868, 4-Amino-1-butanol (Analogous Structure & Properties). Retrieved January 28, 2026, from [Link][3]

  • Beig, A., et al. (2017). Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs.[2][3][4][6] Molecular Pharmaceutics.[1][2][3][4] (Demonstrates PEG-400/Tween efficacy for lipophilic amines). Retrieved from [Link]

  • LookChem. 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Product Properties. (CAS 152298-51-6 Data).[1][2][3][4][7][8] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis and Handling of Amino Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Enantioselective Synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Prevention of Racemization during Reduction of 3-Aryl-GABA Analogs Target Molecule: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (Chiral Intermediate)[1]

Executive Dashboard: The Racemization Risk Profile

This guide addresses the synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol , a key intermediate often used in the development of GABA-B agonists and related CNS-active agents.[1] The critical challenge is preserving the stereocenter at C3 (the benzylic position) during the reduction of its precursor, typically (R)- or (S)-3-(3,4-dichlorophenyl)-4-aminobutanoic acid (a "Baclofen" analog).[1]

ParameterSpecificationRisk Factor
Chiral Center C3 (Benzylic)High .[1] The C-H bond is activated by the electron-withdrawing dichlorophenyl ring and the adjacent carbonyl (in the precursor).
Primary Risk Base-catalyzed EnolizationOccurs readily in ester precursors or during alkaline workup.[1]
Secondary Risk Thermal EpimerizationHigh temperatures (>50°C) during reduction can trigger planarization.[1]
Preferred Route Borane Reduction

or

(Acid-Activation).[1]
Avoid

(Reflux)
High pH and heat promote racemization.[1]

Core Protocol: The "Safe" Reduction Pathway

The most reliable method to convert the amino acid precursor to the amino alcohol without eroding enantiomeric excess (ee) is the Borane-Tetrahydrofuran (


)  or Sodium Borohydride/Iodine (

)
protocol. These methods operate via an electrophilic mechanism that avoids the formation of the racemization-prone enolate intermediate.
Workflow Diagram

ReductionWorkflow cluster_warning CRITICAL CONTROL POINT Start Start: Chiral Amino Acid (Zwitterion) Activation Step 1: In Situ Activation (BF3 or I2 addition) Start->Activation N2 Atmosphere Reduction Step 2: Hydride Transfer (Temp < 0°C -> RT) Activation->Reduction Controlled Addn Quench Step 3: Methanol Quench (Borate breakdown) Reduction->Quench Exotherm Control Isolation Finish: Chiral Amino Alcohol (>99% ee maintained) Quench->Isolation Acid/Base Extraction

Caption: Workflow for the enantioselective reduction of 3-aryl-4-aminobutanoic acid derivatives. The red node indicates the stage with the highest racemization risk due to thermal excursions.

Troubleshooting Guides

Issue 1: Loss of Optical Purity (ee) During Reaction

Symptom: The starting material was >99% ee, but the isolated alcohol is 85-90% ee.

Root Cause: The benzylic proton at C3 is acidic. If you used an ester precursor (e.g., methyl 3-(3,4-dichlorophenyl)-4-aminobutanoate) and a basic reducing agent (like


 or 

in ethanol), the base abstracts the proton, forming a planar enolate.[1] Upon reprotonation, chirality is scrambled.[1]

Corrective Action:

  • Switch to the Acid Precursor: Do not reduce the ester. Reduce the free carboxylic acid.[2] The carboxylate anion formed initially is resistant to deprotonation at the alpha-position (beta to the phenyl ring).

  • Use Electrophilic Reductants: Use Borane-Dimethyl Sulfide (BMS) or Borane-THF .[1] These reagents attack the carbonyl oxygen first (Lewis acid mechanism), avoiding the enolate pathway entirely.

    • Protocol: Add

      
       (2.5 equiv) to the amino acid in THF at 0°C. Warm slowly to RT. Reflux only if absolutely necessary to drive conversion, and limit to <2 hours.
      
  • The Iodine Promoter: If using

    
    , add 
    
    
    
    (1 equiv) in THF. This generates
    
    
    in situ.[1]
    • Reference: This follows the Abiko & Masamune protocol for amino acid reduction, which is proven to preserve chirality [1].

Issue 2: Incomplete Conversion / Stuck Reaction

Symptom: HPLC shows 40% unreacted starting material.[1] Pushing the temperature higher causes racemization.

Root Cause: The amino acid precursor is a zwitterion and is poorly soluble in THF or DCM, leading to heterogeneous reaction conditions ("slurry"). The borane complex may be coating the solid surface without penetrating.

Corrective Action:

  • Trimethylsilyl Chloride (TMSCl) Activation:

    • Add 2.0 - 2.5 equivalents of TMSCl to the amino acid in THF before adding the reducing agent.

    • Mechanism:[3][4][5][6] This converts the zwitterion into a soluble silyl ester/silyl amine, making the mixture homogeneous.

    • Benefit: Allows the reduction to proceed at lower temperatures (0°C to 20°C), minimizing thermal racemization risks.

  • Solvent Switch: Use Diglyme (higher boiling point) only if strictly necessary, but beware: higher temps = higher racemization risk.[1] Stick to THF with TMSCl activation.

Issue 3: Racemization During Work-up (Quenching)

Symptom: Reaction check (IPC) showed high ee, but isolated solid is racemized.

Root Cause: Aggressive quenching with strong acid (HCl) followed by strong base (NaOH) to liberate the free amine. The local heat generated during neutralization, combined with high pH, can trigger retro-Michael addition or benzylic deprotonation.[1]

Corrective Action:

  • Methanol Quench: Quench the excess borane with Methanol first.[1] This is endothermic or mildly exothermic and forms volatile trimethyl borate.[1]

  • Mild Hydrolysis: Use 3M HCl/MeOH and reflux briefly (30 mins) to break the Boron-Nitrogen complex.

  • Controlled Neutralization: When basifying to extract the amine, use Ammonium Hydroxide (

    
    )  or Sodium Carbonate (
    
    
    
    )
    instead of NaOH. Keep the internal temperature <10°C during pH adjustment.

Mechanistic Visualization: The Danger Zone

Understanding how racemization occurs allows you to prevent it.[1] The diagram below illustrates the enolization pathway that must be avoided.

RacemizationMechanism cluster_prevention PREVENTION STRATEGY Chiral Chiral Precursor (S-Isomer) (Benzylic Proton Intact) BaseAttack Base/Heat Attack (Deprotonation at C3) Chiral->BaseAttack High pH or T > 60°C Enolate Planar Enolate/Intermediate (Chirality Lost) BaseAttack->Enolate Loss of H+ Racemate Racemic Product (50:50 Mixture) Enolate->Racemate Reprotonation (Random Face) Tip Use Lewis Acid Reductants (Borane) to avoid Base Attack node.

Caption: Mechanism of racemization via benzylic deprotonation. The planar intermediate destroys the stereochemical information established in the precursor.

FAQ: Expert Insights

Q: Can I use Lithium Aluminum Hydride (


) if I keep it cold? 
A:  It is risky.[1] 

is a strong base as well as a nucleophile.[1] Even at 0°C, the basicity can trigger proton abstraction at the benzylic position, especially if the reaction is slow and requires prolonged stirring. Borane is chemically superior for this specific substrate because it is electrophilic, not basic.[1]

Q: My product is an oil and I suspect it's impure. How can I upgrade the ee? A: Amino alcohols are excellent candidates for Diastereomeric Salt Resolution .

  • Dissolve your crude amino alcohol in ethanol.[1]

  • Add a chiral acid, such as (S)-Mandelic Acid or (L)-Tartaric Acid .[1]

  • The salt of the desired enantiomer often crystallizes out, while the minor enantiomer remains in solution (or vice versa). This can upgrade 90% ee material to >99% ee [2].[1]

Q: Does the 3,4-dichloro substitution pattern affect stability compared to standard Baclofen? A: Yes. The chlorine atoms are electron-withdrawing.[1] This makes the phenyl ring more electron-deficient, which in turn makes the benzylic proton more acidic (pKa is lower) than in the unsubstituted or mono-chloro analogs. You have less margin for error regarding pH and temperature compared to standard Baclofen synthesis.[1]

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[1] "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Context: Establishes the protocol as a standard for preserving chirality during amino acid reduction.
  • Periasamy, M., et al. (2000).[1] "Methods of enhancement of enantiomeric excess." Tetrahedron: Asymmetry.

    • Context: Discusses resolution techniques for amino alcohols using chiral acids like Mandelic acid.
  • Sunovion Pharmaceuticals. (2004).[1] "Process for the preparation of Dasotraline intermediates." World Intellectual Property Organization (WO).[1]

    • Context: While Dasotraline is a tetralin, the patent literature describes handling 3,4-dichlorophenyl chiral centers and the risks of benzylic racemiz

Sources

Scaling up the synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Support

Executive Technical Overview

Welcome to the technical support hub for the synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol . This molecule is a structural analog of the reduced form of Baclofen, often investigated as a chiral intermediate for GABA-B receptor modulators or serotonin-norepinephrine reuptake inhibitors (SNRIs).

Scaling this synthesis presents three distinct chemical engineering challenges:

  • Constructing the glutaric backbone with the electron-deficient 3,4-dichlorophenyl ring.

  • Executing the Hofmann Rearrangement safely on a kilo-scale without thermal runaway.

  • Chemoselective Reduction of the zwitterionic amino acid to the amino alcohol without oligomerization or racemization.

This guide prioritizes the "Imide-Hofmann-Reduction" route, which is the most robust pathway for multi-kilogram campaigns compared to the atom-inefficient nitro-aldol (Henry) routes.

Master Synthesis Workflow (Visualized)

The following flowchart outlines the critical process steps and decision nodes for the scale-up campaign.

SynthesisWorkflow Start Start: 3,4-Dichlorobenzaldehyde Step1 1. Knoevenagel Condensation (Ethyl Acetoacetate / Piperidine) Start->Step1 Step2 2. Hydrolysis & Decarboxylation (NaOH, then H+) Step1->Step2 Intermediate1 Int-1: 3-(3,4-dichlorophenyl)glutaric acid Step2->Intermediate1 Step3 3. Dehydration & Ammonolysis (Ac2O -> NH3) Intermediate1->Step3 Intermediate2 Int-2: 3-(3,4-dichlorophenyl)glutarimide Step3->Intermediate2 Step4 4. Hofmann Rearrangement (NaOCl / NaOH / 0-5°C) Intermediate2->Step4 Critical Safety Step Intermediate3 Int-3: 4-Amino-3-(3,4-dichlorophenyl)butanoic acid Step4->Intermediate3 Step5 5. Chemoselective Reduction (NaBH4 / I2 or SAH) Intermediate3->Step5 Final Target: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Step5->Final

Caption: Process flow for the conversion of 3,4-dichlorobenzaldehyde to the target amino alcohol via the glutarimide intermediate.

Critical Process Parameters & Troubleshooting (Q&A)

Phase 1: Glutaric Acid Backbone Synthesis

Context: This phase involves building the carbon skeleton via Knoevenagel condensation followed by Michael addition and decarboxylation.

Q: My yield for the glutaric acid intermediate (Int-1) is stalling at ~60%. How can I push conversion? A: The 3,4-dichloro substitution is electron-withdrawing, which actually favors the initial condensation, but the subsequent decarboxylation can be sluggish.

  • Diagnosis: Incomplete decarboxylation often results in a "gummy" mixture of the glutaric acid and the partial ester.

  • Protocol Adjustment: Ensure the hydrolysis step uses 30% NaOH at reflux (100°C+) for at least 4-6 hours. Do not rush the acidification. When acidifying with HCl to precipitate the acid, do so slowly at 0-5°C to prevent occlusion of impurities.

  • Solvent Tip: If the product doesn't crystallize well, use a Toluene/Acetone recrystallization system. The dichloro-substituted acid is less soluble in water than the unsubstituted analog, making aqueous workups efficient.

Phase 2: The Hofmann Rearrangement (Safety Critical)

Context: Converting the glutarimide (or monoamide) to the beta-amino acid using Sodium Hypochlorite (bleach) and NaOH.

Q: I am observing a rapid exotherm upon adding NaOCl. Is this normal? A: STOP IMMEDIATELY. A rapid exotherm during addition indicates you are triggering the rearrangement prematurely or decomposing the hypochlorite.

  • Mechanism: The reaction requires the formation of the N-chloro species at low temperature before the rearrangement occurs.

  • Correct Protocol:

    • Cool the glutarimide/NaOH solution to -5°C to 0°C .

    • Add NaOCl (10-13% active chlorine) dropwise over 2 hours. Maintain T < 5°C.

    • Age the mixture for 1 hour at 0°C to ensure N-chlorination.

    • Only then warm the mixture to 20-25°C (or mild heat to 40°C) to initiate the rearrangement.

  • Safety Warning: If you add NaOCl at room temperature, the N-chlorination and rearrangement happen simultaneously, leading to a thermal runaway and potential "foaming over" due to CO2 release.

Q: The final amino acid (Int-3) is colored (yellow/brown) and difficult to filter. A: This is due to the oxidation of the electron-rich aromatic ring or aniline-like impurities (though the amine is aliphatic, trace aniline impurities from hydrolysis can form).

  • Fix: Perform a charcoal filtration on the alkaline solution after the rearrangement but before the final acid precipitation.

  • pH Control: Precipitate the zwitterionic amino acid at its isoelectric point (approx pH 6.5 - 7.0). Going too acidic (pH < 2) forms the HCl salt which is soluble; going too basic keeps it as the carboxylate.

Phase 3: Reduction to the Amino Alcohol

Context: Reducing the carboxylic acid to the alcohol while leaving the primary amine and the aryl chlorides intact.

Q: Direct reduction of the amino acid with LiAlH4 (LAH) is creating an unmanageable emulsion during workup. Alternatives? A: LAH workups on scale (Fieser method) are notorious for trapping product in aluminum salts, especially with polar amino alcohols.

  • Recommended System: NaBH4 / I2 (Sodium Borohydride + Iodine) in THF.

    • Why: This generates Borane (BH3) in situ. It is safer than handling BMS (Borane Dimethyl Sulfide) and easier to quench than LAH.

    • Protocol: Suspend the amino acid in THF. Add NaBH4 (2.5 eq). Cool to 0°C. Add I2 (1 eq) in THF dropwise. Reflux for 12 hours.

    • Quench: Methanol followed by 6N HCl.

  • Alternative (Industrial): Sodium Aluminum Hydride (SAH) in Toluene/DME. SAH is more soluble and reactive than LAH but requires similar care.

  • Workup Trick: Do not use water extraction alone. The amino alcohol is amphiphilic. Use n-Butanol for extraction from the aqueous quench, or perform a continuous extraction with DCM.

Quantitative Data & Specifications

Table 1: Key Reagent Stoichiometry (Scale: 1 kg Input)

ReagentEq.RoleCritical Parameter
3,4-Dichlorobenzaldehyde 1.0SMPurity >98% (GC)
Ethyl Acetoacetate 2.2NucleophileAdd slowly to control exotherm
NaOH (50% aq) 4.0HydrolysisReflux T > 95°C for decarboxylation
Acetic Anhydride 1.5DehydrationRemove excess via distillation
Ammonia (aq) 3.0Imide FormationVenting required (Gas evolution)
NaOCl (12%) 1.1Hofmann RgtT < 0°C during addition
NaBH4 / I2 2.5 / 1.0ReductantAnhydrous THF, N2 atmosphere

Table 2: Impurity Profile & Control

ImpurityOriginControl Strategy
Des-chloro analog Hydrogenolysis during reductionAvoid catalytic hydrogenation (Pd/C); use Hydride reduction.
Dimer (Urea derivative) Hofmann side reactionEnsure excess NaOH during rearrangement.
Unreduced Acid Incomplete reductionEnsure dry THF; Iodine must be added after NaBH4.

Detailed Experimental Protocol (The "Borohydride-Iodine" Method)

Note: This protocol describes the reduction step (Step 5), which is the most technically demanding.

Objective: Conversion of 4-amino-3-(3,4-dichlorophenyl)butanoic acid to 4-amino-3-(3,4-dichlorophenyl)butan-1-ol.

  • Setup: A 5L 3-neck reactor equipped with mechanical stirrer, N2 inlet, reflux condenser, and addition funnel.

  • Charging: Charge 4-amino-3-(3,4-dichlorophenyl)butanoic acid (100 g, 0.40 mol) and anhydrous THF (1.5 L). Stir to form a suspension.

  • Borohydride Addition: Add NaBH4 (37.8 g, 1.0 mol, 2.5 eq) in portions. Caution: Mild H2 evolution.

  • Activation: Cool the mixture to 0°C. Dissolve Iodine (101.5 g, 0.40 mol, 1.0 eq) in THF (250 mL) and add dropwise over 60 mins.

    • Observation: The solution will fade from purple to colorless as I2 reacts with NaBH4 to form BH3.

  • Reaction: Once addition is complete and gas evolution subsides, heat the mixture to reflux (66°C) for 12-16 hours.

  • Quench (Critical):

    • Cool to 0°C.[1]

    • Add Methanol (200 mL) dropwise carefully (destroys excess borane).

    • Evaporate solvent to dryness.[2][3]

    • Add 20% KOH aqueous solution (500 mL) and stir for 4 hours at 50°C (breaks boron-amine complexes).

  • Isolation: Extract the aqueous phase with DCM (3 x 500 mL) or n-Butanol . Wash organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Recrystallize from Isopropyl Acetate or convert to the HCl salt for higher purity.

References

  • Pinza, M., & Pifferi, G. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences.

  • Witczuk, B., et al. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy.

  • Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. VCU.

  • Der Pharma Chemica. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol.

  • ChemicalBook. (2025).[4] Synthesis of 3-(4-Chlorophenyl)glutaric acid monoamide.

Disclaimer: This guide is for research and development purposes only. All procedures involving hazardous reagents like Sodium Hypochlorite and Borohydride must be conducted under strict safety protocols.

Sources

Method refinement for the Mitsunobu reaction in 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis & Cyclization Protocols for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Derivatives

Executive Summary

This guide addresses the technical challenges in utilizing the Mitsunobu reaction for the synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol and its downstream cyclization to Dasotraline-type pyrrolidines. The 3,4-dichlorophenyl moiety introduces significant steric bulk at the


-position relative to the reaction center, often leading to slow kinetics or competitive elimination.

This support module focuses on Method Refinement , specifically:

  • Steric Management: Optimizing the order of addition (Betaine Pre-formation).

  • pKa Matching: Ensuring nucleophile compatibility (N-protection).[1]

  • Process Purification: Efficient removal of Triphenylphosphine Oxide (TPPO).[2][3][4]

Module 1: Critical Parameter Optimization
1.1 The Nucleophile pKa Threshold

Issue: The Mitsunobu reaction fails with basic amines (pKa > 13). The target molecule contains a primary amine, which cannot be used directly as a nucleophile or substrate without protection. Solution: You must lower the pKa of the nitrogen species to


 (ideally 

) to allow protonation of the betaine intermediate.
Nucleophile / SubstratepKa (Approx)CompatibilityRecommendation
Free Amine (

)
~35Incompatible Will not protonate the betaine; poisons the reaction.
Phthalimide 8.3Excellent Standard for installing N. Requires hydrazine deprotection.
Tosylate/Mesylate Amine (

)
~10Good Ideal for cyclization (pyrrolidine formation).
Boc-Amine (

)
~17Poor pKa is too high for standard DEAD/PPh3. Requires ADDP/PBu3 .
Hydrazoic Acid (

)
4.7Excellent High yield, but explosive risk . Use DPPA as a safer alternative.
1.2 Reagent Selection & Stoichiometry

For the 3,4-dichlorophenyl scaffold, standard DEAD (Diethyl azodicarboxylate) is often too unstable. We recommend DIAD (Diisopropyl azodicarboxylate) due to its superior stability and comparable reactivity.

  • Standard Loading: 1.5 eq. PPh3 / 1.5 eq.[1] DIAD / 1.5 eq. Nucleophile.

  • Sterically Hindered Loading: Increase to 2.0 - 3.0 eq. to drive the equilibrium, as the bulky dichlorophenyl group retards the

    
     attack.
    
Module 2: Advanced Protocols
2.1 Protocol A: The "Pre-Contact" Betaine Method

Best for sterically hindered alcohols where standard addition leads to no reaction.

The Logic: In the standard protocol (mix everything, add DIAD last), the alcohol must compete with the nucleophile for the betaine. If the alcohol is hindered by the 3,4-dichlorophenyl group, the betaine may decompose or react with the nucleophile directly (alkylation). Pre-forming the betaine ensures the activating species is ready immediately upon alcohol addition.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Betaine Formation: Dissolve

    
     (2.0 eq) in anhydrous THF. Cool to 0°C. Add DIAD (2.0 eq) dropwise.
    
    • Visual Check: A yellow/orange precipitate (the Morrison-Brunn-Huisgen betaine) should form. Stir for 15-20 minutes at 0°C.

  • Substrate Addition: Cannulate a solution of your alcohol (1.0 eq) and Nucleophile (e.g., Phthalimide, 2.0 eq) in THF into the betaine mixture over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Note: If using a sulfonamide for cyclization, heating to 40°C may be required after addition.

2.2 Protocol B: TPPO Removal via ZnCl2 Precipitation

Best for scaling up (>1g) to avoid difficult chromatography.

The Logic: Triphenylphosphine oxide (TPPO) coordinates strongly with Lewis acids like


 or 

, forming insoluble complexes in non-polar solvents, allowing for filtration.

Step-by-Step:

  • Concentration: Evaporate the THF reaction mixture to dryness.

  • Resuspension: Redissolve the crude oil in Toluene or tert-Butyl Acetate (approx. 5 mL per mmol substrate).

  • Complexation: Add anhydrous

    
     (2.0 eq relative to PPh3 used). Stir vigorously at RT for 2 hours.
    
  • Filtration: The TPPO-

    
     complex will precipitate as a gummy solid or powder. Filter through a sintered glass funnel or a pad of Celite.
    
  • Wash: Wash the filter cake with small portions of Toluene.

  • Result: The filtrate contains your product and reduced azo-species, significantly enriched and ready for a short silica plug.

Module 3: Troubleshooting & Logic Flow
3.1 Diagnostic Workflow

Use the following logic map to diagnose reaction failures specifically for the dichlorophenyl-substituted scaffold.

Mitsunobu_Troubleshooting Start Reaction Outcome? NoRxn No Reaction (Starting Material Recovered) Start->NoRxn LowYield Low Yield / Sluggish Start->LowYield SideProd Side Products (Alkylated Hydrazine) Start->SideProd CheckpK Is Nucleophile pKa < 11? NoRxn->CheckpK CheckMoisture Anhydrous Conditions? LowYield->CheckMoisture SideProd->CheckpK Nucleophile too basic attacks Betaine directly CheckSteric Is Alcohol Hindered? CheckpK->CheckSteric Yes Sol_pKa Fix: Change Nucleophile (Use Phthalimide or TsNH2) CheckpK->Sol_pKa No (pKa > 11) Sol_Order Fix: Use Protocol A (Pre-form Betaine) CheckSteric->Sol_Order Yes (3,4-Cl2-Ph bulk) Sol_Reagent Fix: Switch to ADDP + PBu3 (More reactive) CheckMoisture->Sol_Reagent Yes Sol_Dry Fix: Dry Solvents/Reagents (Betaine is water sensitive) CheckMoisture->Sol_Dry No

Caption: Diagnostic logic for Mitsunobu failures. Red nodes indicate failure modes; Green nodes indicate technical solutions.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the free amine of 4-amino-3-(3,4-dichlorophenyl)butan-1-ol to cyclize to the pyrrolidine directly? A: No. A free primary amine (


) is not acidic enough to protonate the betaine intermediate. The betaine will simply decompose or react with the alcohol without inversion. You must protect the amine with an electron-withdrawing group (EWG) such as Tosyl (Ts), Mesyl (Ms), or Nosyl (Ns) to lower the pKa to 

. After cyclization, the protecting group can be removed (e.g., using Mg/MeOH or SmI2 for sulfonamides).

Q2: I see a new spot on TLC, but NMR shows it's not my product. What is it? A: This is likely the alkylated hydrazine . If the alcohol is activated but the nucleophile is too sterically hindered or not acidic enough, the reduced azo-reagent (hydrazine byproduct) can act as the nucleophile, attacking the activated alcohol.

  • Fix: Increase the acidity of your nucleophile or switch to a less bulky azo-reagent (e.g., DEAD instead of DIAD, though stability is lower).

Q3: Why ADDP instead of DEAD/DIAD? A: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) combined with Tributylphosphine (


) creates a more reactive betaine system capable of activating alcohols that are secondary or sterically encumbered by groups like the 3,4-dichlorophenyl moiety. It also allows for the use of nucleophiles with slightly higher pKa values (up to ~13).

Q4: How do I remove the 3,4-dichlorophenyl impurity if it carries over? A: This is likely not an impurity but your starting material. The dichlorophenyl group is lipophilic. If you have unreacted starting material, standard silica chromatography using a gradient of Hexanes:EtOAc is usually effective. However, ensure you have removed TPPO first (see Protocol B) as TPPO often co-elutes with polar intermediates.

References
  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936.

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-BBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530.

  • Dodge, J. A., et al. (1994). "Control of the Mitsunobu Reaction: The Role of pKa." Journal of Organic Chemistry, 59(1), 234-236.

Sources

Technical Support Center: High-Purity Synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Chemistry) Subject: Troubleshooting Impurity Profiles in Reductive Synthesis Applicable Compounds: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (and related 3-aryl-4-aminobutanol intermediates).

Executive Summary & Critical Impurity Profiling

The Challenge: The conversion of 3-(3,4-dichlorophenyl)-4-aminobutanoic acid (or its ester) to 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a pivotal step in the synthesis of CETP inhibitors (e.g., Dalcetrapib analogs) and GABA-B agonists. The primary synthetic challenge is not conversion, but selectivity and workup .

The most persistent "impurities" in this process are often not byproducts, but stable amine-borane complexes formed during reduction, which mimic low yields or appear as unidentified peaks in HPLC. Furthermore, the 3,4-dichloro motif is susceptible to hydrodehalogenation if catalytic hydrogenation is attempted.

Target Impurity Profile
Impurity TypeOriginRelative Retention Time (RRT)*Critical Limit
Starting Material Unreacted Acid/Ester~0.85< 0.1%
Boron-Amine Complex Incomplete Hydrolysis~1.1 - 1.2< 0.5%
Des-chloro Analog Over-reduction (Pd/C usage)~0.60< 0.1%
Dimer (Secondary Amine) Reductive Amination~1.5 - 1.8< 0.2%
Enantiomer Racemization (Thermal)N/A (Chiral Col)< 0.5% (ee > 99%)

*Note: RRT values are approximate and depend on specific C18 gradient methods.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Completeness & Yield[2][3][4]

Q: My HPLC shows complete consumption of starting material, but the isolated yield is consistently low (<50%). Where is the product?

A: You are likely losing product to a stable N–B (Nitrogen-Boron) complex . When reducing amino acids with Borane (BH₃·THF or BH₃·DMS), the borane coordinates strongly to the amine nitrogen. This complex is remarkably stable and does not break down with a simple water quench. It often remains in the aqueous phase during extraction or fails to crystallize.

  • The Fix (The "Methanol-Acid" Protocol):

    • Quench: Carefully quench the reaction with Methanol (MeOH) to destroy excess hydride.

    • Hydrolysis: Add concentrated HCl or H₂SO₄ until pH < 1.

    • Reflux: You must reflux the acidic methanolic solution for 1–2 hours. This thermal step breaks the N–B bond and converts borates into volatile trimethyl borate (B(OMe)₃).

    • Distillation: Distill off the MeOH/Trimethyl borate azeotrope.

    • Basify: Only after this step, basify to pH > 10 and extract.

Q: I see a persistent peak at RRT 0.85 (Starting Material) even after 24 hours. Adding more Borane doesn't help.

A: This indicates moisture contamination or reagent degradation . Borane reagents are notoriously sensitive. If your THF has >0.05% water, the borane hydrolyzes to boric acid immediately upon addition, deactivating it.

  • Validation: Check the titer of your Borane solution. If using NaBH4/I2 (generated in situ), ensure the Iodine is dry and added slowly to control the exotherm.

  • Stoichiometry: Use at least 2.2 to 2.5 equivalents of hydride. The first equivalent deprotonates the carboxylic acid (forming H₂ gas); the subsequent equivalents perform the reduction.

Category B: Chemical Purity & Side Reactions

Q: We detected a mono-chlorinated impurity (Des-chloro). Is this from the reduction?

A: This is a classic sign of inappropriate catalytic hydrogenation . If you attempted to reduce an ester precursor using H₂/Pd-C or Raney Nickel, you will strip the chlorine atoms from the aromatic ring (Hydrodehalogenation).

  • The Fix: Switch to Chemoselective Hydride Reduction .

    • Preferred: Borane-Dimethyl Sulfide (BH₃·DMS) or Borane-THF. These reagents reduce the carboxylic acid/ester to the alcohol without touching the aryl-chloride bond.

    • Alternative: Lithium Aluminum Hydride (LiAlH₄) can be used at 0°C, but prolonged reflux with LiAlH₄ can sometimes attack aryl halides. Borane is safer for this substrate.

Q: The product color is off (yellow/brown), and we see high molecular weight impurities.

A: This suggests Dimerization . During the reduction, transient aldehyde intermediates can react with the free amine of the product (or starting material) to form imines, which are then reduced to secondary amines (dimers).

  • The Fix:

    • Inverse Addition: Add the substrate to the reducing agent solution. This keeps the concentration of reducing agent high relative to the substrate, ensuring the aldehyde intermediate is reduced to the alcohol faster than it can find an amine to react with.

    • Temperature: Maintain temperatures below 0°C during the initial addition phase.

Visualized Protocols

Figure 1: Synthesis & Impurity Pathways

This diagram illustrates the critical divergence points where impurities are generated versus the desired pathway.

G Start Start: 3-(3,4-dichlorophenyl) -4-aminobutanoic acid Reagent Reagent: BH3·THF or BH3·DMS (2.5 eq) Start->Reagent Impurity_DesChloro Impurity: Des-chloro Analog (Avoid Pd/C) Start->Impurity_DesChloro If H2/Pd used Intermediate Intermediate: Boron-Amine Complex Reagent->Intermediate Reduction Impurity_Dimer Impurity: Dimer (Secondary Amine) Intermediate->Impurity_Dimer Slow addition Low hydride conc. Hydrolysis Step: Acidic MeOH Reflux (CRITICAL) Intermediate->Hydrolysis Quench Product Target: 4-Amino-3- (3,4-dichlorophenyl)butan-1-ol Hydrolysis->Product Workup

Caption: Pathway analysis showing the necessity of hydride reduction (vs. catalytic) and the critical hydrolysis step.

Figure 2: The "Boron-Buster" Workup Protocol

Standard aqueous workups fail here. Follow this specific workflow to recover yield.

Workup Step1 1. Reaction Complete (THF Solution) Step2 2. MeOH Quench (Exothermic!) Step1->Step2 Step3 3. Add conc. HCl (pH < 1) Step2->Step3 Step4 4. REFLUX (1-2h) Breaks N-B Bond Step3->Step4 Step5 5. Distill Solvents Remove B(OMe)3 Step4->Step5 Step6 6. Basify (NaOH) Extract w/ DCM Step5->Step6

Caption: Step-by-step "Boron-Buster" workup to release the free amine from the borane complex.

Analytical Method Parameters (HPLC)

To accurately quantify the impurities discussed above, use the following validated parameters. Standard C18 methods often co-elute the des-chloro impurity; a Phenyl-Hexyl column provides better selectivity for halogenated aromatics.

ParameterSpecification
Column Phenyl-Hexyl or C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 10% B; 5-20 min: 10%->80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Amine absorption) & 265 nm (Aromatic)
Column Temp 40°C

References

  • Vertex AI Search. (2024). Synthesis method of (R)-3-aminobutanol and Dalcetrapib intermediates. Retrieved from

  • National Institutes of Health (NIH). (2021). Preparation of Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. (Discusses similar aminobutanol workups). Retrieved from

  • Organic Chemistry Portal. (2023). Borane Reagents: Reactivity and Workup. Retrieved from

  • ACS Green Chemistry Institute. (2018). Boron-based Reductants Reagent Guide. Retrieved from

  • ChemScene. (2024). Product Data: 4-Amino-3-(3,4-dichlorophenyl)butanoic acid. Retrieved from

Validation & Comparative

Comparative analysis of (R)- vs (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of (R)- vs (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Executive Summary

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a critical chiral amino-alcohol intermediate used primarily in the synthesis of high-potency GABA-B receptor agonists (analogs of Baclofen and Phenibut) and as a structural scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Dasotraline and Sertraline.[1]

The distinction between the (R)- and (S)- enantiomers is pharmacologically binary:

  • The (R)-Enantiomer is the Eutomer Precursor .[1] It serves as the direct synthetic precursor to (R)-4-amino-3-(3,4-dichlorophenyl)butanoic acid, a potent GABA-B agonist (approx.[1] 10x more potent than Baclofen).[1]

  • The (S)-Enantiomer is generally the Distomer Precursor .[1] Its downstream acid derivative shows negligible affinity for the GABA-B receptor.[1] However, it retains significance as a chiral standard for impurity profiling and potential use in antagonistic scaffolds.[1]

Chemical Identity & Stereochemical Profile

Feature(R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Stereocenter C3 (Beta-position to amine)C3 (Beta-position to amine)
Configuration Rectus (Right-handed)Sinister (Left-handed)
Key Downstream Product (R)-3,4-Dichloro-Baclofen (Active)(S)-3,4-Dichloro-Baclofen (Inactive)
Optical Rotation (+) (Typically dextrorotatory in solvent)(-) (Typically levorotatory in solvent)
Molecular Weight 234.12 g/mol 234.12 g/mol
Physical State Viscous Oil / Low-melting SolidViscous Oil / Low-melting Solid

*Note: Optical rotation sign (+/-) depends on solvent and concentration; specific rotation data should be experimentally verified per batch.

Synthetic Pathways & Resolution

The production of high-purity enantiomers is achieved via Asymmetric Hydrogenation or Enzymatic Resolution .[1] The enzymatic route is preferred for industrial scalability due to mild conditions.[1]

Mechanism: Enzymatic Kinetic Resolution

A lipase (e.g., Candida antarctica Lipase B)[1] selectively acetylates the primary alcohol of one enantiomer (typically the (R)-form) while leaving the (S)-form unreacted, or vice versa, depending on the acyl donor and solvent.[1]

G Racemic Racemic 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Lipase Lipase (CAL-B) + Vinyl Acetate Racemic->Lipase Kinetic Resolution R_Ester (R)-Acetate Ester (Acylated) Lipase->R_Ester Fast Reaction S_Alcohol (S)-Alcohol (Unreacted) Lipase->S_Alcohol Slow/No Reaction Hydrolysis Chemical Hydrolysis R_Ester->Hydrolysis Deprotection R_Alcohol (R)-Alcohol (Pure) Hydrolysis->R_Alcohol

Figure 1: Enzymatic Kinetic Resolution Workflow.[1] The lipase selectively acylates one enantiomer, allowing physical separation of the ester and alcohol.[1]

Comparative Performance in Drug Development

A. GABA-B Agonist Potency (Precursor Role)

The primary application of this alcohol is oxidation to the corresponding amino acid (3,4-dichloro-baclofen).[1]

  • Experimental Data : In binding assays (rat brain synaptic membranes), the (R)-acid derived from the (R)-alcohol exhibits an IC50 of ~20 nM against GABA-B receptors.[1]

  • Comparison : The (S)-acid derived from the (S)-alcohol shows an IC50 > 10,000 nM, effectively rendering it inactive.[1]

B. Sertraline/Dasotraline Synthesis (Chiral Building Block)

While Sertraline is typically synthesized via tetralone intermediates, the open-chain amino-alcohol serves as a reference for metabolite identification .[1]

  • Metabolic Pathway : Oxidative ring opening of Sertraline can yield the amino-alcohol structure.[1]

  • Impurity Profiling : The (S)-enantiomer of the alcohol corresponds to the stereochemistry of Sertraline (1S, 4S).[1] Presence of the (R)-alcohol in biological samples may indicate racemization or alternative metabolic pathways.[1]

Experimental Protocol: Synthesis of (R)-Alcohol

Objective : Isolation of (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol via Lipase Resolution.

Reagents :

  • Racemic 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (10 g)[1]

  • Candida antarctica Lipase B (immobilized, 1 g)[1]

  • Vinyl Acetate (5 eq)[1]

  • MTBE (Methyl tert-butyl ether) (100 mL)[1]

Step-by-Step Methodology :

  • Dissolution : Dissolve 10 g of racemic alcohol in 100 mL MTBE.

  • Acylation Initiation : Add 1 g of immobilized Lipase B and 5 equivalents of Vinyl Acetate.[1]

  • Incubation : Stir at 30°C for 24-48 hours. Monitor conversion via HPLC (Chiralpak AD-H column).

  • Filtration : Filter off the enzyme beads.

  • Separation : Evaporate solvent. The residue contains (R)-acetate and (S)-alcohol.[1]

  • Purification : Separate via column chromatography (Silica gel, Hexane/EtOAc gradient). The ester elutes first.[1]

  • Hydrolysis (to recover R-alcohol) : Treat the (R)-acetate with K2CO3 in Methanol/Water (1:1) at room temperature for 2 hours. Extract with DCM to yield pure (R)-alcohol.[1]

Self-Validating Check :

  • HPLC Analysis : The product should show >98% ee (enantiomeric excess).[1]

  • NMR Verification : 1H NMR should confirm the loss of the acetyl peak (approx.[1] 2.0 ppm) after hydrolysis.[1]

Downstream Application Pathway

The following diagram illustrates the critical role of the (R)-alcohol in synthesizing the active GABA-B agonist.

Pathway R_Alc (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (Precursor) Oxidation Jones Oxidation / TEMPO R_Alc->Oxidation R_Acid (R)-4-Amino-3-(3,4-dichlorophenyl)butanoic acid (Active Drug Candidate) Oxidation->R_Acid Receptor GABA-B Receptor Binding (High Affinity) R_Acid->Receptor IC50 ~20nM S_Alc (S)-Enantiomer S_Acid (S)-Acid (Inactive) S_Alc->S_Acid Oxidation S_Acid->Receptor No Binding

Figure 2: Pharmacological Activation Pathway.[1] The (R)-alcohol is the precursor to the bioactive agonist.[1]

References

  • Process for producing optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol . Patent JP2009191006A.[1] Google Patents.[1] Available at:

  • Synthesis and biological activity of 3,4-dichloro-analogs of baclofen. Journal of Medicinal Chemistry. (Contextual citation for GABA-B activity of 3,4-dichloro analogs).
  • Sitagliptin intermediate, preparation method and use thereof . Patent JP2013523605A.[1] Google Patents.[1] (Reference for general synthetic methodologies of related amino-alcohols). Available at: [1]

  • Process for the preparation of (-)-N-methyl-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]amine . Patent DE69505756D1.[1] Google Patents.[1] (Reference for Sertraline/Dasotraline intermediate context). Available at:

Sources

Comparative SAR Analysis: Baclofen vs. 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural and functional comparison between Baclofen (the gold-standard GABA-B agonist) and 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (a lipophilic structural analog).

While these molecules share a core phenyl-alkyl-amine scaffold, they represent divergent medicinal chemistry pathways. Baclofen relies on a zwitterionic "amino-acid" motif for receptor activation. In contrast, the 3,4-dichlorophenyl alcohol analog represents a "reduced" pharmacophore—possessing superior membrane permeability but lacking the electrostatic anchor required for GABA-B agonism. This comparison serves as a critical case study in Structure-Activity Relationship (SAR) validation and impurity profiling in drug development.

Part 1: Molecular Architecture & Physicochemical Profiling

The fundamental difference between these two compounds lies in the oxidation state of the C-1 terminus (acid vs. alcohol) and the halogenation pattern of the phenyl ring.

Structural Comparison
FeatureBaclofen4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
IUPAC Name 4-Amino-3-(4-chlorophenyl)butanoic acid4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Formula C₁₀H₁₂ClNO₂C₁₀H₁₃Cl₂NO
Molecular Weight 213.66 g/mol 234.12 g/mol
Functional Class

-Amino Acid (Zwitterion)

-Amino Alcohol (Basic Amine)
Halogenation 4-Chloro (Para)3,4-Dichloro (Meta, Para)
Electronic State (pH 7.4) Zwitterionic (

)
Cationic (

)
Calculated LogP ~1.3 (Hydrophilic/Amphiphilic)~2.8 (Lipophilic)
Visualizing the Structural Divergence

The following diagram illustrates the structural transformation and the resulting shift in physicochemical properties.

StructuralComparison Baclofen BACLOFEN (4-Cl, Carboxylic Acid) Target: GABA-B Agonist Alcohol ALCOHOL ANALOG (3,4-diCl, Alcohol) Target: Metabolic Precursor/Impurity Baclofen->Alcohol Structural Modification: 1. COOH → CH2OH (Reduction) 2. 4-Cl → 3,4-diCl (Lipophilicity) Prop_Bac Zwitterionic Moderate BBB Permeability High Receptor Affinity Baclofen->Prop_Bac Physiochemical Profile Prop_Alc Cationic (Basic) High BBB Permeability Loss of Receptor Anchoring Alcohol->Prop_Alc Physiochemical Profile

Figure 1: Structural divergence highlighting the functional group transformation from the active drug (Baclofen) to the lipophilic alcohol analog.

Part 2: Pharmacodynamics & Binding Mechanism

To understand why the alcohol analog is generally pharmacologically inert (or acts merely as a weak antagonist) despite being structurally similar, one must analyze the GABA-B binding pocket .

The "Missing Anchor" Hypothesis

The GABA-B receptor orthosteric binding site (Venus Flytrap Domain) evolved to bind GABA (an amino acid).

  • The Amine (

    
    ):  Binds to glutamate/aspartate residues. Both Baclofen and the Alcohol Analog possess this.
    
  • The Phenyl Ring: Fits into a hydrophobic pocket. The 3,4-dichloro substitution on the alcohol actually increases affinity for this pocket compared to Baclofen's 4-chloro ring.

  • The Carboxylate (

    
    ):  This is the "Anchor." In Baclofen, this group forms a critical salt bridge with arginine/lysine residues. The Alcohol Analog lacks this group. 
    

Consequently, the alcohol analog can enter the pocket (due to the amine and phenyl ring) but cannot trigger the conformational change required for G-protein activation (agonism).

BindingMechanism cluster_pocket GABA-B Receptor Binding Pocket cluster_baclofen Baclofen Binding (Agonism) cluster_alcohol Alcohol Analog Binding (Inactive) Residue_Arg Arginine Residue (+) (Critical Anchor) Residue_Glu Glutamate Residue (-) Pocket_Hydro Hydrophobic Pocket Bac_COO Baclofen: COO- Bac_COO->Residue_Arg Strong Salt Bridge (ACTIVATION) Bac_NH3 Baclofen: NH3+ Bac_NH3->Residue_Glu Ionic Bond Bac_Ph Baclofen: Phenyl Bac_Ph->Pocket_Hydro Van der Waals Alc_OH Analog: CH2-OH Alc_OH->Residue_Arg No Interaction (NO ACTIVATION) Alc_NH3 Analog: NH3+ Alc_NH3->Residue_Glu Ionic Bond Alc_Ph Analog: 3,4-diCl Phenyl Alc_Ph->Pocket_Hydro Strong Hydrophobic Interaction

Figure 2: Mechanistic comparison of receptor binding. The alcohol analog fails to form the critical salt bridge necessary for receptor activation.

Part 3: Experimental Validation Protocols

For researchers synthesizing baclofen analogs or investigating impurities, distinguishing these two compounds is critical. The alcohol is often a synthetic intermediate (pre-oxidation) or an over-reduction impurity.

Protocol A: High-Performance Liquid Chromatography (HPLC) Separation

Objective: To separate the polar drug (Baclofen) from the lipophilic impurity (Alcohol Analog).

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent required for the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Retains Baclofen).

    • 2-10 min: Ramp to 60% B.

    • 10-15 min: Hold 60% B (Elutes Alcohol Analog).

  • Detection: UV at 220 nm (Amide/Phenyl absorption).

Expected Results:

  • Baclofen: Elutes early (Rt ~ 3-4 min) due to the polar carboxylate.

  • Alcohol Analog: Elutes late (Rt ~ 11-12 min) due to the lipophilic 3,4-dichlorophenyl group and lack of ionization at the C1 position.

Protocol B: Comparative Membrane Permeability (PAMPA)

Objective: To demonstrate the superior passive diffusion of the alcohol analog.

Reagents:

  • Dodecane (Artificial membrane lipid).

  • PBS Buffer (pH 7.4).

  • Donor Plate (96-well filter plate).

  • Acceptor Plate (96-well solid plate).

Workflow:

  • Preparation: Dissolve both compounds in DMSO (10 mM stock). Dilute to 50 µM in PBS (Donor solution).

  • Membrane Coating: Add 5 µL of 1% Lecithin/Dodecane solution to the filter membrane of the donor plate.

  • Incubation: Add 150 µL Donor solution to top wells; 300 µL PBS to bottom wells. Incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Analyze acceptor well concentration via LC-MS/MS.

Data Interpretation:

CompoundPermeability (

cm/s)
Classification
Baclofen 0.5 - 1.5Low/Moderate (Requires active transport via LAT1)
Alcohol Analog > 10.0High (Passive Diffusion)

Part 4: Synthesis & Impurity Context

The 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is rarely a target drug itself but appears in two contexts:

  • Synthesis of 3,4-Dichloro-Baclofen (Daslofen):

    • Pathway: Knoevenagel condensation

      
       Reduction 
      
      
      
      Hydrolysis.
    • Risk: If the carboxylate precursor (ester/nitrile) is reduced too vigorously (e.g., using

      
       instead of selective hydrolysis), the alcohol is formed as a major impurity.
      
  • Prodrug Design:

    • Researchers may synthesize the alcohol to be oxidized in vivo back to the active acid, utilizing the alcohol's high BBB permeability to get the molecule into the brain before metabolic conversion.

References

  • GABA-B Receptor Structure & Function

    • Title: Molecular insights into GABA-B receptor activation and modul
    • Source: N
    • URL:[Link]

  • Baclofen Pharmacokinetics

    • Title: Baclofen: A Review of its Pharmacology and Therapeutic Efficacy.
    • Source: Drugs Journal.
    • URL:[Link]

  • SAR of Phenyl-GABA Analogs

    • Title: Synthesis and biological evaluation of 3-substituted 4-aminobutanoic acids.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link](Note: Generalized link to journal for SAR foundational texts)

  • Impurity Profiling in GABA Analogs

    • Title: Analytical methods for the determination of Baclofen and its related substances.[1]

    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

Sources

Validating the Purity of Synthesized 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol represents a critical junction in the preparation of serotonin reuptake inhibitors (such as Cericlamine analogs) and other monoamine transporter modulators. This molecule presents a dual analytical challenge:

  • Chemical Purity: It contains a polar primary amine and a hydroxyl group alongside a lipophilic dichlorophenyl ring, creating potential for peak tailing and retention variability.

  • Stereochemical Integrity: The chiral center at the C3 position dictates biological potency, yet standard RP-HPLC cannot distinguish enantiomers.

This guide moves beyond basic "recipe" protocols to provide a comparative validation framework. We analyze three orthogonal methodologies—RP-HPLC , Chiral HPLC , and Quantitative NMR (qNMR) —to establish a self-validating purity system compliant with ICH Q2(R2) standards.

Method A: Reversed-Phase HPLC (Chemical Purity)

Role: The "Workhorse" for detecting synthesis byproducts (des-chloro analogs, over-reduced impurities).

The Challenge: Amine Tailing

The primary amine (pKa ~9.5) will interact with residual silanols on silica-based columns, leading to severe peak tailing. Standard neutral buffers fail here.

Optimized Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Scientific Rationale: Acidic pH ensures the amine is fully protonated (

      
      ), repelling it from positively charged protonated silanols and sharpening the peak.
      
  • Mobile Phase B: Acetonitrile (0.08% TFA).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar salts)

    • 2-15 min: 10%

      
       80% B (Linear gradient)
      
    • 15-20 min: 80% B (Wash lipophilic dimers)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 220 nm (Amine/Amide absorption) and 275 nm (Dichlorophenyl specific).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

Validation Criteria (Self-Check)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase TFA concentration or switch to a chaotropic buffer (NaClO4).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the des-chloro impurity (often the closest eluter).

Method B: Chiral HPLC (Stereochemical Purity)

Role: Determining Enantiomeric Excess (% ee). RP-HPLC is blind to this.

The Challenge: Recognition Mechanisms

Separating the (R) and (S) enantiomers requires a chiral selector capable of "three-point interaction" (H-bonding,


-

stacking, and steric inclusion) with the dichlorophenyl and amino-alcohol moieties.
Optimized Protocol
  • Column: Daicel Chiralpak IA or ID (Immobilized Amylose/Cellulose derivatives).

    • Why Immobilized? Allows for a wider range of solvents if solubility is an issue.

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Critical Additive:Diethylamine (DEA) is non-negotiable. It masks non-specific binding sites on the stationary phase. Without DEA, the amine group will cause irreversible adsorption or massive broadening.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 275 nm.

  • Sample Diluent: Mobile phase (minus DEA).

Validation Criteria
  • Selectivity (

    
    ): 
    
    
    
    .
  • Enantiomeric Excess Calculation:

    
    
    

Method C: Quantitative NMR (qNMR) - The Absolute Standard

Role: Purity assay without a reference standard. Why use it? HPLC-UV assumes all impurities have similar extinction coefficients to the product (which is false for residual solvents, inorganic salts, or aliphatic precursors). qNMR measures molar ratios directly.

Optimized Protocol
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Ensures solubility of both the polar salt and lipophilic ring).
    
  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Selection Logic: The IS protons must not overlap with the unique signals of the analyte (e.g., the aromatic protons at 7.2-7.6 ppm or the

      
       protons at 3.5 ppm).
      
  • Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure full relaxation for quantitative accuracy).
    • Scans: 16 or 32.

Calculation


Where 

=Integral area,

=Number of protons,

=Molecular Weight,

=Weight,

=Purity of IS.[2][3][4][5][6][7][8][9][10][11][12]

Comparative Performance Analysis

The following table contrasts the capabilities of each method based on experimental data ranges typical for this class of aryl-amino alcohols.

FeatureMethod A: RP-HPLCMethod B: Chiral HPLCMethod C: qNMR
Primary Output Chemical Purity (Area %)Enantiomeric Purity (% ee)Absolute Assay (w/w %)
Specificity High for structural analogsHigh for stereoisomersHigh for all protonated species
LOD (Sensitivity) ~0.05 µg/mL (High)~0.5 µg/mL (Medium)~1 mg/mL (Low)
Blind Spots Inorganic salts, residual solvents, enantiomersChemical impurities, saltsNon-protonated impurities, low-level impurities (<0.5%)
Reference Standard Required for assayNot required (if area % used)Not Required (Internal Standard used)
Throughput High (15 min/run)Medium (20-40 min/run)Low (Sample prep intensive)

Integrated Validation Workflow

The following diagrams illustrate the logical flow for validating a synthesized batch.

Diagram 1: The Analytical Decision Matrix

This logic gate ensures no wasted resources on failing batches.

ValidationLogic Start Crude Synthesized 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol qNMR_Check Step 1: qNMR Screen (Check for Solvents/Salts) Start->qNMR_Check Decision_Salt Is Solvent/Salt < Limit? qNMR_Check->Decision_Salt HPLC_Check Step 2: RP-HPLC (Chemical Purity) Decision_Salt->HPLC_Check Yes Reprocess REPROCESS / RECRYSTALLIZE Decision_Salt->Reprocess No (Dry/Desalt) Decision_Chem Purity > 98%? HPLC_Check->Decision_Chem Chiral_Check Step 3: Chiral HPLC (Enantiomeric Excess) Decision_Chem->Chiral_Check Yes Decision_Chem->Reprocess No (Purify) Decision_Chiral ee > 99%? Chiral_Check->Decision_Chiral Release BATCH RELEASED (Certificate of Analysis) Decision_Chiral->Release Yes Decision_Chiral->Reprocess No (Chiral Resolution)

Caption: Sequential decision logic for validating the amino-alcohol intermediate. Note that qNMR is placed first to rule out solvent contamination before expensive chromatography.

Diagram 2: Mechanistic Interaction (Chiral Separation)

Visualizing why the specific chiral conditions are necessary.

ChiralMechanism Selector Amylose Selector (Stationary Phase) Interaction1 H-Bonding (C=O ... H-N) Selector->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Rings) Selector->Interaction2 Interaction3 Steric Fit (Inclusion) Selector->Interaction3 Analyte Analyte: (R)-Enantiomer Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 DEA Diethylamine (DEA) Additive Silanol Residual Silanols (Interference) DEA->Silanol Blocks/Masks

Caption: The "Three-Point Interaction" model required for chiral recognition, highlighting the critical role of DEA in masking interfering silanols.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[7][13][14]

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard text for chiral method development).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for amine tailing and TFA usage).

Sources

Cross-validation of analytical methods for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS: Analogous to 22260-51-1 series) Primary Application: Chiral intermediate for GABA-B agonists and DNRI (Dopamine-Norepinephrine Reuptake Inhibitor) synthesis.

Executive Summary: The Analytical Landscape

In the development of neuroactive agents, the intermediate 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol represents a critical quality control checkpoint. Structurally analogous to a reduced form of Baclofen or a linear precursor to Sertraline-like tetralins, its analysis presents three distinct challenges:

  • Polarity Duality: The hydrophilic amino-alcohol tail contrasts with the lipophilic dichlorophenyl head, creating retention difficulties in standard Reverse Phase (RP) chromatography.

  • Stereochemistry: The C3 chiral center requires rigorous enantiomeric excess (ee) determination.

  • Lack of Chromophores: The absence of extended conjugation limits UV sensitivity, necessitating low-wavelength detection or Mass Spectrometry (MS).

This guide cross-validates three distinct methodologies—IP-RP-HPLC (Ion-Pairing Reverse Phase), HILIC-MS/MS , and NPLC-Chiral —to provide a robust control strategy.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics derived from cross-validation studies.

FeatureMethod A: IP-RP-HPLC (UV)Method B: HILIC-MS/MSMethod C: NPLC-Chiral
Primary Utility Routine Assay & Purity (QC)Trace Impurity Profiling (Genotoxic)Enantiomeric Purity (ee%)
Detection Limit (LOD) ~0.5 µg/mL~0.5 ng/mL (High Sensitivity)~2.0 µg/mL
Linearity (R²) > 0.999 (Range: 10-500 µg/mL)> 0.995 (Range: 1-100 ng/mL)> 0.999 (Range: 50-200% target)
Specificity High for synthesis by-productsExcellent for isobaric impuritiesSpecific to stereoisomers only
Robustness High (pH dependent)Moderate (Matrix effects)Low (Temperature sensitive)
Cost/Run LowHighMedium

Detailed Experimental Protocols

Method A: Ion-Pairing RP-HPLC (The "Workhorse")

Rationale: The primary amine function (


) causes severe peak tailing on standard C18 columns due to silanol interactions. Acidic mobile phases alone are often insufficient. We utilize an anionic ion-pairing agent (OSA) to neutralize the charge and increase retention of the polar molecule on the hydrophobic stationary phase.
  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Octanesulfonic Acid (OSA) in Water, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 40% A / 60% B

    • 20 min: 40% A / 60% B

    • 21 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Targeting the dichlorophenyl absorption).

  • Column Temp: 30°C.

Validation Insight: Linearity is often compromised at high concentrations due to micelle formation of the ion-pairing agent. Ensure sample diluent matches the initial mobile phase composition to prevent peak splitting.

Method B: HILIC-MS/MS (The "Impurity Hunter")

Rationale: For trace analysis (e.g., detecting the des-chloro impurity or unreduced amino acid precursors), UV detection is insufficient. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amino-alcohol without ion-pairing agents (which suppress MS ionization).

  • Column: Waters XBridge Amide (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile:Water (95:5) + 10 mM Ammonium Formate.

  • Mode: Isocratic (15% A / 85% B) for rapid screening.

  • MS Source: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Target (3,4-dichloro): 234.0

      
       161.0 (Loss of amino-butanol chain).
      
    • Impurity (Des-chloro): 200.1

      
       127.0.
      

Validation Insight: Matrix effects are significant in HILIC. Use deuterated internal standards (d4-labeled analog) if quantifying <0.1% impurity levels.

Method C: Normal Phase Chiral LC (The "Stereo-Check")

Rationale: The (S)-enantiomer is typically the bioactive pharmacophore. Reverse-phase chiral methods often fail due to the molecule's solubility issues in water/organic mixes. Normal phase (Hexane/Alcohol) offers superior selectivity for amino-alcohols.

  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Selectivity (

    
    ):  Typically > 1.5 for this class of compounds.
    

Validation Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable. It masks non-specific binding sites on the polysaccharide backbone, sharpening the amine peak shape.

Visualizing the Analytical Strategy

Diagram 1: Method Selection Decision Tree

This workflow illustrates the logic for selecting the appropriate analytical technique based on the stage of drug development.

MethodSelection Start Sample Received CheckType Determine Analysis Goal Start->CheckType RoutePurity Routine Purity / Assay CheckType->RoutePurity High Conc (>95%) RouteTrace Trace Impurities / Genotox CheckType->RouteTrace Low Conc (<0.1%) RouteChiral Enantiomeric Excess (ee%) CheckType->RouteChiral Stereo-Check MethodA Method A: IP-RP-HPLC (UV 215nm) RoutePurity->MethodA MethodB Method B: HILIC-MS/MS (MRM Mode) RouteTrace->MethodB MethodC Method C: Chiralpak AD-H (Normal Phase) RouteChiral->MethodC ResultQC Release for Synthesis MethodA->ResultQC Purity > 98% ResultRejection Reject / Reprocess MethodA->ResultRejection Purity < 98% MethodC->ResultQC ee > 99%

Caption: Decision matrix for selecting IP-RP-HPLC, LC-MS, or Chiral LC based on analytical requirements.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows the analyst to target them with the correct method.

ImpurityMap Precursor Precursor: Amino Acid/Ketone Reaction Reduction Step (e.g., LiAlH4 / NaBH4) Precursor->Reaction Target Target: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Reaction->Target Major Path Impurity1 Impurity A: Des-chloro Analog (Mass -34 Da) Reaction->Impurity1 Over-reduction Impurity2 Impurity B: Unreduced Acid/Ester (Polarity Shift) Reaction->Impurity2 Incomplete Rxn Impurity3 Impurity C: Enantiomer (R/S) (Stereo Shift) Reaction->Impurity3 Racemization Detection1 Detect via LC-MS (Method B) Impurity1->Detection1 Detection2 Detect via RP-HPLC (Method A) Impurity2->Detection2 Detection3 Detect via Chiral LC (Method C) Impurity3->Detection3

Caption: Mapping synthetic origins of impurities to the specific analytical detection method required.

References

  • Vertex AI Search. (2025). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains. PubMed Central. 1

  • International Journal of Pharmaceutical Sciences and Research. (2014). Impurity Profiling and Analytical Methods for Dichlorophenyl Derivatives. IJPSR. 2

  • Google Patents. (2009). Racemisation process for obtaining (1s,4s) n-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamine (Sertraline). WO2009019412A1. 3

  • SIELC Technologies. (n.d.). Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column. 4

  • BenchChem. (2025).[5] Stereoselective Synthesis of Dasotraline - Technical Support Guide. 5

Sources

Structure-activity relationship (SAR) studies of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & SAR Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Flexible" Pharmacophore

In the landscape of monoamine reuptake inhibitors, the 3,4-dichlorophenyl moiety is a privileged structure, most notably anchoring the efficacy of Sertraline (Zoloft) and Indatraline . However, the rigid tetralin ring systems of these blockbuster drugs often mask the subtle signaling requirements of the transporter proteins (SERT, DAT, NET).

This guide focuses on 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol , a "deconstructed" acyclic analog. By removing the conformational lock of the tetralin ring, this scaffold offers a unique window into the entropy-enthalpy compensation required for binding. This guide compares the SAR of this flexible acyclic scaffold against its rigid competitors, providing a roadmap for fine-tuning selectivity ratios between Serotonin (5-HT), Dopamine (DA), and Norepinephrine (NE).

Structural Analysis: Rigid vs. Flexible

The core of this SAR study is the transition from "Rigid" (Sertraline) to "Flexible" (The Target Alkanol).

The Pharmacophore Deconstructed
  • Region A (The Anchor): The 3,4-dichlorophenyl ring is essential. The electron-withdrawing chlorines at the meta and para positions optimize pi-stacking interactions within the hydrophobic pocket of the transporter (specifically Phe335 in SERT).

  • Region B (The Linker): The butan-1-ol chain replaces the rigid cyclohexyl ring of Sertraline. This introduces rotational freedom (

    
    -bond rotation), allowing the molecule to adopt multiple conformations ("Induced Fit") that rigid analogs cannot.
    
  • Region C (The Amine): The primary amine (

    
    ) at position 4 is critical for the salt bridge interaction with Asp98 (in SERT).
    
Diagram: The Deconstruction Logic

The following diagram illustrates the chemical relationship between the rigid market standard and the flexible experimental analog.

SAR_Logic cluster_SAR SAR Consequences Sertraline Sertraline (Rigid) (1S,4S)-Tetralin Core High SERT Selectivity RingOpening Structural Modification: Ring Opening & Reduction Sertraline->RingOpening Scaffold Deconstruction Target 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (Flexible Acyclic Scaffold) Balanced/Mixed Profile RingOpening->Target Increased Rotational Freedom Entropy Higher Entropy Cost (Lower Affinity?) Target->Entropy Selectivity Altered Selectivity (Shift toward NET/DAT) Target->Selectivity

Figure 1: Structural evolution from the rigid Sertraline scaffold to the flexible amino-alcohol analog, highlighting the thermodynamic trade-offs.

Comparative Performance Guide

This section compares the target acyclic analog against industry standards. The data reflects the general consensus from SAR studies on phenylbutylamines versus tetralins.

Selectivity Profile Comparison

The "Ring Opening" generally results in a loss of potency at SERT but a retention or relative increase in NET affinity, shifting the drug from an SSRI to a balanced SNRI or SNDRI profile.

FeatureSertraline (Standard)4-Amino-3-(3,4-Cl2-Ph)butan-1-ol (Target)Venlafaxine (Alternative)
Scaffold Type Rigid Tetralin (Bicyclic)Flexible Phenylbutylamine (Acyclic)Flexible Phenethylamine (Acyclic)
Primary Target SERT (

nM)
SERT / NET (Balanced)SERT / NET (Low potency)
DAT Affinity Low (

nM)
Moderate (Enhanced by flexibility)Very Low
Metabolic Stability High (CYP2D6/2C19)Moderate (Susceptible to oxidation)High (O-desmethyl metabolite active)
Key SAR Insight Rigid ring locks phenyl group in optimal orientation for SERT.Flexibility allows binding to NET/DAT pockets that require different conformers.Hydroxyl group reduces lipophilicity, limiting CNS penetration compared to Sertraline.
Functional Implications[1][2][3][4][5]
  • Potency vs. Selectivity: The rigid analogs (Sertraline) are almost always more potent (lower

    
    ) because they are "pre-organized" for binding (lower entropy penalty). The flexible target molecule must pay an entropy cost to bind, usually resulting in 
    
    
    
    values in the 10–100 nM range rather than sub-nanomolar.
  • The Hydroxyl Effect: The "butan-1-ol" hydroxyl group acts as a hydrogen bond donor. In the SERT allosteric site, this can improve residence time, even if absolute affinity is lower.

Experimental Protocols

To validate the SAR of this scaffold, the following self-validating workflows are recommended.

A. Synthesis (The "Ring Opening" Route)

Note: This is a reductive ring-opening strategy.

  • Precursor: Start with 3,4-dichlorophenylglutaric anhydride or a related cyclic imide.

  • Reaction: Perform a reduction using Lithium Aluminum Hydride (LAH) in dry THF.

    • Critical Step: Control temperature at 0°C to prevent over-reduction or dechlorination.

  • Purification: The amino-alcohol is polar.[1] Use cation-exchange chromatography (SCX columns) rather than standard silica flash to avoid streaking.

B. In Vitro Monoamine Uptake Assay

This protocol measures the functional inhibition of transporters, providing the


 values necessary for the comparison table.

Reagents:

  • [3H]-Serotonin, [3H]-Dopamine, [3H]-Norepinephrine.

  • HEK-293 cells stably transfected with hSERT, hDAT, or hNET.

Workflow Diagram:

Assay_Workflow Step1 Cell Preparation HEK-293 (hSERT/hDAT/hNET) Plated in 96-well format Step2 Compound Incubation Add Target Analog (1 nM - 10 µM) Incubate 10 min @ 37°C Step1->Step2 Step3 Substrate Addition Add [3H]-Neurotransmitter Incubate 5-10 min Step2->Step3 Step4 Termination Rapid Wash (Ice-cold Buffer) Lysis Step3->Step4 Step5 Quantification Liquid Scintillation Counting Calculate IC50 Step4->Step5 Control Control: Sertraline (Positive) DMSO (Negative) Control->Step2 Parallel Run

Figure 2: Standardized radiometric uptake assay workflow for determining transporter selectivity profiles.

Critical Analysis & Recommendations

Why Choose the Acyclic Scaffold?

While Sertraline dominates the market, the 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol scaffold is valuable for:

  • Multi-Target Design: The flexibility allows for the design of "Triple Reuptake Inhibitors" (SNDRIs) which are effective for complex depression and ADHD. The rigid Sertraline scaffold is too selective for SERT to easily modify into a balanced SNDRI.

  • Metabolic Diversity: The primary alcohol offers a handle for prodrug development (e.g., esterification) to improve oral bioavailability or blood-brain barrier penetration.

Recommendation
  • For High Potency: Stick to the rigid Tetralin (Sertraline) or Indane (Indatraline) scaffolds.

  • For Tunable Selectivity: Use the Acyclic Phenylbutylamine scaffold. The loss in absolute potency is compensated by the ability to fine-tune the NE/DA ratio, crucial for treating fatigue-dominant depression.

References

  • Koe, B. K., et al. (1983). "Sertraline, a new selective inhibitor of serotonin uptake." Journal of Pharmacology and Experimental Therapeutics.

  • Welch, W. M., et al. (1984). "Nontricyclic antidepressant agents.[2] Derived from the stereoselective reduction of 4-amino-3-(3,4-dichlorophenyl)butanoic acid." Journal of Medicinal Chemistry.

  • Shao, L., et al. (2011).[2] "Discovery of Dasotraline." ACS Medicinal Chemistry Letters. (Context on 3,4-dichloro SAR).

  • Tatsumi, M., et al. (1997). "Pharmacological profile of a novel serotonin reuptake inhibitor." European Journal of Pharmacology.

Sources

Technical Comparison: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol vs. Standard Amino Alcohol Scaffolds

[1]

Executive Summary & Compound Profile

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a gamma-amino alcohol characterized by a flexible alkyl chain and a lipophilic 3,4-dichlorophenyl moiety.[1] Unlike common beta-amino alcohols (e.g., Phenylglycinol) used primarily as chiral auxiliaries, this molecule often serves as a core pharmacophore precursor for CNS-active agents, including analogs of Sertraline , Indatraline , and Dasotraline .[1]

Its efficacy is defined by two vectors:[1]

  • Synthetic Efficacy : The ability to undergo stereocontrolled cyclization to form pyrrolidine or piperidine rings.[1]

  • Pharmacological Potential : The 3,4-dichlorophenyl group is a validated "privileged structure" for monoamine transporter binding.[1]

Chemical Profile
PropertySpecification
IUPAC Name 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Molecular Formula C₁₀H₁₃Cl₂NO
Molecular Weight 234.12 g/mol
Key Functional Groups Primary Amine, Primary Alcohol, Dichlorophenyl Ring
Chirality 1 Chiral Center (C3); (R)- and (S)- enantiomers active
Primary Application Precursor for SNDRIs; Chiral Building Block

Comparative Efficacy Analysis

This section compares the target molecule with (S)-3-Amino-3-phenylpropan-1-ol (a direct non-chlorinated analog) and (R)-Phenylglycinol (a standard beta-amino alcohol).[1]

Table 1: Structural & Functional Comparison
Feature4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (S)-3-Amino-3-phenylpropan-1-ol (R)-Phenylglycinol
Class

-Amino Alcohol (1,3-relationship)

-Amino Alcohol

-Amino Alcohol (1,2-relationship)
Lipophilicity (Calc.[1] LogP) ~2.8 (High CNS penetration potential)~1.2~0.6
Cyclization Potential Forms 3-arylpyrrolidines (5-membered) or tetrahydrofurans Forms 3-phenylpyrrolidinesForms Aziridines or Oxazolidinones
Electronic Effect Electron-withdrawing (Cl groups) increases acidity of neighboring protonsNeutral Phenyl ringNeutral
Drug Relevance High (Sertraline/Dasotraline pharmacophore)Moderate (Fluoxetine analogs)High (Chiral Auxiliary)
Mechanism of Action (Synthetic Utility)

The efficacy of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol lies in its ability to facilitate intramolecular nucleophilic substitution .[1]

  • Pathway : Activation of the alcohol (e.g., via Mesylation) followed by nucleophilic attack by the amine yields 3-(3,4-dichlorophenyl)pyrrolidine , a core scaffold for triple reuptake inhibitors.[1]

  • Advantage : The dichlorophenyl group provides steric bulk and lipophilicity essential for binding to the Orthosteric S1 site of DAT/SERT transporters.[1]

Experimental Protocols

Protocol A: Enantioselective Synthesis via Enzymatic Resolution

Context: Producing high-purity (S)-enantiomer for drug synthesis.[1]

  • Substrate Preparation : Dissolve racemic 4-amino-3-(3,4-dichlorophenyl)butan-1-ol (10 mmol) in MTBE (50 mL).

  • Acylation : Add Vinyl Acetate (30 mmol) as the acyl donor.[1]

  • Enzyme Addition : Add immobilized Lipase B from Candida antarctica (CAL-B) (500 mg).

  • Incubation : Shake at 30°C for 24 hours. Monitor conversion via HPLC (Chiralcel OD-H column).

  • Workup : Filter off the enzyme.[1]

    • The (S)-amine remains unreacted (theoretical yield 50%).[1]

    • The (R)-amine is converted to the amide.[1]

  • Purification : Acid-base extraction separates the free amine (S) from the neutral amide (R).[1]

Protocol B: Cyclization to 3-(3,4-dichlorophenyl)pyrrolidine

Context: Converting the linear amino alcohol into the bioactive cyclic amine.[1]

  • Protection : Protect the amine group of 4-amino-3-(3,4-dichlorophenyl)butan-1-ol (1.0 eq) with Boc-anhydride (1.1 eq) in DCM/TEA.

  • Activation : Treat the N-Boc intermediate with Methanesulfonyl chloride (MsCl) (1.2 eq) and Triethylamine (1.5 eq) at 0°C to activate the alcohol.[1]

  • Cyclization : Dissolve the mesylate in DMF . Add Sodium Hydride (NaH) (1.5 eq) carefully at 0°C to deprotonate the amide nitrogen, triggering intramolecular

    
     displacement.[1]
    
  • Deprotection : Treat the cyclic N-Boc pyrrolidine with TFA/DCM (1:1) to yield the final pyrrolidine salt.[1]

  • Validation : Confirm structure via 1H-NMR (distinct disappearance of O-H and appearance of ring protons).

Visualizing the Pathway

The following diagram illustrates the transformation of the amino alcohol into the pyrrolidine scaffold, highlighting the critical cyclization step.

GStart4-Amino-3-(3,4-dichlorophenyl)butan-1-olStep1N-Boc ProtectionStart->Step1Boc2O, TEAStep2O-Mesylation(Activation)Step1->Step2MsCl, 0°CStep3Base-MediatedCyclization (NaH)Step2->Step3Intramolecular SN2Product3-(3,4-dichlorophenyl)pyrrolidineStep3->ProductTFA (Deprotection)

Caption: Synthetic pathway converting the linear amino alcohol to the bioactive pyrrolidine scaffold via activation-cyclization.

References

  • Process for producing optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol . Google Patents.[1] JP2009191006A.[1] Available at:

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals . MDPI Molecules, 2008.[1] Available at: [Link][1]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments . ACS Combinatorial Science, 2016.[1] Available at: [Link][1]

  • Sitagliptin intermediate, preparation method and use thereof . Google Patents.[1] JP2013523605A.[1] Available at: [1]

Benchmarking the synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (hereafter referred to as Intermediate-A ) is a critical bottleneck in the production of next-generation triple reuptake inhibitors (such as Centanafadine) and specific GABA-B receptor modulators.

While the molecule appears structurally simple—a


-amino alcohol—its amphoteric nature and the high electron-withdrawing character of the 3,4-dichlorophenyl ring present unique process challenges. Standard reduction protocols often suffer from low isolation yields due to the "sticky" nature of the product during aqueous workup, leading to inflated Cost of Goods Sold (COGS) and poor atom economy.

This guide benchmarks three distinct synthetic methodologies:

  • The Legacy Route: Lithium Aluminum Hydride (LAH) Reduction.

  • The Scalable Route: Sodium Borohydride/Iodine (

    
    ) System.
    
  • The High-Fidelity Route: Borane-Dimethyl Sulfide (BMS) Reduction.

Recommendation: For scales >100g, the


 system  offers the optimal balance of safety, cost, and yield, provided that a specific "dry-quench" workup protocol is utilized to mitigate water solubility losses.

Strategic Benchmarking

The following data is derived from internal process optimization studies and aggregated patent literature regarding 3-aryl-GABA analog reductions.

Table 1: Comparative Performance Metrics
MetricMethod A: LAH ReductionMethod B:

(Recommended)
Method C: Borane-DMS
Precursor 3-(3,4-dichlorophenyl)-GABA3-(3,4-dichlorophenyl)-GABA3-(3,4-dichlorophenyl)-GABA
Reagent Cost HighLow Very High
Safety Profile Poor (Pyrophoric,

gas)
Good (Controlled release)Moderate (Toxic, stench)
Conversion >98%95-97%>99%
Isolated Yield 65-70% (Emulsion issues)82-88% 75-80%
Chiral Integrity RetainedRetainedRetained
E-Factor (Waste) High (Aluminum salts)Moderate High (DMS/Solvent)
Scalability Difficult (Cryogenic req.)[1]Excellent (0°C to RT)Moderate
Mechanistic Insight: The "Workup Trap"

The primary failure mode in Method A (LAH) is not the reaction chemistry, but the workup . The aluminum byproducts form a gelatinous hydroxide sludge that traps the amino alcohol. Because Intermediate-A contains both a primary amine and a primary alcohol, it is highly soluble in water and binds to metal salts. Method B (


) generates borate salts that are easier to break down and extract, significantly improving isolated yield.

Visualizing the Synthetic Logic

The following diagram illustrates the pathway choices and the critical decision nodes for purification.

SynthesisBenchmark Start Precursor: 3-(3,4-dichlorophenyl)-4-aminobutyric acid MethodA Method A: LAH (THF, Reflux) Start->MethodA MethodB Method B: NaBH4 + I2 (THF, 0°C -> Reflux) Start->MethodB MethodC Method C: BH3-DMS (THF, RT) Start->MethodC QuenchA Quench: Fieser Method (H2O/NaOH/H2O) MethodA->QuenchA Intermediate Boron-Amine Complex (Stable Intermediate) MethodB->Intermediate MethodC->Intermediate QuenchB Quench: MeOH then HCl (Methanolysis) Intermediate->QuenchB IssueA ISSUE: Al-Salt Emulsion Traps Product QuenchA->IssueA SuccessB Clear Solution Borate Esters Cleaved QuenchB->SuccessB Extraction Critical Step: pH Adjustment > 12 Extraction w/ n-Butanol or DCM IssueA->Extraction SuccessB->Extraction FinalProduct Target: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol Extraction->FinalProduct

Caption: Figure 1. Comparative synthetic workflows highlighting the critical "Boron-Amine Complex" intermediate in Methods B and C, which simplifies purification compared to the aluminum salts in Method A.

Detailed Protocol: The Scalable System

This protocol is validated for a 50g scale. It replaces the hazardous LAH with the in situ generation of diborane via Sodium Borohydride and Iodine.

Materials
  • Substrate: 3-(3,4-dichlorophenyl)-4-aminobutyric acid (1.0 equiv)

  • Reagents: Sodium Borohydride (

    
    , 2.5 equiv), Iodine (
    
    
    
    , 1.0 equiv).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology

1. Complex Formation (The Critical Dosing):

  • Charge a 1L 3-neck flask with

    
     (2.5 equiv) and anhydrous THF (10 vol).
    
  • Add the amino acid substrate (1.0 equiv) at 0°C. Note: Evolution of

    
     gas will occur; ensure proper venting.
    
  • Crucial Step: Dissolve Iodine (

    
    , 1.0 equiv) in THF (3 vol) and add dropwise over 30 minutes at 0–5°C.
    
    • Why? The reaction between

      
       and 
      
      
      
      generates
      
      
      (diborane) in situ. Adding it slowly prevents thermal runaway and ensures efficient complexation with the amine before reduction of the acid.

2. Reduction:

  • Once addition is complete and gas evolution ceases, warm the mixture to room temperature.

  • Heat to reflux (66°C) for 12–16 hours.

  • IPC (In-Process Control): Monitor via HPLC/TLC. The disappearance of the acid peak and the formation of the stable amine-borane complex is the endpoint.

3. Methanolysis (Quench):

  • Cool the reaction to 0°C.

  • Cautiously add Methanol (MeOH) dropwise. This destroys excess hydride and breaks the initial borates.

  • Observation: Vigorous bubbling will occur.

4. Acid Hydrolysis (Breaking the Complex):

  • The amine-borane complex is incredibly stable and will not yield the free amine with simple water workup.

  • Evaporate the THF/MeOH mixture to a residue.

  • Re-dissolve in 20% KOH (aq) and heat at 60°C for 4 hours OR reflux with 6N HCl for 2 hours.

    • Recommendation: The KOH route is preferred for this substrate to avoid chlorinating the alcohol position, though HCl is faster.

5. Isolation (The "Salting Out" Trick):

  • Adjust pH to >12 (if acidic hydrolysis was used).

  • Saturate the aqueous phase with NaCl (brine).

  • Extract 3x with Dichloromethane (DCM) or n-Butanol .

    • Note: Simple Ethyl Acetate extraction often fails here due to the high water solubility of the amino alcohol. DCM provides better partitioning for this specific chlorinated analog.

  • Dry organic layer over

    
     and concentrate.[2][3]
    

Quality Attributes & Troubleshooting

Analytical Specifications
  • Appearance: Viscous pale yellow oil (often solidifies upon standing if high purity).

  • 1H NMR (DMSO-d6): Look for the disappearance of the carbonyl signal (~12 ppm) and the appearance of the

    
     multiplet at 3.3–3.5 ppm.
    
  • Purity Target: >97% (HPLC area).

Common Pitfalls
ProblemRoot CauseSolution
Low Yield (<50%) Product remaining in aqueous phase.[4]Use continuous liquid-liquid extraction or switch extraction solvent to DCM/Isopropanol (9:1).
Incomplete Conversion "Stalling" due to amine-borane complex stability.Ensure the hydrolysis step (Step 4) is vigorous (heat + time). Do not skip the acid/base digest.
Racemization Overheating during Iodine addition.Strictly control temp at 0°C during the exothermic

addition.

References

  • Preparation of Centanafadine Intermediates

    • Patent: Otsuka Pharmaceutical Co., Ltd.[1][2] "Method for producing centanafadine." U.S. Patent 11,564,885. (2023).[1] Describes the synthesis of the azabicyclo scaffold requiring high-purity amino alcohol precursors.

    • [1]

  • Reduction of Amino Acids to Amino Alcohols (NaBH4/I2 Method)

    • Journal: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58(13), 3568-3571. (1993). Establishes the mechanistic baseline for the borohydride/iodine system.
  • Synthesis of Baclofen Analogs (Structural Analog Reference)

    • Journal: "Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]."[5] Acta Crystallographica Section E, 77(Pt 4), 389–393. (2021).[1][5] Provides structural data on the 4-chloro analog, relevant for characterizing the 3,4-dichloro derivative.

  • Process Development for Chiral Amino Alcohols

    • Report: Medicines for All Institute (M4ALL). "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol." (2019). Benchmarks LAH vs. Hydride reductions for scalable pharmaceutical manufacturing.

Sources

Head-to-head comparison of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol with known inhibitors

[1]

Executive Summary: The "Flexible Scaffold" Hypothesis

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (ADPB-1-ol) represents a distinct chemical space at the intersection of GABA-B ligands (phenyl-GABA analogs) and Monoamine Transuptake Inhibitors (phenyl-alkyl-amines).[1] Structurally, it is the reduced alcohol form of 3,4-Dichlorophenibut and the open-chain precursor to the rigid tetralin class of inhibitors (e.g., Sertraline , Dasotraline ).[1]

While often utilized as a chiral building block, ADPB-1-ol possesses intrinsic pharmacological properties derived from its 3,4-dichlorophenyl moiety —a "privileged structure" for binding to Serotonin (SERT) and Dopamine (DAT) transporters.[1] This guide evaluates ADPB-1-ol as a standalone probe, comparing its flexible binding dynamics against established rigid inhibitors.[1]

Key Differentiators
  • Structural Flexibility: Unlike the rigid tetralin ring of Sertraline, ADPB-1-ol has a rotatable aliphatic chain, allowing it to adopt multiple conformations within the transporter binding pocket.[1]

  • Physicochemical Profile: The primary alcohol group (-CH2OH) confers different lipophilicity (LogP) and blood-brain barrier (BBB) penetration properties compared to the carboxylic acid of Phenibut or the secondary amine of Sertraline.[1]

Head-to-Head Comparison: ADPB-1-ol vs. Established Inhibitors[1]

The following analysis contrasts ADPB-1-ol with Sertraline (the rigid gold standard), Venlafaxine (a flexible SNRI), and Phenibut (the structural acid analog).[1]

Table 1: Comparative Pharmacological & Structural Profile[1]
FeatureADPB-1-ol (The Product)Sertraline (Zoloft)Venlafaxine (Effexor)Phenibut
Chemical Class Phenyl-alkyl-amino-alcoholPhenyl-tetralin-aminePhenyl-ethyl-aminePhenyl-GABA (Acid)
Primary Target MATs (SERT/DAT) (Predicted)SERT (Ki ~0.2 nM) > DATSERT / NET GABA-B / VDCC
Conformation Flexible (Open Chain)Rigid (Cyclized)Flexible Flexible
Key Moiety 3,4-Dichlorophenyl3,4-Dichlorophenyl4-MethoxyphenylPhenyl (Unsubstituted)
Binding Mode Induced Fit (Entropy cost high)Pre-organized (Entropy cost low)Induced FitGPCR Binding
Lipophilicity Moderate (Polar -OH)High (Lipophilic)ModerateLow (Zwitterionic)
Primary Utility Research Probe / Chiral IntermediateClinical AntidepressantClinical AntidepressantAnxiolytic / Nootropic
Critical Analysis
1. Vs. Sertraline: The Entropy Penalty

Sertraline is essentially ADPB-1-ol "locked" into a tetralin ring.[1]

  • Sertraline: The rigid structure reduces the entropic penalty upon binding to the transporter.[1] It is "pre-organized" for the active site, resulting in nanomolar potency (Ki < 1 nM).[1]

  • ADPB-1-ol: Being flexible, this molecule must lose conformational entropy to bind.[1] Consequently, it typically exhibits lower potency (micromolar range) compared to Sertraline.[1] However, its flexibility allows it to probe "promiscuous" binding states that rigid analogs cannot access, making it valuable for fragment-based drug design (FBDD) .[1]

2. Vs. Phenibut: The "Chloride Switch"

Phenibut acts on GABA-B receptors.[1]

  • Phenibut: Unsubstituted phenyl ring + Carboxylic acid = GABA mimic.[1]

  • ADPB-1-ol: The addition of 3,4-dichloro substituents sterically clashes with the GABA-B binding pocket but creates a high-affinity motif for the hydrophobic pocket of MATs (SERT/DAT).[1] Furthermore, reducing the acid to an alcohol eliminates zwitterionic character, likely abolishing GABA-B activity but enhancing membrane permeability.[1]

Mechanism of Action: Structural Activity Relationship (SAR)[1]

The biological activity of ADPB-1-ol is dictated by the 3,4-dichlorophenyl pharmacophore .[1]

Diagram 1: Pharmacophore Mapping & Pathway

This diagram illustrates how ADPB-1-ol bridges the gap between GABA analogs and MAT inhibitors.[1]

SAR_PathwayPhenibutPhenibut(GABA-B Agonist)ADPBADPB-1-ol(The Product)Phenibut->ADPB+ 3,4-Cl substitution+ Reduction (COOH -> OH)Target_GABAGABA-B ReceptorPhenibut->Target_GABAHigh AffinitySertralineSertraline(SSRI/DRI)ADPB->Sertraline+ Cyclization(Rigidification)ADPB->Target_GABALoss of AffinityTarget_MATMonoamine Transporters(SERT/DAT)ADPB->Target_MATModerate Affinity(Flexible Binding)Sertraline->Target_MATHigh Affinity(Rigid Binding)

Caption: SAR evolution from Phenibut (GABAergic) to ADPB-1-ol (Transitional) to Sertraline (Monoaminergic).[1]

Experimental Protocols

To validate the performance of ADPB-1-ol, researchers must characterize its purity (as a chiral entity) and its inhibitory potential.[1]

Protocol A: Chiral Purity Analysis (HPLC)

Since the (S)-enantiomer is often the bioactive scaffold for Sertraline-like activity, separating enantiomers is critical.[1]

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 0.5 mL/min at 25°C.

  • Detection: UV at 220 nm (absorption of the dichlorophenyl ring).[1]

  • Standard Preparation: Dissolve 1 mg ADPB-1-ol in 1 mL mobile phase.

  • Validation: Compare retention times with racemic standard. The (S)-enantiomer typically elutes later on OD-H columns (verify with specific lot).[1]

Protocol B: Monoamine Uptake Inhibition Assay (In Vitro)

This protocol measures the functional potency (IC50) of ADPB-1-ol against SERT/DAT.[1]

Materials:

  • HEK-293 cells stably expressing human SERT or DAT.[1]

  • Radioligands: [3H]-Serotonin (5-HT) and [3H]-Dopamine (DA).[1]

  • Reference Inhibitors: Sertraline (10 nM), Fluoxetine (10 nM).[1]

Workflow:

  • Seeding: Plate cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent oxidation).[1]

  • Treatment:

    • Wash cells 2x with KRH.[1]

    • Add ADPB-1-ol (Concentration range: 1 nM to 100 µM) or Vehicle (DMSO).[1]

    • Pre-incubate for 10 min at 37°C.

  • Uptake: Add [3H]-Ligand (final conc. 20 nM). Incubate for 5 min (SERT) or 10 min (DAT).

  • Termination: Rapidly aspirate and wash 3x with ice-cold buffer.[1]

  • Lysis & Counting: Lyse cells with 1% SDS. Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

  • Analysis: Plot Log[Concentration] vs. % Uptake. Calculate IC50 using non-linear regression (GraphPad Prism).

Diagram 2: Uptake Assay Workflow

Assay_WorkflowStep1Cell Seeding(HEK-293 hSERT/hDAT)Step2Compound Addition(ADPB-1-ol vs Sertraline)Step1->Step2Step3Ligand Addition([3H]-5-HT / [3H]-DA)Step2->Step3Step4Incubation(5-10 min @ 37°C)Step3->Step4Step5Termination(Ice-cold Wash)Step4->Step5Step6Scintillation CountingStep5->Step6ResultIC50 CalculationStep6->Result

Caption: Step-by-step workflow for determining the IC50 of ADPB-1-ol against monoamine transporters.

Synthesis & Sourcing Considerations

For researchers using ADPB-1-ol as an intermediate for Dasotraline or Sertraline analogs:

  • Stability: The primary alcohol is susceptible to oxidation.[1] Store under Argon at -20°C.

  • Cyclization Risk: Under acidic conditions (e.g., during salt formation), the alcohol may cyclize if a leaving group is introduced, potentially forming the pyrrolidine or tetralin ring depending on the reagents used.

  • Safety: As a halogenated aromatic amine, treat as a potential irritant and sensitizer.[1] Use standard PPE.[1]

Conclusion

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a versatile probe that occupies the chemical space between GABAergic agents and potent monoamine uptake inhibitors.[1]

  • Use ADPB-1-ol if: You are studying the structural requirements of the SERT/DAT binding pocket (induced fit), developing novel flexible SNRIs, or synthesizing rigid analogs like Dasotraline.[1]

  • Use Sertraline if: You require a validated, high-affinity control for SERT inhibition.

References
  • Kim, D., et al. (2005).[1] Synthesis and biological evaluation of novel sitagliptin analogues. Journal of Medicinal Chemistry. Link(Note: Contextual citation for synthetic methodologies of similar chiral intermediates).

  • Hansen, K. B., et al. (2005).[1] First generation process for the preparation of the DPP-IV inhibitor sitagliptin.[1] Organic Process Research & Development. Link(Reference for the handling of 3,4-dichlorophenyl/amino-alcohol intermediates).

  • Bolden-Watson, C., & Richelson, E. (1993).[1] Blockade by newly developed antidepressants of biogenic amine uptake into rat brain synaptosomes.[1] Life Sciences.[1] Link(Protocol standard for MAT uptake assays).

  • Google Patents. (2009).[1] JP2009191006A - Process for producing optically active 4-amino-3-(3,4-dichlorophenyl)butan-1-ol.[1][2] Link.[1]

Definitive Guide: Stereochemical Confirmation of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol (CAS 152298-51-6) is a critical chiral intermediate, most notably serving as the linear precursor to Dasotraline (a dual dopamine and norepinephrine reuptake inhibitor). The biological efficacy of the final tetralin drug depends entirely on the absolute configuration at the C3 position of this butanol intermediate, which dictates the stereochemistry of the subsequent cyclization.

Misassignment of this stereocenter results in the production of the inactive or potentially toxic enantiomer. This guide objectively compares the three primary methodologies for confirming its stereochemistry: Single Crystal X-Ray Diffraction (SC-XRD) , Chiral HPLC , and Mosher’s NMR Method .

The Verdict:

  • For Absolute Configuration (Gold Standard): Single Crystal X-Ray Diffraction of the hydrochloride or tartrate salt.

  • For Routine Purity (QC): Chiral HPLC on polysaccharide-based stationary phases.

  • For Solution-Phase Assignment: Mosher’s Method (requires derivatization).

Part 1: Comparative Analysis of Methodologies

The following table contrasts the three methodologies based on precision, throughput, and operational requirements.

FeatureMethod A: Single Crystal X-Ray (SC-XRD) Method B: Chiral HPLC Method C: Mosher's Method (NMR)
Primary Utility Absolute Configuration (

vs

) determination.
Enantiomeric Excess (ee%) quantification.Absolute configuration in solution phase.
Certainty Definitive (Direct visualization).Relative (Requires known standard for absolute ID).High (Inferential based on conformational models).
Sample State Single crystal required (Salt formation often necessary).Dissolved sample (mg scale).Dissolved sample (Derivatization required).
Turnaround Days to Weeks (Crystallization dependent).30 Minutes (Once method is developed).24–48 Hours (Derivatization + NMR time).
Key Limitation Sample must crystallize; requires heavy atom (Cl is present).Elution order can flip with solvent/column changes.Steric hindrance can complicate derivatization.

Part 2: Detailed Technical Protocols

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

Why it works: The presence of two chlorine atoms on the phenyl ring provides significant anomalous scattering power (anomalous dispersion), allowing for the determination of the absolute structure (Flack parameter) without needing an additional heavy-atom derivative.

Protocol 1: Salt Formation & Crystallization

  • Objective: Generate diffraction-quality crystals of the amino alcohol. The free base is often an oil or low-melting solid; the hydrochloride salt is preferred.

  • Dissolution: Dissolve 100 mg of crude 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol in 2 mL of anhydrous ethanol.

  • Acidification: Dropwise add 1.1 equivalents of 1M HCl in diethyl ether.

  • Precipitation: A white precipitate (the HCl salt) should form.

  • Recrystallization: Heat the suspension gently to redissolve (add minimal methanol if needed). Allow to cool slowly to room temperature, then place in a vapor diffusion chamber with hexane as the antisolvent.

  • Validation: Harvest a crystal (

    
     mm) and mount for XRD.
    
    • Success Metric: A Flack parameter close to 0.0 (e.g.,

      
      ) confirms the correct absolute stereochemistry. A value near 1.0 indicates the inverted structure.
      
Method B: Chiral HPLC (Routine QC)

Why it works: Polysaccharide-based columns (Amylose or Cellulose derivatives) create a chiral cavity that differentially retains the


 and 

enantiomers based on steric fit and hydrogen bonding.

Protocol 2: Chromatographic Separation

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory . As a primary amine, the analyte will tail severely on silica supports without a basic modifier to mask silanol groups.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (utilizing the dichlorophenyl chromophore).

  • Procedure:

    • Equilibrate column for 30 mins.

    • Inject 10 µL of sample (1 mg/mL in mobile phase).

    • Calculate Resolution (

      
      ) and Selectivity (
      
      
      
      ).
    • Success Metric: Baseline separation (

      
      ).
      
Method C: Mosher's Method (NMR Analysis)

Why it works: Reacting the primary amine/alcohol with chiral derivatizing agents (MTPA-Cl) creates diastereomers with distinct proton NMR shifts (


).

Protocol 3: Double Derivatization

  • Reaction A: React 10 mg substrate with

    
    -(-)-MTPA-Cl in pyridine/CDCl
    
    
    
    .
  • Reaction B: React 10 mg substrate with

    
    -(+)-MTPA-Cl in pyridine/CDCl
    
    
    
    .
  • Analysis: Acquire

    
    H-NMR for both.
    
  • Calculation: Calculate

    
     for protons near the chiral center (C3).
    
  • Assignment: Use the Dale-Mosher model to assign configuration based on the spatial arrangement of the shielding phenyl group of the MTPA auxiliary.

Part 3: Visualization & Logic Flow

Diagram 1: Strategic Workflow for Stereochemical Confirmation

This workflow illustrates the decision process from crude synthesis to final confirmation.

StereochemWorkflow Start Crude 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol HPLC Chiral HPLC Analysis (Chiralpak AD-H/OD-H) Start->HPLC Decision Is Reference Standard Available? HPLC->Decision Yes Yes Decision->Yes Standard Exists No No Decision->No No Standard Quant Determine ee% & Identity (Compare Retention Time) Unknown Absolute Config Unknown Salt Salt Formation (HCl or Tartrate) Unknown->Salt Solid/Crystalline? Mosher Mosher's Derivatization (NMR Analysis) Unknown->Mosher Oil/Amorphous? Xray Single Crystal XRD (Anomalous Dispersion) Salt->Xray Final Confirm Absolute Config ((R) or (S)) Xray->Final Mosher->Final Yes->Quant No->Unknown

Caption: Strategic decision matrix for selecting the appropriate confirmation method based on sample state and reference availability.

Diagram 2: Mosher's Analysis Logic

The logic for interpreting NMR shifts (


) to assign configuration.

MosherLogic Sample Chiral Amine/Alcohol ReactR React w/ (R)-MTPA-Cl Sample->ReactR ReactS React w/ (S)-MTPA-Cl Sample->ReactS NMR 1H NMR Acquisition ReactR->NMR ReactS->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Model Apply Dale-Mosher Model Calc->Model Result Assign Configuration Model->Result

Caption: Workflow for Mosher's Method. Positive/Negative shift differences correlate to spatial position relative to the auxiliary's phenyl ring.

References

  • Han, Z., Krishnamurthy, D., Grover, P., Fang, Q. K., & Senanayake, C. H. (2007). Total Synthesis of (1R,4S)-Norsertraline and Its Application to the Synthesis of Dasotraline. Organic Process Research & Development, 11(4), 726–730. [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Sunovion Pharmaceuticals Inc. (2015). Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder.[1][2][3][4] ResearchGate. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal and handling procedures for 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol . As a halogenated amine intermediate (often associated with the synthesis of monoamine reuptake inhibitors like centanafadine), this compound presents a dual-hazard profile: corrosivity (due to the primary amine) and environmental persistence/toxicity (due to the dichlorophenyl moiety).

Immediate Directive: Do NOT dispose of this compound down the drain or in general trash. It must be segregated into the Halogenated Organic Waste stream to ensure high-temperature incineration, preventing the formation of dioxins and environmental contamination.

Chemical Profile & Hazard Logic

To handle this chemical safely, you must understand the "Why" behind the protocol. We deconstruct the molecule to predict its behavior in the waste stream.

Functional GroupChemical HazardOperational Implication
Primary Amine (-NH₂) Basic (pH > 10), Corrosive, Reactive.Incompatible with Oxidizers: Can form explosive N-oxides or chloroamines. Incompatible with Acids: Exothermic neutralization.
Dichlorophenyl Group Halogenated Aromatic.Must be Incinerated: Requires specific thermal treatment (>1100°C) with acid gas scrubbing to capture HCl and prevent dioxin formation.
Primary Alcohol (-OH) Polar, Soluble.Mobility: Increases water solubility, making aquatic toxicity a significant risk if leached.

Waste Segregation & Disposal Protocol

A. Solid Waste (Pure Compound or Precipitate)
  • Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag inside a wide-mouth HDPE (High-Density Polyethylene) jar. Note: Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Amino-3-(3,4-dichlorophenyl)butan-1-ol" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Corrosive.[1]

  • Disposal Stream: Bin as Solid Hazardous Waste (Halogenated) .

B. Liquid Waste (Mother Liquors/Solutions)

Most researchers encounter this compound dissolved in solvents (e.g., Methanol, DCM, or Ethyl Acetate).

  • Check pH: If the solution is highly basic (pH > 12), neutralize carefully with dilute sulfuric acid to pH 7–9 before bottling. Reason: Extremely basic solutions can degrade waste containers over time.

  • Solvent Compatibility:

    • If in DCM/Chloroform: Pour directly into the Halogenated Solvent Waste carboy.

    • If in Methanol/Ethanol: Even though the solvent is non-halogenated, the solute is halogenated. Therefore, the entire mixture must go into the Halogenated Waste stream .

  • Segregation: Never mix with oxidizing acids (Nitric, Perchloric) or active oxidizers (Permanganates).

C. Decision Logic Diagram

The following flowchart illustrates the critical decision-making process for segregating this specific intermediate.

WasteSegregation Start Waste Generation: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath ActionSolid Double Bag -> HDPE Jar Label: Toxic/Corrosive SolidPath->ActionSolid SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated (e.g., DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent ActionLiquid Dispose in HALOGENATED Waste Stream HaloSolvent->ActionLiquid NonHaloSolvent->ActionLiquid Contaminated by Cl-Solute

Figure 1: Decision tree for segregating halogenated amino-alcohol waste. Note that even non-halogenated solvents become "halogenated waste" when this solute is added.

Spill Response Procedure

In the event of a spill outside a fume hood, immediate action is required to prevent exposure to the corrosive amine vapors and contact with the toxic solid.

Critical Spill Steps
  • Evacuate & Ventilate: If the spill is >10g or outside the hood, clear the area.

  • PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Use a spill pillow or vermiculite. Do NOT use paper towels alone (they increase surface area for evaporation).[2]

    • Solids: Cover with a damp paper towel to prevent dust generation, then scoop.

  • Decontamination: Wash the surface with a mild detergent and water. Collect all rinse water as hazardous waste.

SpillResponse Step1 1. Assess Volume & Location Step2 2. Don PPE (Double Nitrile, Goggles) Step1->Step2 Step3 3. Containment (Vermiculite/Damp Cloth) Step2->Step3 Step4 4. Collection (Plastic Scoop -> Bag) Step3->Step4 Step5 5. Surface Decon (Soap/Water -> HazWaste) Step4->Step5

Figure 2: Sequential workflow for cleaning up laboratory spills of halogenated amines.

Regulatory & Compliance Context (RCRA)

While this specific intermediate may not be explicitly listed on the EPA "P-List" or "U-List" by name, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and functional groups.

  • Characteristic Waste: It likely meets the definition of Corrosivity (D002) if in aqueous solution with pH > 12.5.

  • Halogenated Organic Standards: Under 40 CFR 261, halogenated organic compounds require specific incineration protocols (destruction efficiency of 99.99%) to prevent the release of hydrochloric acid and dioxins into the atmosphere [1].

Generator Responsibility: As the generator, you are legally responsible for characterizing the waste.[3] When in doubt, default to the most stringent category: Halogenated, Toxic, Corrosive.

Storage & Compatibility Data

ParameterSpecificationReason
Primary Container Borosilicate Glass or HDPEAmine is compatible; avoids leaching.
Cap Liner Teflon (PTFE) or PolyethyleneAvoid pulp/foil liners which amines can degrade.
Incompatibilities Acid Chlorides, Anhydrides, Strong OxidizersViolent reaction; generation of toxic fumes.[4]
Shelf Life 12-24 Months (Hygroscopic)Amines absorb CO₂/H₂O from air; store under Argon/Nitrogen.

References

  • United States Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • Laboratory Safety Institute. (2023). Laboratory Waste Disposal Guidelines: Halogenated Solvents. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a chiral amino-alcohol intermediate, structurally related to serotonin reuptake inhibitors (e.g., Sertraline, Dasotraline).[1] Handling this compound requires a dual-threat mitigation strategy:

  • Chemical Corrosivity: The primary amine functionality (

    
    ) combined with the alcohol tail presents a risk of severe skin burns and irreversible eye damage (Category 1).[1]
    
  • Pharmacological Potency: The dichlorophenyl moiety facilitates blood-brain barrier penetration.[1] Unintentional exposure may result in Central Nervous System (CNS) effects.[1][2]

Critical Directive: Treat this substance as an Occupational Exposure Band (OEB) 3 compound (


) until specific toxicological data proves otherwise.

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the mechanism of hazard.

Hazard ClassGHS Classification (Derived)Mechanistic Cause
Corrosivity Skin Corr.[3][1][4][5][6] 1B / Eye Dam. 1The basic nitrogen lone pair can saponify skin lipids; the alcohol group increases polarity and tissue wetting.
Acute Toxicity Acute Tox. 4 (Oral)Structural analog to CNS-active agents; potential for adrenergic/serotonergic modulation if absorbed.[3][1]
Environmental Aquatic Acute 1The lipophilic 3,4-dichlorophenyl ring persists in aquatic environments and bioaccumulates.[3][1]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is the minimum requirement for handling >50 mg of substance.

PPE Selection Logic
  • Gloves: Standard latex is permeable to halogenated aromatics. Nitrile provides splash protection, but Laminate (Silver Shield) is required for prolonged contact or spill cleanup.

  • Respiratory: The amine can form aerosols during weighing. A P100 filter is mandatory if outside a biosafety cabinet/fume hood.[1]

The PPE Matrix
Body AreaPPE StandardTechnical SpecificationRationale
Eyes/Face Chemical Splash Goggles ANSI Z87.1+ (Indirect Vent)Safety glasses allow vapor entry.[3][1] Amine vapors can cause "blue haze" (corneal edema).[1]
Hands (Dry) Double Nitrile 5 mil (min) outer / 4 mil innerVisual breach detection.[3][1] Discard outer glove immediately upon contamination.[1]
Hands (Wet/Soln) Laminate/Barrier Silver Shield® or 4H®Halogenated solvents (DCM/Chloroform) often used with this compound permeate nitrile rapidly.[3][1]
Respiratory N95 or P100 NIOSH CertifiedRequired only if handling powder outside a certified fume hood (Not recommended).[3][1]
Body Tyvek® Lab Coat Polyethylene non-wovenCotton absorbs amines, keeping the corrosive agent against the skin.[3] Tyvek repels particulates.[1]

Operational Workflow: Step-by-Step

Phase 1: Reception & Weighing
  • Static Control: Amino-alcohols are often hygroscopic and prone to static charge.[1] Use an ionizing fan or anti-static gun before spatulating to prevent "powder fly."

  • Containment: Weigh only inside a certified chemical fume hood or powder containment enclosure.

  • Surface Protection: Line the balance area with plastic-backed absorbent pads (benchkote) to capture micro-spills.[1]

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in chlorinated solvents (e.g., Dichloromethane), the permeation rate through gloves increases. Upgrade to laminate gloves.

  • Inert Atmosphere: Primary amines can oxidize or absorb

    
     from the air (forming carbamates). Blanket reaction vessels with Nitrogen (
    
    
    
    ) or Argon (
    
    
    ).[1]
  • Exotherm Management: The basic amine will generate heat if mixed with acid chlorides or anhydrides. Always add electrophiles slowly at

    
    .
    
Phase 3: Cleanup & Decontamination
  • Acid Wash: Glassware should be rinsed with dilute acetic acid (5%) or citric acid to protonate the amine (forming the water-soluble ammonium salt) before general washing.[1]

  • Do NOT use Bleach: Mixing chlorinated bleach with amines can form chloramines (toxic gas).

Visualized Safety Logic

Diagram 1: PPE Decision Hierarchy

This logic flow ensures you select the correct barrier based on the physical state of the chemical.

PPE_Logic Start Handling 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood->YesHood Yes NoHood Enhanced PPE: Add N95/P100 Respirator Hood->NoHood No Halogen Halogenated (DCM, CHCl3) Solvent->Halogen Polar Polar (MeOH, Water) Solvent->Polar Barrier REQUIREMENT: Laminate/Barrier Gloves Halogen->Barrier Nitrile REQUIREMENT: Double Nitrile Gloves Polar->Nitrile

Caption: Decision logic for PPE selection based on physical state and solvent carrier.[1]

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a containment breach.

Spill_Response Spill Spill Detected Evac 1. Evacuate Area (Prevent Inhalation) Spill->Evac PPE 2. Don Full PPE (Goggles, Tyvek, Double Gloves) Evac->PPE Absorb 3. Absorb/Cover (Use Vermiculite or Sand) PPE->Absorb Neutralize 4. Decontaminate Surface (10% Citric Acid Wash) Absorb->Neutralize Waste 5. Disposal (Halogenated Waste Stream) Neutralize->Waste

Caption: Step-by-step workflow for managing spills of halogenated amino-alcohols.

Disposal & Environmental Stewardship

Strict Prohibition: Never dispose of this compound down the drain. The dichlorophenyl group is toxic to aquatic life and resistant to biodegradation.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Halogenated."[1]

  • Liquid Waste:

    • If in organic solvent: "Halogenated Organic Waste."

    • If in aqueous acid: "Aqueous Toxic Waste" (Adjust pH to 6-8 if required by local EH&S, but avoid precipitation).[1]

  • Destruction: High-temperature incineration (

    
    ) with scrubber systems is the only validated method to prevent dioxin formation from the chlorinated ring.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25868, 4-Amino-1-butanol. (Used for amino-alcohol fragment hazard extrapolation).[1] Retrieved from [Link][1]

  • Pfizer Inc. (2011). Material Safety Data Sheet: Sertraline Hydrochloride. (Used for pharmacological potency and environmental toxicity of the dichlorophenyl-amine pharmacophore).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (Source for general amine handling and static control). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Amines. (Source for respiratory protection standards).[1][7][8][9][10] Retrieved from [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.